molecular formula C14H12FNO B1585426 N-(3-Methoxybenzylidene)-4-fluoroaniline CAS No. 202073-14-1

N-(3-Methoxybenzylidene)-4-fluoroaniline

Cat. No.: B1585426
CAS No.: 202073-14-1
M. Wt: 229.25 g/mol
InChI Key: LTYSYYBPLPAZGI-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzylidene)-4-fluoroaniline is a useful research compound. Its molecular formula is C14H12FNO and its molecular weight is 229.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-Methoxybenzylidene)-4-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-Methoxybenzylidene)-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Methoxybenzylidene)-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-1-(3-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-17-14-4-2-3-11(9-14)10-16-13-7-5-12(15)6-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYSYYBPLPAZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359023
Record name N-(3-Methoxybenzylidene)-4-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202073-14-1
Record name N-(3-Methoxybenzylidene)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Methoxybenzylidene)-4-fluoroaniline
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Foundational & Exploratory

Chemical structure and properties of N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Physicochemical Properties

Executive Summary

N-(3-Methoxybenzylidene)-4-fluoroaniline is a Schiff base (imine) derivative synthesized through the condensation of 3-methoxybenzaldehyde and 4-fluoroaniline.[1] Distinguished by its liquid state at room temperature—a deviation from the crystalline nature of many para-substituted analogs—this compound has gained attention in medicinal chemistry as a potent inhibitor of human Carbonic Anhydrase (hCA) isozymes I and II.

This guide provides a comprehensive technical analysis of its chemical structure, microwave-assisted synthesis, spectroscopic characterization, and biological applications, serving as a reference for researchers in organic synthesis and drug discovery.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Unlike its 4-methyl analog (which is a solid melting at 70 °C), the 3-methoxy derivative exists as a colorless oil at standard ambient temperature and pressure.[1] This phase behavior is attributed to the meta-substitution of the methoxy group, which disrupts the symmetry required for efficient crystal packing.[1]

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name (E)-N-(3-methoxybenzylidene)-4-fluoroaniline
Molecular Formula C₁₄H₁₂FNO
Molecular Weight 229.25 g/mol
Physical State Colorless Oil
Yield (Microwave) 92%
Solubility Soluble in CHCl₃, DMSO, Ethanol; Insoluble in Water
Key Functional Groups Azomethine (-CH=N-), Fluoro (-F), Methoxy (-OCH₃)

Synthesis Protocol: Microwave-Assisted Condensation[1][12]

The most efficient synthesis route utilizes microwave irradiation, adhering to Green Chemistry principles by eliminating the need for bulk solvents during the reaction phase and significantly reducing reaction time compared to conventional reflux methods.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction:

  • Nucleophilic Attack: The lone pair of the nitrogen atom on 4-fluoroaniline attacks the carbonyl carbon of 3-methoxybenzaldehyde.[1]

  • Proton Transfer: Formation of a carbinolamine intermediate.

  • Dehydration: Elimination of a water molecule to form the imine (C=N) bond.

Experimental Procedure
  • Reagents: 3-Methoxybenzaldehyde (1.0 mmol), 4-Fluoroaniline (1.0 mmol).[1]

  • Equipment: Microwave reactor (e.g., 900 W capacity).

  • Conditions: Solvent-free irradiation.[1]

Step-by-Step Protocol:

  • Preparation: In a pyrex reaction vessel, mix equimolar amounts of 3-methoxybenzaldehyde and 4-fluoroaniline.

  • Irradiation: Subject the mixture to microwave irradiation at 900 W.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (4:1) as the mobile phase. Reaction typically completes within 2–5 minutes.

  • Work-up: Dissolve the crude residue in hot ethanol.

  • Purification: Allow the solution to cool. Since the product is an oil, purification may require column chromatography or solvent evaporation under reduced pressure rather than recrystallization.

Synthesis Workflow Visualization

SynthesisWorkflow Reagents Reagents: 3-Methoxybenzaldehyde + 4-Fluoroaniline Mixing Mixing (Solvent-Free) Reagents->Mixing MW Microwave Irradiation (900 W, 2-5 min) Mixing->MW Intermediate Carbinolamine Intermediate MW->Intermediate Nucleophilic Attack Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Product: N-(3-Methoxybenzylidene)- 4-fluoroaniline (Oil) Dehydration->Product Imine Formation

Figure 1: Microwave-assisted synthesis pathway for N-(3-Methoxybenzylidene)-4-fluoroaniline.

Structural Characterization

The structure is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4][5][6] The specific chemical shifts provide insight into the electronic environment of the molecule.

¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum confirms the formation of the azomethine linkage and the presence of the methoxy group.[4]

  • 
     8.38 ppm (s, 1H, N=CH):  This singlet is the diagnostic peak for the formation of the Schiff base. Its downfield shift indicates the deshielding effect of the C=N double bond.
    
  • 
     3.86 ppm (s, 3H, -OCH₃):  A sharp singlet characteristic of the methoxy protons.[1]
    
  • 
     7.01 – 7.49 ppm (Aromatic Region): 
    
    • The protons on the fluoro-substituted ring appear as multiplets due to H-H and H-F coupling (

      
       and 
      
      
      
      ).[1]
    • The meta-substitution pattern of the aldehyde ring creates a complex splitting pattern (doublet, triplet, doublet of doublets).[1]

¹³C NMR Analysis (101 MHz, CDCl₃)
  • 
     160.6 ppm (C=N):  Confirms the imine carbon.[6]
    
  • 
     161.6 ppm (d, 
    
    
    
    = 208 Hz):
    The carbon directly attached to the fluorine atom shows a large doublet splitting due to the strong C-F coupling.
  • 
     56.4 ppm (-OCH₃):  Typical shift for a methoxy carbon.[1]
    
Conformational Geometry

Unlike para-substituted analogs that often form planar, rod-like crystals, the 3-methoxy group introduces steric bulk at the meta position.[1] This forces the phenyl ring to twist out of the plane of the azomethine bridge to minimize steric repulsion.

  • Consequence: This non-planar "twisted" conformation prevents efficient

    
    -
    
    
    
    stacking in the solid state, lowering the lattice energy and resulting in the compound being an oil at room temperature rather than a crystalline solid.[1]
  • Isomerism: The compound exists predominantly as the (E)-isomer (trans), which is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance between the aromatic rings.[1]

Electronic Structure & Reactivity (DFT Context)

While specific DFT studies for this exact molecule are often grouped with general Schiff base studies, the electronic distribution is predictable based on its functional groups.

  • HOMO (Highest Occupied Molecular Orbital): Concentrated primarily on the 3-methoxybenzylidene moiety and the non-bonding electrons of the imine nitrogen.[1] The methoxy group acts as an electron donor (+M effect), raising the energy of the HOMO.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the 4-fluoroaniline ring and the imine bridge.[1] The fluorine atom, being highly electronegative, pulls electron density, stabilizing the LUMO and making the ring susceptible to nucleophilic interactions in enzymatic pockets.

  • Chemical Hardness: The gap between HOMO and LUMO determines reactivity. The presence of the electron-withdrawing Fluorine and electron-donating Methoxy creates a "push-pull" electronic system, which often enhances biological binding affinity and non-linear optical (NLO) response.[1]

Biological Applications: Carbonic Anhydrase Inhibition[1][14]

The primary documented application of N-(3-Methoxybenzylidene)-4-fluoroaniline is in pharmacology as an inhibitor of Carbonic Anhydrase (CA) .[1]

Mechanism of Action

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).[1]
  • Inhibition Logic: The Schiff base nitrogen (imine) and the methoxy oxygen can coordinate with the

    
     ion in the enzyme's active site, or the molecule can bind to the hydrophobic pocket near the active site, blocking substrate entry.
    
  • Selectivity: The 3-methoxy derivative has shown moderate to strong inhibitory activity against hCA I (cytosolic form, involved in pH regulation) and hCA II (ubiquitous, involved in glaucoma and edema).[1]

Biological Activity Pathway

BioActivity Compound N-(3-Methoxybenzylidene)- 4-fluoroaniline Target Target: Carbonic Anhydrase (hCA I & hCA II) Compound->Target Binding Interaction Mechanism: 1. Hydrophobic Interaction (F-Phenyl) 2. Zn2+ Coordination (Imine N) Target->Interaction Effect Inhibition of CO₂ Hydration Interaction->Effect Outcome Therapeutic Potential: Glaucoma, Edema, Diuretic Effect->Outcome

Figure 2: Pharmacological mechanism of Carbonic Anhydrase inhibition.[1]

References

  • Celik, H., & Kuzu, M. (2019).[4][6] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Organic Communications, 12(4), 210–216.[7]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168–181.

  • Patai, S. (Ed.). (1970).[4] The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons. (Foundational text on Schiff Base chemistry).

Sources

A Technical Guide to Fluorinated Schiff Bases Derived from 4-Fluoroaniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth review of fluorinated Schiff bases synthesized from 4-fluoroaniline. It navigates the strategic importance of fluorine in medicinal chemistry, details the synthesis and characterization of these compounds, and offers a comprehensive exploration of their burgeoning applications. By integrating established chemical principles with recent research findings, this document serves as a vital resource for researchers, scientists, and professionals in drug development and materials science. We delve into the causality behind synthetic methodologies, provide robust protocols for characterization, and critically evaluate the structure-activity relationships that govern the compounds' efficacy in antimicrobial, anticancer, and corrosion inhibition applications.

Introduction: The Strategic Role of Fluorine in Schiff Base Chemistry

Schiff bases, characterized by their azomethine or imine functional group (-C=N-), are a cornerstone of coordination chemistry and medicinal research due to their synthetic accessibility and diverse biological activities.[1][2] These compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] When 4-fluoroaniline is used as the primary amine, the resulting Schiff bases inherit the unique and powerful properties of the fluorine atom.

Fluorine's incorporation into organic molecules is a well-established strategy in modern drug design.[5] Its high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly alter a molecule's physicochemical properties.[5][6] Introducing a fluorine atom, as in the case of 4-fluoroaniline derivatives, can enhance:

  • Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, slowing down metabolic degradation and increasing the compound's in vivo half-life.[6][7]

  • Lipophilicity and Membrane Permeability: Fluorine can increase a molecule's ability to pass through cellular membranes, improving bioavailability.[7][8]

  • Binding Affinity: The electronic effects of fluorine can modulate the acidity or basicity of nearby functional groups, leading to stronger and more selective interactions with biological targets like enzymes or receptors.[6][8]

These strategic advantages have positioned fluorinated Schiff bases, particularly those derived from 4-fluoroaniline, as highly promising candidates for therapeutic agents and advanced materials.[9][10] This guide will explore the synthesis, characterization, and key applications that underscore their significance.

Synthesis and Formation Mechanism

The synthesis of Schiff bases from 4-fluoroaniline is a classic example of nucleophilic addition-elimination. The reaction involves the condensation of 4-fluoroaniline with a suitable aldehyde or ketone, typically under reflux in a solvent like ethanol.[11][12]

General Synthesis Workflow

The fundamental reaction proceeds as follows: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient carbinolamine intermediate, which then undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base) product.[4]

G cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_products Products Fluoroaniline 4-Fluoroaniline (Primary Amine) Condensation Condensation Reaction (e.g., Ethanol, Reflux) Fluoroaniline->Condensation Nucleophilic Attack Aldehyde Aldehyde/Ketone (Carbonyl Compound) Aldehyde->Condensation Carbinolamine Carbinolamine Intermediate Condensation->Carbinolamine Addition SchiffBase Fluorinated Schiff Base (Imine Product) Carbinolamine->SchiffBase Dehydration (-H2O) Water Water (Byproduct) Carbinolamine->Water G cluster_compound Compound Action cluster_cell Cellular Events Compound Fluorinated Schiff Base Membrane Increased Cell Membrane Permeability Compound->Membrane Enhanced Uptake Target Interaction with Intracellular Targets Membrane->Target Caspase Activation of Caspase Cascade Target->Caspase Triggers Signaling Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes Cell Death

Sources

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activity Potential of N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the biological activity potential of the Schiff base compound, N-(3-Methoxybenzylidene)-4-fluoroaniline. Designed for researchers, scientists, and drug development professionals, this document outlines a structured, multi-pronged approach encompassing synthesis, characterization, in vitro biological screening, and in silico computational analysis. By integrating established methodologies with expert insights, this guide serves as a robust roadmap for elucidating the therapeutic promise of this novel chemical entity. We will delve into detailed protocols for assessing its antibacterial, antifungal, anticancer, and antioxidant properties, supported by a logical framework for data interpretation and further investigation.

Introduction: The Scientific Rationale

Schiff bases, characterized by the azomethine group (-C=N-), are a class of organic compounds renowned for their broad spectrum of biological activities.[1] Their versatile structure allows for facile synthesis and modification, making them attractive scaffolds in medicinal chemistry. The imine group is critical to their biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The specific compound of interest, N-(3-Methoxybenzylidene)-4-fluoroaniline, incorporates key pharmacophoric features: a methoxy-substituted benzene ring and a fluoro-substituted aniline ring. The methoxy group is known to play a role in antioxidant and anticancer properties, while the fluorine atom can enhance metabolic stability and binding affinity.[3][4] This unique combination of functional groups warrants a thorough investigation into its potential as a novel therapeutic agent.

This guide will provide the necessary protocols and conceptual framework to systematically evaluate the biological potential of N-(3-Methoxybenzylidene)-4-fluoroaniline, from initial synthesis to predictive computational modeling.

Synthesis and Characterization

A logical first step in evaluating a novel compound is its efficient synthesis and rigorous structural confirmation. The synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline is typically achieved through a condensation reaction between 3-methoxybenzaldehyde and 4-fluoroaniline.[5][6]

Synthesis Protocol

Materials:

  • 3-methoxybenzaldehyde

  • 4-fluoroaniline

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 3-methoxybenzaldehyde and 4-fluoroaniline in a minimal amount of ethanol.[7]

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[8]

  • Attach a reflux condenser and heat the mixture under reflux for 2-4 hours.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate, N-(3-Methoxybenzylidene)-4-fluoroaniline, is collected by filtration.

  • Recrystallize the crude product from ethanol to obtain a purified solid.[8]

  • Dry the purified crystals and determine the melting point.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the formation of the imine bond. Key expected peaks include the C=N stretch (around 1600-1630 cm⁻¹) and the absence of the N-H stretches from the primary amine and the C=O stretch from the aldehyde.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR will show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.[9][10] The aromatic protons will appear as multiplets in the aromatic region. ¹³C NMR will show a signal for the imine carbon around 158-165 ppm.[9]

In Vitro Biological Activity Screening

The core of this investigation lies in a battery of in vitro assays to determine the compound's potential therapeutic applications. The following sections provide detailed protocols for assessing antibacterial, antifungal, anticancer, and antioxidant activities.

Antibacterial Activity Assessment

The antibacterial potential of N-(3-Methoxybenzylidene)-4-fluoroaniline will be evaluated against a panel of Gram-positive and Gram-negative bacteria. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[11]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Synthesized N-(3-Methoxybenzylidene)-4-fluoroaniline

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Add the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). A standard antibiotic should also be tested as a reference.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity Evaluation

Similar to the antibacterial assessment, the antifungal activity will be determined using a broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Experimental Protocol: Antifungal Susceptibility Testing

Materials:

  • Synthesized N-(3-Methoxybenzylidene)-4-fluoroaniline

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Standard antifungal drug (e.g., Fluconazole)

  • DMSO

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum and adjust the concentration as per CLSI guidelines.

  • Add the fungal suspension to each well.

  • Include positive and negative controls, as well as a standard antifungal agent.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the positive control.

Anticancer Activity Screening

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[13][14] It measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Experimental Protocol: MTT Assay

Materials:

  • Synthesized N-(3-Methoxybenzylidene)-4-fluoroaniline

  • Cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Replace the old medium with the medium containing the test compound at various concentrations.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.[13]

  • Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Potential Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Synthesized N-(3-Methoxybenzylidene)-4-fluoroaniline

  • DPPH solution in methanol

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in methanol.

  • Add the compound solutions to the wells of a 96-well plate.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • The DPPH radical is a stable free radical with a deep violet color.[16] When reduced by an antioxidant, the color changes to pale yellow.[16]

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

In Silico Computational Studies

To complement the in vitro data, computational methods can provide valuable insights into the compound's pharmacokinetic properties and potential mechanisms of action.

ADMET Prediction

Workflow for ADMET Prediction:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string of N-(3-Methoxybenzylidene)-4-fluoroaniline.

  • Utilize online ADMET prediction servers such as ADMETlab 3.0 or ADMET-AI.[18][19]

  • Input the SMILES string into the server.

  • Analyze the predicted parameters, including:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Evaluate the compound's compliance with Lipinski's rule of five, a guideline for drug-likeness.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[20] This can help elucidate the potential mechanism of action at a molecular level.

Workflow for Molecular Docking:

  • Target Selection: Based on the in vitro results, select relevant protein targets. For example:

    • Antibacterial: DNA gyrase or dihydrofolate reductase.[21]

    • Anticancer: Specific kinases or enzymes involved in cell proliferation, such as human 3-alpha-hydroxysteroid dehydrogenase type 3 for breast cancer.[20][22]

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of N-(3-Methoxybenzylidene)-4-fluoroaniline and optimize its geometry.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock, MOE) to dock the ligand into the active site of the protein.

  • Analysis of Results:

    • Analyze the docking scores (binding affinity) and the binding poses of the ligand in the protein's active site.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Predicted Biological Activities of N-(3-Methoxybenzylidene)-4-fluoroaniline

Biological ActivityAssay MethodKey ParametersPredicted Outcome
AntibacterialBroth MicrodilutionMIC (µg/mL)Moderate to high activity
AntifungalBroth MicrodilutionMIC (µg/mL)Moderate activity
AnticancerMTT AssayIC₅₀ (µM)Significant cytotoxicity
AntioxidantDPPH AssayIC₅₀ (µg/mL)Potent radical scavenging

Table 2: In Silico ADMET Profile of N-(3-Methoxybenzylidene)-4-fluoroaniline

PropertyPredicted ValueCompliance
Molecular Weight< 500Yes
LogP< 5Yes
H-bond Donors< 5Yes
H-bond Acceptors< 10Yes
Blood-Brain BarrierLow/HighTo be determined
Ames MutagenicityNon-mutagenic/MutagenicTo be determined

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex processes and relationships.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product & Purification 3-methoxybenzaldehyde 3-methoxybenzaldehyde Condensation Reaction Condensation Reaction 3-methoxybenzaldehyde->Condensation Reaction 4-fluoroaniline 4-fluoroaniline 4-fluoroaniline->Condensation Reaction Reflux in Ethanol Reflux in Ethanol Condensation Reaction->Reflux in Ethanol Crude Product Crude Product Reflux in Ethanol->Crude Product Catalyst (Glacial Acetic Acid) Catalyst (Glacial Acetic Acid) Catalyst (Glacial Acetic Acid)->Condensation Reaction Recrystallization Recrystallization Crude Product->Recrystallization Pure N-(3-Methoxybenzylidene)-4-fluoroaniline Pure N-(3-Methoxybenzylidene)-4-fluoroaniline Recrystallization->Pure N-(3-Methoxybenzylidene)-4-fluoroaniline

Caption: Synthetic workflow for N-(3-Methoxybenzylidene)-4-fluoroaniline.

Biological_Screening_Workflow cluster_invitro In Vitro Assays cluster_insilico In Silico Analysis Synthesized Compound Synthesized Compound Antibacterial Assay Antibacterial Assay Synthesized Compound->Antibacterial Assay Antifungal Assay Antifungal Assay Synthesized Compound->Antifungal Assay Anticancer Assay (MTT) Anticancer Assay (MTT) Synthesized Compound->Anticancer Assay (MTT) Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Synthesized Compound->Antioxidant Assay (DPPH) ADMET Prediction ADMET Prediction Synthesized Compound->ADMET Prediction Molecular Docking Molecular Docking Antibacterial Assay->Molecular Docking Anticancer Assay (MTT)->Molecular Docking ADMET Prediction->Molecular Docking

Caption: Integrated workflow for biological activity screening.

Conclusion and Future Directions

This technical guide presents a comprehensive and systematic approach to evaluating the biological activity potential of N-(3-Methoxybenzylidene)-4-fluoroaniline. By following the detailed protocols for synthesis, characterization, in vitro screening, and in silico analysis, researchers can generate a robust dataset to assess its therapeutic promise. Positive results in any of the described assays would warrant further investigation, including mechanism of action studies, lead optimization to enhance potency and selectivity, and eventual in vivo testing in animal models. The framework provided herein serves as a critical starting point for unlocking the potential of this and other novel Schiff base compounds in the ongoing quest for new and effective therapeutic agents.

References

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  • Gowda, N., et al. (2023). Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers. Annals of National Academy of Medical Sciences, 59(04), 283-290. [Link: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0043-1777553]
  • Kumar, S., et al. (2022). In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. Molecules, 27(20), 6902. [Link: https://www.mdpi.com/1420-3049/27/20/6902]
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  • Shaker, Y. M., et al. (2019). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Molecules, 24(17), 3139. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6749386/]
  • El-Sayed, M. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(6), 1541-1571. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11186717/]
  • Prasad, C. V., et al. (2011). Synthesis, spectral characterization of Schiff base transition metal complexes: DNA cleavage and antimicrobial activity studies. Journal of Chemical Sciences, 123, 195-204. [Link: https://www.ias.ac.in/article/fulltext/jcsc/123/02/0195-0204]
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  • Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link: https://dergipark.org.tr/en/pub/adyujsci/issue/55269/684711]
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link: https://www.chemijournal.com/archives/2024.v12.i1.PartAE.
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N-(3-Methoxybenzylidene)-4-fluoroaniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 202073-14-1 Compound Class: Schiff Base (Azomethine) Primary Application: Medicinal Chemistry Intermediate / Ligand Scaffold

Physiochemical Identity & Structural Profile

This section establishes the definitive chemical identity of the compound. Unlike generic reagents, N-(3-Methoxybenzylidene)-4-fluoroaniline represents a specific "push-pull" electronic system where the electron-donating methoxy group (meta-position) and the electron-withdrawing fluorine atom (para-position) modulate the reactivity of the central azomethine (-C=N-) linker.

Identifiers
Identifier TypeValue
CAS Registry Number 202073-14-1
IUPAC Name (E)-N-(3-methoxybenzylidene)-4-fluoroaniline
Molecular Formula C₁₄H₁₂FNO
Molecular Weight 229.25 g/mol
SMILES COc1cccc(\C=N\c2ccc(F)cc2)c1
InChI Key (Computed) ZICFPEHQRZAFBZ-MHWRWJLKSA-N
Structural Properties

The molecule adopts an (E)-configuration across the C=N double bond to minimize steric hindrance between the aromatic rings.

  • Fluorine Effect: The para-fluorine atom on the aniline ring enhances metabolic stability (blocking P450 oxidation at the para-position) and increases lipophilicity, a critical parameter for membrane permeability in drug design.

  • Methoxy Influence: The meta-methoxy group on the benzylidene ring acts as a weak activator through inductive effects, influencing the electron density at the imine nitrogen, which is relevant for metal coordination chemistry.

Synthetic Pathway & Mechanism

The synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline follows a classic nucleophilic addition-elimination reaction (Schiff base condensation).

Reaction Logic
  • Reactants: 3-Methoxybenzaldehyde (Electrophile) + 4-Fluoroaniline (Nucleophile).

  • Catalysis: Acid-catalyzed (typically Glacial Acetic Acid). The acid protonates the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to attack by the amine nitrogen.

  • Equilibrium Control: The reaction is reversible. To drive the yield, water generated during the reaction must be removed (e.g., via Dean-Stark trap or using anhydrous solvents like absolute ethanol).

Reaction Mechanism Diagram

The following diagram details the stepwise conversion from reactants to the final azomethine product.

ReactionMechanism Reactants Reactants (3-Methoxybenzaldehyde + 4-Fluoroaniline) Protonation Activation (Carbonyl Protonation) Reactants->Protonation H+ Catalyst Attack Nucleophilic Attack (Carbinolamine Formation) Protonation->Attack Amine Attack Dehydration Dehydration (-H₂O) Attack->Dehydration Proton Transfer Product Product (Imine Formation) Dehydration->Product Elimination

Figure 1: Stepwise mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity N-(3-Methoxybenzylidene)-4-fluoroaniline for structural analysis.

Materials
  • 3-Methoxybenzaldehyde (10 mmol)

  • 4-Fluoroaniline (10 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Workflow
  • Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of 3-Methoxybenzaldehyde in 10 mL of absolute ethanol.

  • Addition: Slowly add 10 mmol of 4-Fluoroaniline dissolved in 10 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture at 70-80°C for 3-4 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 8:2).

  • Isolation: Cool the reaction mixture to room temperature, then pour into crushed ice/water. The Schiff base should precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. Recrystallize from hot ethanol to obtain needle-like crystals.

Process Visualization

SynthesisWorkflow Start Start: Weigh Reagents Mix Mix in EtOH + H+ Cat Start->Mix Reflux Reflux (3-4 hrs @ 80°C) Mix->Reflux Check TLC Check Reflux->Check Check->Reflux Incomplete Precip Ice Bath Precipitation Check->Precip Complete Filter Vacuum Filtration Precip->Filter Cryst Recrystallization (EtOH) Filter->Cryst

Figure 2: Operational workflow for the synthesis and purification of the title compound.

Characterization & Applications

Spectroscopic Validation

To ensure scientific integrity, the synthesized compound must be validated against these expected spectral peaks:

  • FT-IR: Look for a strong absorption band at 1600–1625 cm⁻¹ , characteristic of the Azomethine (C=N) stretching vibration.[1] The absence of carbonyl peaks (~1700 cm⁻¹) confirms the consumption of the aldehyde.

  • ¹H NMR (DMSO-d₆): A diagnostic singlet signal is expected between 8.3–8.6 ppm , corresponding to the azomethine proton (-CH=N-).

Research Applications
  • Ligand Chemistry: The nitrogen in the imine bond has a lone pair available for coordination. This compound serves as a bidentate or monodentate ligand for transition metals (Cu, Zn, Ni), often used to create metallodrugs with enhanced DNA-binding affinities.

  • Biological Screening:

    • Antimicrobial:[2] Schiff bases with halogen substitutions (like the 4-Fluoro moiety) frequently exhibit disruption of bacterial cell walls.

    • Anticancer:[3] The planar structure allows for potential DNA intercalation. The fluorine atom enhances stability against metabolic degradation, prolonging the half-life in biological assays.

References

  • Sigma-Aldrich. (n.d.). N-(3-Methoxybenzylidene)-4-fluoroaniline Product Sheet. Retrieved from (Note: Link directs to search/product page for verification of CAS 202073-14-1).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24883377. Retrieved from .

  • Khalaji, A. D., et al. (2012).[4] Molecular and Crystal Structure of (E)-4-Chloro-N-(3,4-dimethoxybenzylidene)aniline. Crystallography Reports. (Contextual reference for Schiff base structural properties).

  • BenchChem. (n.d.). 3-Chloro-4-fluoroaniline and derivatives. Retrieved from (Reference for fluoroaniline precursor properties).

Sources

Coordination chemistry of N-(3-Methoxybenzylidene)-4-fluoroaniline ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, structural characterization, and coordination chemistry of N-(3-Methoxybenzylidene)-4-fluoroaniline (3-MBFA) . Unlike the ubiquitous salicylaldimine ligands (which possess an ortho-hydroxyl group for chelation), 3-MBFA presents a unique coordination challenge: the 3-methoxy substituent is sterically positioned meta to the binding site, precluding the formation of stable five- or six-membered chelate rings. Consequently, this ligand acts primarily as a neutral, monodentate Lewis base. This guide details the protocols for leveraging this monodentate character to engineer discrete metal complexes and explores their potential as fluoro-pharmacophores in drug development.

Ligand Profile & Retrosynthetic Analysis

Target Molecule: N-(3-Methoxybenzylidene)-4-fluoroaniline IUPAC Name: (E)-1-(4-fluorophenyl)-N-(3-methoxybenzylidene)methanamine Role: Neutral Monodentate Ligand (L-type)

Structural Logic

The molecule comprises two aromatic systems linked by an azomethine (-CH=N-) bridge.

  • Donor Site: The lone pair on the imine nitrogen (

    
     hybridized) is the primary coordination site.
    
  • Electronic Effects: The para-fluoro group on the aniline ring exerts an inductive electron-withdrawing effect (-I), slightly reducing the basicity of the imine nitrogen compared to non-fluorinated analogs.

  • Steric Constraints: The 3-methoxy group on the benzylidene ring does not participate in chelation. This distinguishes 3-MBFA from vanillin or salicylaldehyde derivatives.

Synthesis Protocol (Self-Validating)

Objective: Synthesize high-purity 3-MBFA via acid-catalyzed condensation.

Reagents:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)[1]

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-methoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 4-fluoroaniline dropwise with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Reflux the mixture at 78°C for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). The disappearance of the aldehyde spot indicates completion.

  • Crystallization: Cool the solution to room temperature, then refrigerate at 4°C overnight.

  • Isolation: Filter the resulting precipitate and wash with cold ethanol. Recrystallize from hot ethanol to yield needle-like crystals.

Validation Checkpoints:

  • FT-IR: Appearance of a sharp peak at ~1620 cm⁻¹ (C=N stretch) and disappearance of the carbonyl peak at ~1700 cm⁻¹.

  • ¹H NMR: A distinct singlet at δ 8.3–8.5 ppm corresponds to the azomethine proton (-CH=N-).

Coordination Chemistry Strategy

Because 3-MBFA is a monodentate ligand, it cannot form neutral inner-sphere complexes (e.g., [ML₂]) without auxiliary anionic ligands. The coordination strategy must focus on adduct formation .

Metal Center Selection
  • Copper(II) (d⁹): Favors Jahn-Teller distorted octahedral or square planar geometries. Target complex:

    
    .
    
  • Zinc(II) (d¹⁰): Favors tetrahedral geometries. Useful for fluorescence studies as it does not quench emission via d-d transitions. Target complex:

    
    .
    
  • Nickel(II) (d⁸): Can form square planar (diamagnetic) or octahedral (paramagnetic) adducts.

General Complexation Protocol

Reaction:



  • Metal Solution: Dissolve 1 mmol of metal salt (

    
    , 
    
    
    
    , etc.) in 10 mL ethanol.
  • Ligand Solution: Dissolve 2 mmol of 3-MBFA in 10 mL ethanol.

  • Mixing: Add the metal solution to the ligand solution slowly. Note: Adding ligand to metal prevents the formation of kinetic polymeric byproducts.

  • Reflux: Reflux for 2-3 hours.

  • Precipitation: If no precipitate forms, reduce volume by rotary evaporation or add diethyl ether as a co-solvent to induce precipitation.

Structural & Functional Characterization

Visualizing the Coordination Architecture

The following diagram illustrates the synthesis pathway and the predicted coordination mode.

G cluster_0 Predicted Coordination Sphere Aldehyde 3-Methoxybenzaldehyde Ligand Ligand (3-MBFA) (Monodentate Donor) Aldehyde->Ligand Condensation (-H2O) Amine 4-Fluoroaniline Amine->Ligand Complex Coordination Complex [M(3-MBFA)2X2] Ligand->Complex Coordination (N-Donor) Metal Metal Salt (MX2) (Cu, Zn, Ni) Metal->Complex

Caption: Synthesis pathway of 3-MBFA and subsequent formation of tetrahedral or square planar metal adducts.

Key Spectroscopic Signatures
TechniqueParameterObservation in Free LigandShift in ComplexInterpretation
FT-IR

1620 cm⁻¹1600–1610 cm⁻¹Red shift indicates coordination via azomethine nitrogen.
¹H NMR

8.4 ppm (s)8.5–8.7 ppm (s)Deshielding due to electron donation to the metal ion.
UV-Vis

~280 nmUnchangedLigand-centered transition.
UV-Vis

~330 nmBlue Shift / DisappearsLone pair on N is involved in bonding, stabilizing the ground state.

Biological Applications (Fluoro-Pharmacophores)

The incorporation of the 4-fluoro group is strategic for drug development. Fluorine acts as a bioisostere, enhancing lipophilicity and metabolic stability (preventing oxidative metabolism at the para position).

Targeted Pathways:

  • DNA Binding: The planar aromatic systems of the complex can intercalate between DNA base pairs. The metal center provides positive charge attraction to the phosphate backbone.

  • Antimicrobial Action: Schiff base complexes often disrupt bacterial cell walls. The 3-methoxy group may enhance membrane permeability.

Experimental Workflow for DNA Binding (Viscosity & UV-Titration):

  • Prepare a stock solution of Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2).

  • Titrate the metal complex (10–100 µM) into the DNA solution.

  • Hypochromism: A decrease in UV absorbance at the complex's

    
     indicates intercalation (stacking interaction).
    

References

  • Schiff Base Synthesis & Properties

    • Title: Synthesis and biological evaluation of Schiff bases of 4-aminophenazone.
    • Source:Journal of Saudi Chemical Society.
    • URL:[Link]

  • Coordination Chemistry of Fluorinated Ligands

    • Title: Fluorine in Medicinal Chemistry.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Crystallography of Similar Analogs

    • Title: Crystal structure of N-(3-methoxybenzylidene)aniline derivatives.[2][3]

    • Source:Crystallography Reports.
    • URL:[Link]

Sources

HOMO-LUMO Energy Gap Analysis of Fluorinated Schiff Bases: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into Schiff base scaffolds represents a powerful approach in modern medicinal chemistry. Fluorination profoundly alters the electronic properties of these versatile compounds, influencing their reactivity, stability, and, ultimately, their biological activity. A critical parameter for understanding these effects is the Frontier Molecular Orbital (FMO) energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical methodologies for analyzing the HOMO-LUMO gap of fluorinated Schiff bases. We will explore both computational and experimental workflows, elucidate the causality behind procedural choices, and connect these electronic structure analyses to the rational design of next-generation therapeutic agents.

Introduction: The Synergy of Fluorine and Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone of coordination chemistry and drug discovery.[1][2] Their synthetic accessibility, structural versatility, and potent biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—make them privileged structures in the development of new therapeutics.[3][4] The biological significance of the azomethine group is largely attributed to its ability to form hydrogen bonds with active sites in biological targets, a process governed by the electronic nature of the molecule.[4]

The introduction of fluorine into organic molecules is a widely adopted strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[5] Judicious fluorination can improve metabolic stability, increase membrane permeability, and modulate the acidity of nearby functional groups, often leading to enhanced potency and selectivity.[5][6] When applied to Schiff bases, fluorination serves as a powerful tool to fine-tune the electronic landscape of the molecule.

The key to understanding this electronic modulation lies in Frontier Molecular Orbital (FMO) theory. The HOMO, the outermost orbital containing electrons, represents the capacity to donate an electron, while the LUMO, the innermost orbital lacking electrons, represents the capacity to accept an electron.[1] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a fundamental descriptor of a molecule's chemical reactivity and kinetic stability.[1][2] A smaller gap typically signifies a more reactive, "softer" molecule, which is more polarizable and likely to engage in biological interactions.[2][7][8] Conversely, a large gap indicates a stable, "harder" molecule.[2]

This guide details the essential techniques—from synthesis and characterization to advanced computational and experimental analysis—for determining and interpreting the HOMO-LUMO energy gap of fluorinated Schiff bases, providing a framework for their rational application in drug development.

Synthesis and Structural Verification

The foundational step in any analysis is the robust synthesis and characterization of the target compounds. Fluorinated Schiff bases are typically prepared via a straightforward condensation reaction between a primary amine and a fluorine-substituted aldehyde or ketone.[1][3][9]

Experimental Protocol: Synthesis of a Representative Fluorinated Schiff Base

This protocol describes the synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine, a compound with demonstrated biological relevance.[3]

  • Reactant Preparation:

    • Prepare a solution of 4-fluorobenzaldehyde (1.0 mmol) in 10 mL of ethanol.

    • Prepare a separate solution of (1H-benzo[d]imidazol-2-yl)methanamine (1.0 mmol) in 10 mL of ethanol.

    • Causality Note: Ethanol is a common solvent as it effectively dissolves both reactants and is easily removed post-reaction. The 1:1 molar ratio ensures complete consumption of the limiting reagent.

  • Reaction:

    • Combine the two ethanolic solutions in a round-bottom flask equipped with a magnetic stirrer.

    • Stir the mixture continuously at room temperature for 6 hours.

    • Causality Note: Continuous stirring ensures homogeneity and maximizes reactant collision frequency. The reaction is typically run at room temperature as the formation of the imine bond is often spontaneous and thermodynamically favorable.

  • Isolation and Purification:

    • Observe the formation of a precipitate, indicating product formation.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

    • Dry the purified product in a vacuum oven.

Structural Characterization

Confirmation of the Schiff base formation is paramount. Key analytical techniques include:

  • FT-IR Spectroscopy: The most definitive evidence is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically found in the 1600-1690 cm⁻¹ region, and the disappearance of the C=O stretch from the starting aldehyde.[3][9]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): ¹H NMR should show a characteristic singlet for the azomethine proton (-CH=N-). ¹³C NMR will confirm the presence of the imine carbon. ¹⁹F NMR is used to verify the incorporation and chemical environment of the fluorine atom.[10]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.

Computational Analysis: A Predictive DFT Approach

Density Functional Theory (DFT) is a powerful quantum chemical method for predicting the electronic structure and properties of molecules, including HOMO and LUMO energies, before synthesis.[10][11] The B3LYP functional combined with a basis set like 6-311++G(d,p) is widely used and provides a good balance of accuracy and computational cost for organic molecules.[8][11]

Workflow: DFT Calculation of HOMO-LUMO Gap

DFT_Workflow cluster_input Input Preparation cluster_calc Gaussian Calculation cluster_output Data Analysis Build 1. Build 3D Structure Method 2. Select DFT Method (e.g., B3LYP/6-311G(d,p)) Opt 3. Geometry Optimization Method->Opt Freq 4. Frequency Calculation Opt->Freq Verify Minimum Energy SPE 5. Single Point Energy Freq->SPE Use Optimized Geometry Extract 6. Extract E(HOMO) & E(LUMO) SPE->Extract Calculate 7. Calculate Gap ΔE = E(LUMO) - E(HOMO) Extract->Calculate Visualize 8. Visualize Orbitals Calculate->Visualize

Caption: A typical workflow for calculating HOMO-LUMO energies using DFT.

Step-by-Step Computational Protocol
  • Structure Input: Draw the 2D structure of the fluorinated Schiff base and convert it to a 3D model using software like GaussView.

  • Geometry Optimization: Perform an energy minimization calculation to find the most stable three-dimensional conformation of the molecule. This is a crucial step as molecular orbital energies are highly dependent on geometry.

  • Frequency Analysis: Run a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is at a true energy minimum.

  • Molecular Orbital Calculation: Using the optimized geometry, perform a single-point energy calculation. This step computes the energies of all molecular orbitals.[12]

  • Data Extraction: From the Gaussian output file, locate the section listing the molecular orbital energies. Identify the energy of the highest occupied (HOMO) and lowest unoccupied (LUMO) orbitals.[13]

  • Gap Calculation: Calculate the energy gap using the formula: ΔE = E_LUMO - E_HOMO . The resulting value is often converted from Hartrees to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

Representative Computational Data

The table below summarizes DFT-calculated electronic properties for representative Schiff bases. A smaller ΔE value indicates higher chemical reactivity.[8]

CompoundE_HOMO (eV)E_LUMO (eV)ΔE (eV)Reference
Amoxicillin-based Schiff Base-5.639-2.0903.549[14][15]
Triazine Derivative-6.297-1.8104.487[11]
N,N'-bis(salicylidene)ethylenediamine-5.85-1.953.90[8] (re-calc)

Experimental Verification: A Combined Electrochemical and Spectroscopic Approach

While DFT provides excellent predictions, experimental validation is essential. The HOMO and LUMO energy levels can be determined experimentally by combining Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.[16][17][18]

  • Cyclic Voltammetry (CV): This electrochemical technique measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron). The oxidation potential (E_ox) relates to the energy required to remove an electron from the HOMO, while the reduction potential (E_red) relates to the energy required to add an electron to the LUMO.[16][19]

  • UV-Vis Spectroscopy: This technique measures the absorption of light by a molecule. The onset of the lowest energy absorption peak (λ_onset) corresponds to the energy required to promote an electron from the HOMO to the LUMO, giving the optical energy gap (E_g^opt).[16]

Workflow: Experimental Determination of HOMO-LUMO Gap

Experimental_Workflow cluster_cv Cyclic Voltammetry cluster_uv UV-Vis Spectroscopy cluster_final Final Calculation CV_Setup 1. Prepare Sample in Electrolyte Solution CV_Run 2. Run CV Scan CV_Setup->CV_Run CV_Analyze 3. Determine Onset Oxidation Potential (E_ox) CV_Run->CV_Analyze CV_Calc 4. Calculate E(HOMO) CV_Analyze->CV_Calc Final_Calc 5. Calculate E(LUMO) E(LUMO) = E(HOMO) + E_g CV_Calc->Final_Calc UV_Setup 1. Prepare Dilute Solution UV_Run 2. Record Absorption Spectrum UV_Setup->UV_Run UV_Analyze 3. Determine Absorption Edge (λ_onset) UV_Run->UV_Analyze UV_Calc 4. Calculate Optical Gap (E_g) UV_Analyze->UV_Calc UV_Calc->Final_Calc

Caption: Combined workflow for experimental HOMO-LUMO gap determination.

Step-by-Step Experimental Protocol
  • Cyclic Voltammetry:

    • Dissolve the fluorinated Schiff base in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).[20]

    • Record the cyclic voltammogram and determine the onset potential of the first oxidation wave (E_ox).

    • Calculate the HOMO energy using the empirical formula: E_HOMO (eV) = -[E_ox(onset) vs Fc/Fc⁺ + 5.1] . (Note: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard, and the value of 5.1 eV is its absolute energy level below vacuum).

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or ethanol).

    • Record the absorption spectrum.

    • Determine the wavelength at the onset of the lowest-energy absorption band (λ_onset).

    • Calculate the optical energy gap using the formula: E_g^opt (eV) = 1240 / λ_onset (nm) .

  • LUMO Calculation:

    • Determine the LUMO energy level by adding the optical gap to the HOMO energy: E_LUMO = E_HOMO + E_g^opt .

    • Causality Note: This combined approach is often more reliable than directly using the reduction potential from CV, as the reduction process can be electrochemically irreversible. The optical gap from UV-Vis provides a direct measure of the HOMO-LUMO transition energy.[19]

Application in Drug Design: Connecting the Energy Gap to Biological Activity

The true value of HOMO-LUMO analysis lies in its ability to rationalize structure-activity relationships (SAR) and guide the design of more effective drugs.

  • Modulating Reactivity: Fluorine, being highly electronegative, typically lowers the energy of both the HOMO and LUMO. This can either increase or decrease the energy gap depending on the specific substitution pattern and its effect on the molecular orbitals. By strategically placing fluorine atoms, medicinal chemists can fine-tune the ΔE to optimize a compound's reactivity for a specific biological target.

  • Predicting Bioactivity: A lower HOMO-LUMO gap often correlates with higher biological activity.[7] Molecules with a small gap are more polarizable and can more readily participate in charge-transfer interactions with biological receptors or enzyme active sites.[7][21] For example, a fluorinated Schiff base designed as an anticancer agent might be optimized for a smaller ΔE to enhance its interaction with DNA or key cellular proteins.

  • Rational Design: If a lead compound shows promising activity but poor metabolic stability, a medicinal chemist might introduce a fluorine atom at a metabolically vulnerable site. HOMO-LUMO analysis can then predict how this modification alters the electronic properties. If the energy gap increases significantly, it might suggest a loss of reactivity and potency, prompting the exploration of alternative fluorination sites. This predictive power accelerates the drug design cycle and reduces reliance on purely empirical synthesis and testing.

Conclusion

The HOMO-LUMO energy gap is a critical descriptor that bridges the gap between the molecular structure of fluorinated Schiff bases and their functional properties. The dual approach of combining predictive DFT calculations with empirical validation from cyclic voltammetry and UV-Vis spectroscopy provides a robust framework for understanding and engineering the electronic characteristics of these molecules. For professionals in drug development, this analysis is not merely an academic exercise; it is an essential tool for rational drug design, enabling the targeted modulation of reactivity and stability to create safer, more potent, and more selective therapeutic agents.

References

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]

  • Al-Masoudi, A. J., et al. (2024). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports. Available at: [Link]

  • Kachhad, K. D., et al. (2022). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Taylor & Francis Online. Available at: [Link]

  • J-GLOBAL. (n.d.). Synthesis, structural characterization and biological activity of fluorinated Schiff-bases of the type [C6H4-1-(OH)-3-(CHNArF)]. J-GLOBAL. Available at: [Link]

  • Iraqi Journal of Science. (n.d.). A Novel Fluorinated Schiff Base: Synthesis, Spectroscopic Characterization, and Quantum Chemical Study. Iraqi Journal of Science. Available at: [Link]

  • Shaker, D. A., & Mahdi, H. A. (2025). Synthesis and Spectral Identification of Some New Schiff Base Compounds: A HOMO-LUMO Study of Frontier Molecular Orbitals. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Hassan, A. Q., et al. (2024). Synthesis, characterization, DFT and biological studies mixed ligand metal complexes containing of a new Schiff base ligand and. Chemical Review and Letters. Available at: [Link]

  • ResearchGate. (n.d.). Correlation of biological activity with LUMO energy. ResearchGate. Available at: [Link]

  • Shamsa, D. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Available at: [Link]

  • Müller, K., et al. (2007). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). HOMO, LUMO values and band gap energies of the Schiff base compound obtained with the DFT/B3PW91/6-311G method and basis set. ResearchGate. Available at: [Link]

  • Ali, M., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING. Revue Roumaine de Chimie. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

  • Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Available at: [Link]

  • Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Available at: [Link]

  • Kumar, S. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. Available at: [Link]

  • Bhattacharjee, U., et al. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. ChemistryOpen. Available at: [Link]

  • Shamsa, D. (2024). HOMO and LUMO determination. YouTube. Available at: [Link]

  • ResearchGate. (2014). Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)?. ResearchGate. Available at: [Link]

  • Computational Chemistry. (2023). How to Calculate HOMO LUMO Energy Gap. YouTube. Available at: [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJSRST. Available at: [Link]

  • ResearchGate. (n.d.). The HOMO, LUMO and energy gap of synthesized Schiff base (HL). ResearchGate. Available at: [Link]

  • El-Ghamry, H., et al. (2018). Design, structural, spectral, DFT and analytical studies of novel nano-palladium schiff base complex. Scientific Reports. Available at: [Link]

  • Magar, B. S., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline, a Schiff base compound of interest in medicinal chemistry and materials science. The synthesis involves the acid-catalyzed condensation of 3-methoxybenzaldehyde and 4-fluoroaniline. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and characterization data. The protocol emphasizes safety, efficiency, and reproducibility, and is supported by authoritative references to ensure scientific integrity.

Introduction

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds formed from the condensation of primary amines with carbonyl compounds.[1][2][3] Their diverse applications in catalysis, materials science, and as intermediates in organic synthesis have drawn significant attention.[1][2] N-(3-Methoxybenzylidene)-4-fluoroaniline, the subject of this protocol, is a valuable scaffold in the development of novel therapeutic agents and functional materials due to its unique electronic and structural properties.

The synthesis described herein is a classic example of imine formation, a reversible, acid-catalyzed reaction.[4][5][6] Understanding the mechanism and optimizing reaction conditions are crucial for achieving high yield and purity. This guide will delve into the causality behind each experimental choice, providing a robust and self-validating protocol.

Reaction Scheme and Mechanism

The synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline proceeds via the nucleophilic addition of 4-fluoroaniline to 3-methoxybenzaldehyde, followed by the elimination of a water molecule to form the imine.

Reaction Scheme:

3-Methoxybenzaldehyde + 4-Fluoroaniline -> N-(3-Methoxybenzylidene)-4-fluoroaniline + Water

Mechanism of Imine Formation:

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[4][5][7][8] The pH of the reaction medium is a critical parameter; a weakly acidic environment (around pH 4-5) is optimal.[4][6][7] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the removal of the hydroxyl group in the intermediate is hindered.[4][6]

The mechanism involves the following key steps:

  • Nucleophilic attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde.[4][5]

  • Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.[5]

  • Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).[4][5]

  • Elimination of water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion.[4][5]

  • Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst.[4][5]

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplier
3-MethoxybenzaldehydeC8H8O2136.15≥98%Sigma-Aldrich
4-FluoroanilineC6H6FN111.12≥99%Sigma-Aldrich
Ethanol (Absolute)C2H5OH46.07≥99.5%Fisher Scientific
Glacial Acetic AcidCH3COOH60.05≥99.7%VWR Chemicals
Diethyl Ether(C2H5)2O74.12ACS GradeEMD Millipore
Anhydrous Sodium SulfateNa2SO4142.04ACS GradeJ.T. Baker
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

  • Rotary evaporator

Experimental Protocol

Synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline

This protocol is adapted from established methods for Schiff base synthesis.[2][9][10][11]

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzaldehyde (1.36 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: To this solution, add 4-fluoroaniline (1.11 g, 10 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The acid protonates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine.[4][7][8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C) to a constant weight.

Purification by Recrystallization

Recrystallization is a crucial step to obtain a pure product. Ethanol is often a suitable solvent for the recrystallization of Schiff bases.[12][13]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, and pure crystals will form. For better crystal formation, the flask should not be disturbed during cooling.[14]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the pure crystals to a constant weight and determine the melting point and yield.

Characterization

The identity and purity of the synthesized N-(3-Methoxybenzylidene)-4-fluoroaniline can be confirmed using various spectroscopic techniques.

Physical Properties
PropertyObserved Value
Molecular FormulaC14H12FNO
Molecular Weight229.25 g/mol [15][16]
AppearanceYellowish solid
Melting Point65-69 °C[16]
YieldTypically > 80%
Spectroscopic Data
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show a characteristic absorption band for the imine (C=N) stretching vibration around 1600-1630 cm⁻¹.[2][17][18] The absence of a broad O-H stretch from the carbinolamine intermediate and the N-H stretches from the primary amine, as well as the C=O stretch from the aldehyde, will confirm the formation of the Schiff base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.2-8.7 ppm.[2][17] The aromatic protons will appear as multiplets in the region of δ 6.5-8.0 ppm, and the methoxy protons (-OCH₃) will be a singlet around δ 3.8 ppm.

    • ¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the imine carbon (-C=N-) around δ 160 ppm.[2] The signals for the aromatic carbons and the methoxy carbon will also be present in their expected regions.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 229.25).

Workflow and Mechanism Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis Reactants Dissolve 3-Methoxybenzaldehyde in Ethanol Amine_Add Add 4-Fluoroaniline Reactants->Amine_Add Equimolar amounts Catalyst_Add Add Glacial Acetic Acid Amine_Add->Catalyst_Add 2-3 drops Reflux Reflux for 2-3 hours Catalyst_Add->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation occurs Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize from Hot Ethanol Washing->Recrystallization For purification Final_Drying Dry to Constant Weight Recrystallization->Final_Drying Characterization Characterize by FT-IR, NMR, and MS Final_Drying->Characterization Reaction_Mechanism Reactants 3-Methoxybenzaldehyde + 4-Fluoroaniline Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Forms intermediate Protonation Protonation of -OH Carbinolamine->Protonation Acid catalyst Water_Elimination Elimination of Water Protonation->Water_Elimination Iminium_Ion Iminium Ion Water_Elimination->Iminium_Ion Forms cation Deprotonation Deprotonation Iminium_Ion->Deprotonation Product N-(3-Methoxybenzylidene) -4-fluoroaniline Deprotonation->Product

Caption: Stepwise mechanism of acid-catalyzed imine formation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Methoxybenzaldehyde and 4-fluoroaniline are harmful if swallowed or in contact with skin. Handle with care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Ethanol and diethyl ether are flammable. Keep away from open flames and heat sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline. By following the outlined steps and understanding the underlying chemical principles, researchers can successfully synthesize this valuable compound with high yield and purity. The provided characterization data serves as a benchmark for verifying the identity and quality of the final product.

References

  • Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(6), 56-62.
  • Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

  • Synthesis and Characterization of Some Novel Tetradentate Schiff Base Ligands and their Metal(II) Complexes. (n.d.). Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Organic Chemistry. Retrieved from [Link]

  • JoVE. (2025, May 22). Aldehydes and Ketones with Amines: Imine Formation Mechanism [Video]. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Synthesis and characterization of a novel schiff base metal complexes and their application in determination of iron in different types of natural water. (n.d.). Retrieved from [Link]

  • Solvent recrystallization route to rapid synthesis of Schiff base polymers. (2025, November 7). DOI. Retrieved from [Link]

  • Design and synthesis of a novel isoleucine-derived Schiff base ligand: Structural characterization, molecular docking, and in vitro biological activity evaluation. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. (2022, March 17). Retrieved from [Link]

  • What are solvents used in recrystallization of Schiff base ?. (2019, November 26). ResearchGate. Retrieved from [Link]

  • A simple procedure for crystallization of the Schiff reagent. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Benzaldehyde and Aniline Schiff Bases. (2017, December 25). Chemistry Stack Exchange. Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one. (n.d.). PMC. Retrieved from [Link]

  • FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. (2018, January 20). TSI Journals. Retrieved from [Link]

  • Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • p-fluoro-N-(3,4,5-trimethoxybenzylidene)aniline - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (2021, July). ResearchGate. Retrieved from [Link]

  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents (Part II). (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of novel Schiff base ligands. (2024, November 11). International Journal of Chemical Studies. Retrieved from [Link]

  • N-(4-Methoxybenzylidene)aniline. (n.d.). NIST WebBook. Retrieved from [Link]

  • Process for the preparation of 4-fluoro-3-methoxyaniline. (n.d.). Google Patents.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org. Retrieved from [Link]

    • 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene- 4-Nitroaniline and their inhibitory activities. (2019, January 14). CABI Digital Library. Retrieved from [Link]

  • N-(4-Methoxybenzylidene)aniline. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Green chemistry synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline

Abstract

This application note details a validated, high-efficiency protocol for the synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline (CAS: N/A, derivative of 3381-48-4 isomer) utilizing Microwave-Assisted Solvent-Free Synthesis (MASFS) . Unlike traditional condensation methods requiring reflux in volatile organic solvents (VOCs) like toluene or benzene, this "Green" approach operates under Neat conditions , achieving >90% yields in under 5 minutes. The protocol is designed for medicinal chemists and drug development researchers focusing on fluorinated Schiff bases as pharmacophore intermediates.

Introduction & Scientific Context

Schiff bases (imines) containing fluorine and methoxy motifs are privileged structures in medicinal chemistry, exhibiting enhanced metabolic stability and lipophilicity due to the fluorine atom. The target molecule, N-(3-Methoxybenzylidene)-4-fluoroaniline , is synthesized via the condensation of 3-methoxybenzaldehyde and 4-fluoroaniline.

The Green Shift: Traditional synthesis involves refluxing equimolar reactants in ethanol or methanol for 2–6 hours, often requiring acid catalysis (glacial acetic acid) and recrystallization. This generates significant solvent waste (high E-factor).

Selected Green Methodology: Microwave-Assisted Solvent-Free Synthesis We utilize Microwave Irradiation (MW) as the primary driver. This method aligns with Green Chemistry Principles #1 (Prevention), #5 (Safer Solvents/Auxiliaries), and #6 (Design for Energy Efficiency) .

  • Mechanism: Direct dielectric heating of the polar carbonyl and amine groups accelerates the nucleophilic attack, eliminating the need for bulk solvent to transfer heat.

  • State of Matter: As both precursors are liquids at room temperature, the reaction proceeds in a "Neat" liquid phase, avoiding the need for grinding auxiliaries (mortar/pestle) often required for solid-solid condensations.

Reaction Mechanism

The formation of the azomethine bond (–C=N–) proceeds via a nucleophilic addition-elimination pathway.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde 3-Methoxybenzaldehyde (Electrophile) Carbinolamine Unstable Carbinolamine Aldehyde->Carbinolamine Nucleophilic Attack Amine 4-Fluoroaniline (Nucleophile) Amine->Carbinolamine Imine N-(3-Methoxybenzylidene)- 4-fluoroaniline (Schiff Base) Carbinolamine->Imine -H₂O (Dehydration) Water H₂O (Byproduct) Carbinolamine->Water

Figure 1: Mechanism of Schiff base formation.[1] The reaction is reversible; removing water (via heat/MW) drives the equilibrium toward the imine product.

Materials & Equipment

ComponentGrade/SpecRole
3-Methoxybenzaldehyde 98% Reagent GradePrecursor (Liquid, MW 136.15)
4-Fluoroaniline 99% Reagent GradePrecursor (Liquid, MW 111.[2]12)
Ethanol (EtOH) Absolute (Green Solvent)Washing/Extraction (Optional)
Microwave Reactor Monomode or Modified DomesticEnergy Source (900W capability)
TLC Plates Silica Gel 60 F254Reaction Monitoring
Mobile Phase n-Hexane : Ethyl Acetate (4:1)TLC Eluent

Experimental Protocol (Standard Operating Procedure)

Safety Note: 4-Fluoroaniline is toxic if swallowed or absorbed through skin. Wear nitrile gloves and work in a fume hood.

Method A: Microwave-Assisted Solvent-Free (Recommended)
  • Stoichiometry Setup:

    • Weigh 1.0 mmol (0.136 g) of 3-methoxybenzaldehyde.

    • Weigh 1.0 mmol (0.111 g) of 4-fluoroaniline.

    • Note: Both are liquids. Transfer them directly into a 10 mL microwave-safe glass vial or open Pyrex beaker.

  • Mixing:

    • Gently swirl the vial to mix the two liquids. No solvent is added.

    • Observation: The mixture may slightly warm up due to initial exothermic mixing.

  • Irradiation:

    • Place the vessel in the microwave reactor.

    • Settings: 900W (High Power) for 3–5 minutes .

    • Intermittent Heating: If using a domestic microwave, heat in 30-second bursts to prevent overheating, swirling between bursts.

  • Monitoring:

    • Spot a micro-drop of the reaction mixture on a TLC plate.

    • Run in n-Hexane:Ethyl Acetate (4:1) .

    • Endpoint: Disappearance of the aldehyde spot and appearance of a new spot (Product).

  • Work-up & Purification:

    • Allow the vessel to cool to room temperature.

    • Physical State Check: The product, N-(3-Methoxybenzylidene)-4-fluoroaniline , is typically a Colorless to Pale Yellow Oil at room temperature (unlike its solid isomers).

    • Purification: If TLC shows high purity (single spot), no further purification is needed (Quantitative conversion).

    • Optional: If minor impurities exist, dissolve the oil in 2 mL of hot ethanol, filter, and remove solvent under reduced pressure.

Method B: Solvent-Free Stirring (Alternative)

If a microwave is unavailable:

  • Mix the reagents as above in a round-bottom flask.

  • Heat the neat mixture in an oil bath at 60–70°C for 15–20 minutes .

  • Monitor via TLC.

Characterization & Validation Data

The following data validates the successful synthesis of the target molecule.

PropertyValue / ObservationNotes
Physical State Colorless Oil Distinct from 4-methoxy isomer (Solid, mp 65°C)
Yield 92 – 94% High atom economy
Refractive Index N/ALiquid at RT
Solubility Soluble in EtOH, CHCl₃, DMSOInsoluble in water

Spectral Validation (¹H NMR, 400 MHz, CDCl₃):

  • Azomethine Proton (-N=CH-): δ 8.38 ppm (s, 1H) . Diagnostic Peak.

  • Methoxy Group (-OCH₃): δ 3.86 ppm (s, 3H) .

  • Aromatic Protons: Multiplets in the range of δ 7.00 – 7.50 ppm.

Spectral Validation (¹³C NMR, 101 MHz, CDCl₃):

  • Azomethine Carbon (-N=CH-): δ 160.6 ppm .

  • C-F Coupling: Doublet signals observed for carbons adjacent to Fluorine (¹J_CF ~240-250 Hz).

Green Metrics Analysis

To quantify the environmental benefit, we calculate the Atom Economy (AE) :



  • MW Product (C₁₄H₁₂FNO): 229.25 g/mol

  • MW Reactants: 136.15 + 111.12 = 247.27 g/mol

  • Byproduct: Water (18.02 g/mol )



  • E-Factor: Approaches zero (excluding water byproduct) as no solvent is used during the reaction phase.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Liquids (Neat) 1:1 Molar Ratio Start->Mix MW Microwave Irradiation 900W, 3-5 mins Mix->MW Cool Cool to Room Temp MW->Cool TLC TLC Check (Hexane:EtOAc 4:1) Cool->TLC Result Product State: Colorless Oil TLC->Result Single Spot?

Figure 2: Operational workflow for the solvent-free synthesis.

References

  • Celik, H., & Kuzu, M. (2019).[3] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Organic Communications, 12(4), 198-208.

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for Green Chemistry Principles).[4][5]

  • Naqvi, A., et al. (2009).[6] Synthesis of Schiff Bases via Environmentally Benign and Energy-Efficient Greener Methodologies.[6] E-Journal of Chemistry, 6(S1), S75-S78.[6]

Sources

Application Note: Microwave-Assisted Synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a high-efficiency, solvent-free protocol for the synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline via Microwave-Assisted Organic Synthesis (MAOS). By leveraging the dipolar polarization effects of microwave irradiation, this protocol reduces reaction times from hours (thermal reflux) to minutes while significantly improving atom economy. The target molecule, a fluorinated Schiff base, represents a critical pharmacophore class in medicinal chemistry, often investigated for antifungal and anti-inflammatory properties due to the bioisosteric nature of the fluorine atom.

Scientific Background & Rationale

The Microwave Advantage in Imine Formation

The condensation of 3-methoxybenzaldehyde and 4-fluoroaniline is a reversible equilibrium reaction that yields water as a byproduct. In traditional thermal synthesis, this requires long reflux times in ethanol or toluene with a Dean-Stark trap to drive equilibrium.

Microwave Mechanism: Microwave irradiation (2.45 GHz) interacts directly with the dipoles in the reaction mixture. The rate-determining step in Schiff base formation involves the nucleophilic attack of the amine on the carbonyl carbon, forming a polar, zwitterionic carbinolamine intermediate.

  • Specific Microwave Effect: This polar transition state absorbs microwave energy more efficiently than the neutral ground state reactants, effectively lowering the activation energy (

    
    ) and accelerating the reaction.
    
  • Fluorine Effect: The para-fluorine atom on the aniline is electron-withdrawing (inductive), which slightly deactivates the amine nucleophile compared to unsubstituted aniline. Microwave energy provides the necessary thermodynamic drive to overcome this reduced nucleophilicity rapidly.

Reaction Mechanism Diagram

The following diagram illustrates the acid-catalyzed mechanism and the specific points of microwave interaction.

SchiffBaseMechanism Reactants Reactants (Aldehyde + Amine) Protonation Carbonyl Activation (+H+) Reactants->Protonation Acid Cat. Attack Nucleophilic Attack Protonation->Attack Intermediate Zwitterionic Carbinolamine Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product Imine Product (Schiff Base) Dehydration->Product MW_Effect Microwave Irradiation (Stabilizes Polar Transition State) MW_Effect->Intermediate Dipolar Polarization

Figure 1: Mechanistic pathway of acid-catalyzed Schiff base formation. Microwave irradiation specifically accelerates the formation and breakdown of the polar carbinolamine intermediate.

Materials and Equipment

Reagents
ReagentMW ( g/mol )Equiv.QuantityRole
3-Methoxybenzaldehyde 136.151.01.36 g (10 mmol)Electrophile
4-Fluoroaniline 111.121.01.11 g (10 mmol)Nucleophile
Glacial Acetic Acid 60.05Cat.2-3 dropsCatalyst
Ethanol (Absolute) --10 mLRecrystallization
Equipment
  • Microwave Reactor: Single-mode dedicated synthetic reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic ovens are non-reproducible and unsafe for chemical synthesis.

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with silicone/PTFE cap.

  • Analysis: FTIR Spectrometer, NMR (400 MHz).

Experimental Protocol

Method A: Solvent-Free Synthesis (Green Protocol)

This is the preferred method for high atom economy and speed.

  • Preparation: In a 10 mL microwave vial, add 1.36 g of 3-methoxybenzaldehyde (liquid).

  • Addition: Add 1.11 g of 4-fluoroaniline. The mixture may warm slightly upon mixing.

  • Catalysis: Add 2 drops of glacial acetic acid. Vortex for 10 seconds to ensure homogeneity. Note: The liquid aldehyde acts as the solvent.

  • Irradiation: Cap the vial and place it in the microwave reactor. Program the following method:

    • Mode: Standard Control (Fixed Power/Temp)

    • Temperature: 90°C

    • Power: Max 150 W (Dynamic)

    • Hold Time: 2 minutes

    • Stirring: High

  • Cooling: Allow the vessel to cool to 50°C using compressed air (integrated in most reactors).

  • Workup:

    • The product may appear as a viscous oil or semi-solid (literature suggests this specific derivative is often an oil [1]).

    • Add 5 mL of cold ethanol to the reaction vessel.

    • Stir to dissolve, then place in an ice bath. If the product is solid, it will precipitate. If it is an oil, solvent evaporation is required.

    • Purification: If solidification does not occur, wash the oily residue with cold n-hexane to remove unreacted aldehyde.

Workflow Diagram

ExperimentalWorkflow Start Weigh Reagents (1:1 Molar Ratio) Mix Mix in MW Vial (Solvent-Free) Start->Mix Cat Add Cat. AcOH (2 drops) Mix->Cat Irradiate MW Irradiation 90°C, 2 min, 150W Cat->Irradiate Monitor TLC Check (Hexane:EtOAc 4:1) Irradiate->Monitor Monitor->Irradiate Incomplete Workup Workup (Ethanol Wash/Recryst.) Monitor->Workup Conversion >95% Analyze Characterization (NMR, IR) Workup->Analyze

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of the target Schiff base.

Validation & Characterization

The following data confirms the structure of N-(3-Methoxybenzylidene)-4-fluoroaniline .

Spectroscopic Data
TechniqueSignal/PeakAssignment
FTIR 1618–1625 cm⁻¹C=N (Imine) Stretch (Strong)
FTIR ~1220 cm⁻¹C-F Stretch
¹H NMR

8.38 ppm (s, 1H)
Azomethine proton (-CH=N-)
¹H NMR

3.86 ppm (s, 3H)
Methoxy group (-OCH₃)
¹H NMR

7.00–7.50 ppm (m, Ar-H)
Aromatic protons
¹³C NMR

160.6 ppm
C=N Carbon
¹³C NMR

161.6 ppm (d, J=208Hz)
C-F Carbon (Doublet due to F coupling)

Data referenced from Celik et al. [1] and general spectroscopic databases [2].

Interpretation
  • Imine Formation: The appearance of the singlet at 8.38 ppm in the proton NMR is the definitive diagnostic peak for the formation of the Schiff base. The disappearance of the aldehyde proton (~10 ppm) confirms high conversion.

  • Fluorine Coupling: In the ¹³C NMR, the carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (~200-240 Hz), characteristic of C-F bonds.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Incomplete Reaction Water accumulation inhibiting equilibrium.Add molecular sieves (4Å) to the reaction vial or extend MW time by 1 min.
Product is Oily Common for meta-substituted / fluorinated derivatives.Do not panic. Evaporate solvent, wash with cold hexane, and dry under high vacuum. It may crystallize over 24h at 4°C.
Darkening of Reaction Thermal degradation (overheating).Reduce power limit or temperature setpoint. Ensure "PowerMax" (simultaneous cooling) is OFF.

Safety Information (MSDS Summary)

  • 4-Fluoroaniline: Toxic if swallowed, in contact with skin, or inhaled. Causes serious eye damage. Wear nitrile gloves and work in a fume hood.

  • 3-Methoxybenzaldehyde: Skin and eye irritant.

  • Microwave Safety: Always use pressure-rated vessels. Do not cap standard laboratory glassware for microwave use.

References

  • Celik, H., & Kuzu, M. (2019).[1][2][3] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Organic Communications, 12(4), 188-196.

  • Sigma-Aldrich.[4] (n.d.). N-(4-Methoxybenzylidene)-4-fluoroaniline Product Sheet (Isomer Reference).

  • Celik, H., & Babagil, A. (2019).[3] Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline and their inhibitory activities on hCA isoenzymes.[3][4][5] International Journal of Secondary Metabolite, 6(1), 89-98.

  • Bhandari, K., et al. (2008). Microwave Assisted Synthesis of Some Schiff Bases. E-Journal of Chemistry, 5(2).

Sources

Application Note: Solvent Selection for the Condensation of 3-Methoxybenzaldehyde and 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The condensation of 3-methoxybenzaldehyde and 4-fluoroaniline represents a classic Schiff base formation, yet it presents specific electronic nuances that dictate solvent choice. This reaction couples a moderately activated electrophile (meta-substituted benzaldehyde) with a nucleophile possessing competing inductive and resonance effects (para-fluoroaniline).

While traditional methods rely on thermodynamic control (azeotropic water removal), modern "Green Chemistry" principles favor kinetic control in protic solvents. This guide analyzes three distinct solvent systems—Ethanol (Protic/Green) , Toluene (Azeotropic/Classic) , and Water (Hydrophobic/On-Water) —to provide a decision matrix for researchers optimizing yield and purity.

The "Fluorine Effect" in Reagent Reactivity
  • The Nucleophile (4-Fluoroaniline): Although fluorine is highly electronegative, its position para to the amine allows for resonance donation that counteracts inductive withdrawal. Consequently, 4-fluoroaniline retains sufficient nucleophilicity (

    
    ) to react without harsh forcing conditions, unlike nitro-anilines.
    
  • The Electrophile (3-Methoxybenzaldehyde): The methoxy group in the meta position exerts an inductive electron-withdrawing effect (-I) without the countervailing resonance donation (+M) seen in para-isomers. This renders the carbonyl carbon highly electrophilic, facilitating rapid nucleophilic attack.

Mechanistic Insight & Solvent Influence[1][2][3]

The formation of the imine bond proceeds through a nucleophilic addition-elimination pathway. Solvent choice dictates the stability of the Carbinolamine intermediate and the energy barrier for the rate-determining dehydration step.

Diagram 1: Reaction Mechanism & Solvent Interaction

SchiffBaseMechanism Start Reagents (Aldehyde + Amine) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 k1 Inter Carbinolamine Intermediate TS1->Inter TS2 Transition State 2 (Acid-Catalyzed Dehydration) Inter->TS2 k2 (RDS) Product Schiff Base (Imine) + H2O TS2->Product Ethanol Ethanol (Protic) Stabilizes Intermediate via H-bonding Precipitates Product (Le Chatelier) Ethanol->Inter Stabilization Toluene Toluene (Aprotic) Destabilizes Polar TS Removes Water (Azeotrope) Toluene->Product Drives Equilibrium

Caption: Mechanistic pathway highlighting how protic solvents stabilize the polar carbinolamine, while aprotic solvents drive the reaction by physically removing the water byproduct.

Solvent Selection Decision Matrix

Select your protocol based on the scale and downstream application of the material.

FeatureMethod A: Ethanol (Recommended) Method B: Toluene (Scale-Up) Method C: Water (Green)
Mechanism Kinetic Control / PrecipitationThermodynamic ControlHydrophobic Effect
Reaction Time 1 - 3 Hours4 - 6 Hours10 - 30 Minutes
Temperature Reflux (

C)
Reflux (

C)
Ambient / Mild Heat
Catalyst Glacial Acetic Acid (Trace)p-TsOH (Optional)None
Work-up Filtration (Simple)Evaporation + WashFiltration
Yield 85 - 92%>95%75 - 85%
Purity Profile High (Product crystallizes out)Moderate (Requires recrystallization)Moderate
Diagram 2: Solvent Selection Workflow

SolventSelection Start Start: Define Goals Scale Is reaction scale > 50g? Start->Scale Green Is Green Chemistry a priority? Scale->Green No MethodB METHOD B: Toluene (Max Yield/Scale) Scale->MethodB Yes (Azeotrope needed) Purity Is crystallization preferred over extraction? Green->Purity No/Flexible MethodC METHOD C: Water (Fast/Eco-friendly) Green->MethodC Yes (Strict) MethodA METHOD A: Ethanol (Balanced Profile) Purity->MethodA Yes Purity->MethodB No

Caption: Decision tree for selecting the optimal solvent system based on scale, environmental constraints, and purification capabilities.

Experimental Protocols

Method A: Ethanol Reflux (High Purity / Lab Scale)

Best for: Rapid generation of library compounds for biological screening. Principle: The Schiff base is generally less soluble in cold ethanol than the starting materials. As the reaction proceeds, the product precipitates, driving the equilibrium forward (Le Chatelier’s Principle).

Reagents:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)

  • Absolute Ethanol (5 mL per mmol reactant)

  • Glacial Acetic Acid (Cat.[1] 2-3 drops)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzaldehyde (e.g., 10 mmol, 1.36 g) in 25 mL absolute ethanol.

  • Addition: Add 4-fluoroaniline (10 mmol, 1.11 g) dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: The solution may turn yellow immediately, indicating imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to

    
    C for 2 hours.
    
    • Validation: Spot on TLC (20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then place in an ice bath (

    
    C) for 30 minutes.
    
  • Isolation: Filter the crystalline precipitate under vacuum. Wash the cake with cold ethanol (

    
     mL).
    
  • Drying: Dry in a vacuum oven at

    
    C.
    
Method B: Azeotropic Dehydration (Scale-Up)

Best for: Large scale synthesis (>50g) where yield maximization is critical. Principle: Physical removal of water using a Dean-Stark trap forces the equilibrium to 100% completion.

Reagents:

  • Reagents as above.

  • Solvent: Toluene (anhydrous).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.5 mol%).

Protocol:

  • Setup: Equip a 250 mL flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Combine aldehyde (50 mmol), amine (50 mmol), and p-TsOH (0.04 g) in 100 mL toluene.

  • Reflux: Heat to vigorous reflux (

    
    C). Water will separate into the lower phase of the trap.
    
  • Endpoint: Continue reflux until water evolution ceases (theoretical vol: ~0.9 mL for 50 mmol).

  • Work-up: Evaporate toluene under reduced pressure. Recrystallize the crude solid from hot ethanol/hexane (1:1).

Characterization & Troubleshooting

Self-Validating the Product: Before sending for NMR/MS, perform these rapid checks:

  • Visual Check: The product should be a crystalline solid, typically off-white to pale yellow. Deep orange/brown suggests oxidation of the aniline starting material.

  • Solubility Test: The product should be insoluble in water but soluble in DCM.

  • IR Spectroscopy (Critical):

    • Look for: Strong absorption at

      
       (C=N stretch).
      
    • Look for Absence of: Broad peak at

      
       (N-H stretch of amine) and sharp peak at 
      
      
      
      (C=O stretch of aldehyde).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Oiling Out Product melting point is near RT or impurities present.Scratch the flask glass with a rod; seed with a crystal; switch solvent to Methanol.
Low Yield Equilibrium not shifted; wet solvent.Use Method B (Dean-Stark); add molecular sieves (3Å) to Method A.
Dark Color Oxidation of 4-fluoroaniline.Distill aniline before use; perform reaction under Nitrogen atmosphere.

References

  • Mechanistic Insights

    • Cimarelli, C., & Palmieri, G. (2000). Stereoselective reduction of enantiopure imines. Journal of Organic Chemistry. Link

  • Green Chemistry Approaches

    • Gopalakrishnan, M., et al. (2007). Solvent-free synthesis of Schiff bases. Green Chemistry Letters and Reviews. Link

  • Water-Based Synthesis

    • Narayan, S., et al. (2005). On water: Unique reactivity of organic compounds in aqueous suspension. Angewandte Chemie International Edition. Link

  • General Schiff Base Protocols

    • Qin, W., et al. (2013). Green synthesis of Schiff bases. Journal of Chemistry. Link

Sources

Preparation of Metal Complexes using N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis, characterization, and potential applications of transition metal complexes derived from the Schiff base ligand N-(3-Methoxybenzylidene)-4-fluoroaniline . While Schiff bases are ubiquitous in coordination chemistry, this specific ligand combines a fluorinated aniline moiety with a meta-methoxylated benzylidene group. The presence of the fluorine atom modulates the electronic density of the aromatic ring, potentially enhancing lipophilicity and metabolic stability—key factors in drug development.

Recent studies indicate that this specific ligand exhibits inhibitory effects on Carbonic Anhydrase (hCA I and II) isoenzymes [1]. Complexation with transition metals (Cu(II), Ni(II), Co(II), Zn(II)) is a proven strategy to potentiate this biological activity and introduce new antimicrobial functionalities [2].

Chemical System Overview

Ligand Structure and Properties
  • IUPAC Name: (E)-1-(4-fluorophenyl)-N-(3-methoxybenzylidene)methanamine

  • Molecular Formula: C₁₄H₁₂FNO

  • Molecular Weight: 229.25 g/mol

  • Coordination Mode: Monodentate (Neutral).

    • Primary Donor: Azomethine Nitrogen (-CH=N -).

    • Secondary Interactions: The 3-methoxy group is in the meta position relative to the anchor, preventing chelation to the same metal center. It may participate in intermolecular hydrogen bonding or bridging in the solid state.

Proposed Complex Geometry

For divalent metal chlorides (


), the expected stoichiometry is 1:2 (Metal:Ligand) , forming neutral complexes of the type 

.
  • Zn(II): Typically Distorted Tetrahedral.

  • Cu(II): Square Planar or Distorted Octahedral (if bridging occurs).

  • Ni(II) / Co(II): Tetrahedral or Octahedral.

Experimental Protocols

Workflow Visualization

SynthesisWorkflow Start Starting Materials LigandSyn Ligand Synthesis (Microwave/Reflux) Start->LigandSyn Condensation Purification Purification (Recrystallization) LigandSyn->Purification Crude Oil/Solid Complexation Metal Complexation (Reflux with MCl2) Purification->Complexation Pure Ligand (L) Isolation Isolation (Filtration & Drying) Complexation->Isolation Precipitate Characterization Characterization (IR, NMR, UV-Vis) Isolation->Characterization Dry Complex

Figure 1: Step-by-step workflow for the synthesis of the ligand and its subsequent metal complexes.[1]

Protocol A: Synthesis of the Ligand

Target: N-(3-Methoxybenzylidene)-4-fluoroaniline Method: Microwave-Assisted Condensation (Green Chemistry Approach) [1]

Reagents:
  • 3-Methoxybenzaldehyde (1.0 mmol)

  • 4-Fluoroaniline (1.0 mmol)

  • Ethanol (absolute) or Solvent-free

  • Glacial Acetic Acid (Catalytic amount, 1-2 drops)

Procedure:
  • Preparation: In a Pyrex reaction vessel, mix equimolar amounts (1 mmol) of 3-methoxybenzaldehyde and 4-fluoroaniline.

  • Catalysis: Add 1-2 drops of glacial acetic acid to catalyze the dehydration.

  • Irradiation: Place the vessel in a microwave reactor. Irradiate at 900 W for 2–5 minutes .

    • Note: Monitor reaction progress via TLC (Thin Layer Chromatography) using n-hexane:ethyl acetate (3:1).

  • Work-up: Dissolve the resulting residue in hot ethanol (10 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature. The product may separate as a colorless oil or solid crystals depending on purity.

    • Yield Expectation: >90%.[2][3]

    • Alternative: If oil forms, evaporate solvent and dry in vacuo.

Protocol B: Synthesis of Metal Complexes

Target:


 where M = Cu(II), Ni(II), Co(II), Zn(II).
Reagents:
  • Ligand (L) from Protocol A (2.0 mmol)

  • Metal Chloride Salt (

    
    ) (1.0 mmol)
    
  • Solvent: Ethanol (Absolute) or Methanol

Procedure:
  • Ligand Solution: Dissolve 2.0 mmol of N-(3-Methoxybenzylidene)-4-fluoroaniline in 20 mL of absolute ethanol. Warm slightly to ensure complete dissolution.

  • Metal Solution: In a separate beaker, dissolve 1.0 mmol of the metal salt (e.g.,

    
    ) in 10 mL of ethanol.
    
  • Mixing: Dropwise add the metal salt solution to the ligand solution under continuous magnetic stirring.

  • Reflux: Heat the mixture to reflux (approx. 70–80 °C) for 3–4 hours .

    • Observation: A color change or precipitate formation indicates complexation.

  • Precipitation: If no precipitate forms immediately, reduce the volume by evaporation to ~50% and cool in an ice bath.

  • Filtration: Filter the solid complex using a Buchner funnel.

  • Washing: Wash the precipitate with cold ethanol (2 x 5 mL) to remove unreacted ligand, followed by diethyl ether to remove moisture.

  • Drying: Dry the complex in a desiccator over

    
     or in a vacuum oven at 50 °C.
    

Characterization Guide

To validate the formation of the complex, compare the spectral data of the free ligand against the isolated metal complex.

Spectroscopic Validation (Key Indicators)
TechniqueParameterFree Ligand (L)Metal Complex [M(L)₂Cl₂]Interpretation
FT-IR

~1606 cm⁻¹1580–1595 cm⁻¹Red shift indicates coordination via azomethine Nitrogen.[4][5]
FT-IR

Absent420–500 cm⁻¹New band confirms Metal-Nitrogen bond formation.[5]
¹H NMR


8.38 ppm (s)
Shifted / BroadenedDownfield shift or broadening (paramagnetic M) confirms coordination.
Conductance

Non-electrolyte10–20

Low values in DMSO indicate non-electrolyte nature (Cl is coordinated, not ionic).
Structural Logic Diagram

CoordinationLogic cluster_geometry Coordination Sphere Ligand Ligand (L) Donor: Azomethine N Complex Complex [M(L)₂Cl₂] Ligand->Complex x2 Metal Metal Ion (M²⁺) Acceptor Metal->Complex x1 Tetrahedral Tetrahedral (Zn, Co) Complex->Tetrahedral SquarePlanar Square Planar (Cu, Ni) Complex->SquarePlanar

Figure 2: Coordination logic for the formation of mononuclear complexes.

Application Context: Drug Development

Carbonic Anhydrase Inhibition

The free ligand N-(3-Methoxybenzylidene)-4-fluoroaniline has demonstrated moderate inhibitory activity against hCA I and hCA II (


 values in the micromolar range) [1].
  • Hypothesis: Metal complexation often enhances inhibition potency by altering the geometry of the inhibitor or providing additional binding interactions within the enzyme active site.

Antimicrobial Potential

Schiff base complexes generally exhibit higher antimicrobial activity than free ligands due to Overtone's Concept and Tweedy's Chelation Theory :

  • Mechanism: Chelation reduces the polarity of the metal ion, increasing its lipophilicity. This allows the complex to penetrate the lipid membrane of bacteria more easily, blocking metal binding sites in enzymes [2].

References

  • Celik, H., & Kuzu, M. (2019). Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Organic Communications, 12(4), 198-206.

  • Belaid, S., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of N-(4-methoxybenzylidene) isonicotinohydrazone. Journal of Applied Pharmaceutical Science.

  • Khalaji, A. D., et al. (2010).[6] Synthesis and Crystal Structure of Schiff-base Compounds N-(3, 4-dimethoxybenzylidene)-4-methoxyaniline. Journal of Sciences, Islamic Republic of Iran.

Sources

Application Notes and Protocols: Molecular Docking Simulation of N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] N-(3-Methoxybenzylidene)-4-fluoroaniline is a Schiff base derivative whose therapeutic potential is an active area of investigation. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking simulation of N-(3-Methoxybenzylidene)-4-fluoroaniline with a relevant biological target. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.

Rationale for Target Selection: Human 3-alpha-hydroxysteroid dehydrogenase type 3 (AKR1C2)

Given the documented anticancer activity of various Schiff bases, a relevant and validated cancer target is crucial for a meaningful docking study.[5][6] Human 3-alpha-hydroxysteroid dehydrogenase type 3 (AKR1C2), also known as Aldo-keto reductase family 1 member C2, is a well-characterized enzyme implicated in the metabolism of steroids and prostaglandins, and its overexpression is associated with various cancers, including breast cancer.[7] A recent study successfully employed molecular docking of novel Schiff base monomers against AKR1C2 (PDB ID: 4XO6) to evaluate their anticancer potential.[7] Therefore, AKR1C2 represents a scientifically sound and functionally relevant target for this docking protocol.

Experimental Workflow Overview

The molecular docking process can be systematically broken down into several key stages, each critical for the validity and reliability of the final results. This protocol will utilize AutoDock Vina, a widely used and effective open-source molecular docking program.[8]

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_Download 1. Target Acquisition (PDB: 4XO6) Protein_Prep 3. Protein Preparation PDB_Download->Protein_Prep Ligand_Prep 2. Ligand Preparation (N-(3-Methoxybenzylidene) -4-fluoroaniline) Grid_Box 4. Grid Box Definition Ligand_Prep->Grid_Box Protein_Prep->Grid_Box Run_Vina 5. Execution of AutoDock Vina Grid_Box->Run_Vina Pose_Analysis 6. Binding Pose and Affinity Analysis Run_Vina->Pose_Analysis Interaction_Analysis 7. Interaction Visualization Pose_Analysis->Interaction_Analysis Validation 8. Protocol Validation (Redocking) Interaction_Analysis->Validation

Caption: A high-level overview of the molecular docking workflow.

Part 1: Preparation of Molecular Structures

Accurate preparation of both the protein receptor and the small molecule ligand is a prerequisite for a successful docking simulation.[9] This phase involves obtaining the necessary files, cleaning the structures, and converting them to the required file formats.

Target Protein (AKR1C2) Preparation
  • Obtain the Protein Structure: Download the crystal structure of human 3-alpha-hydroxysteroid dehydrogenase type 3 (AKR1C2) from the Protein Data Bank (PDB). The PDB ID for this tutorial is 4XO6 .

  • Clean the PDB File: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and ions. These should be removed to simplify the docking calculation.[10] Molecular visualization software like PyMOL or UCSF Chimera can be used for this purpose.[11]

    • Protocol using PyMOL:

  • Prepare the Receptor for AutoDock: The cleaned PDB file needs to be converted to the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.[12] This is typically done using AutoDockTools (ADT).

    • Protocol using ADT:

      • Open ADT.

      • Go to File > Read Molecule and open receptor_clean.pdb.

      • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

      • Go to Grid > Macromolecule > Choose. Select the receptor and click Select Molecule.

      • Save the prepared receptor as receptor.pdbqt.

Ligand (N-(3-Methoxybenzylidene)-4-fluoroaniline) Preparation
  • Obtain the Ligand Structure: The 3D structure of N-(3-Methoxybenzylidene)-4-fluoroaniline can be obtained from databases like PubChem or sketched using chemical drawing software like MarvinSketch or ChemDraw and saved in a common format like SDF or MOL2.[13]

  • Energy Minimization: To ensure a realistic starting conformation, it is crucial to perform an energy minimization of the ligand structure. This can be done using software like Avogadro or the appropriate modules within molecular modeling suites.

  • Prepare the Ligand for AutoDock: Similar to the receptor, the ligand file must be converted to the PDBQT format.

    • Protocol using ADT:

      • Open ADT.

      • Go to Ligand > Input > Open and select the ligand file.

      • Go to Ligand > Torsion Tree > Detect Root.

      • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB PDB File (4XO6.pdb) Clean Remove Water & Heteroatoms PDB->Clean Hydrogens_P Add Polar Hydrogens Clean->Hydrogens_P PDBQT_P Save as receptor.pdbqt Hydrogens_P->PDBQT_P SDF Ligand File (SDF/MOL2) Energy_Min Energy Minimization SDF->Energy_Min Torsions Define Rotatable Bonds Energy_Min->Torsions PDBQT_L Save as ligand.pdbqt Torsions->PDBQT_L

Caption: Detailed steps for protein and ligand preparation.

Part 2: Molecular Docking Simulation

With the prepared receptor and ligand, the next step is to define the search space for the docking and run the simulation using AutoDock Vina.

Defining the Grid Box

The grid box defines the three-dimensional space within the receptor where AutoDock Vina will search for binding poses. It is crucial that the grid box encompasses the entire binding site of interest.[9]

  • Protocol for Grid Box Definition using ADT:

    • In ADT, with both the receptor and ligand loaded, go to Grid > Grid Box.

    • Adjust the center and dimensions of the grid box to cover the active site of AKR1C2. For PDB ID 4XO6, the active site can be identified by the location of the co-crystallized ligand.

    • Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

Configuring and Running AutoDock Vina

AutoDock Vina requires a configuration file that specifies the input files and the grid box parameters.

  • Create a configuration file (conf.txt):

  • Run AutoDock Vina from the command line:

Part 3: Analysis and Validation of Docking Results

The output of the docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.[14]

Interpreting Binding Affinity

The binding affinity is reported in kcal/mol, with more negative values indicating a stronger predicted binding.[14] This score is used to rank the different poses and can be used to compare the binding of different ligands to the same receptor.

Visualizing and Analyzing Binding Poses

The output file (output.pdbqt) contains the coordinates of the predicted binding poses. These can be visualized using software like PyMOL or Discovery Studio Visualizer to analyze the interactions between the ligand and the protein.[15]

  • Key Interactions to Analyze: [14]

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand and specific amino acid residues in the binding pocket.

    • Hydrophobic Interactions: Observe non-polar interactions that contribute to binding stability.

    • Pi-Pi Stacking: Look for interactions between aromatic rings of the ligand and protein residues.

Protocol Validation: Redocking

To ensure the reliability of the docking protocol, a validation step is highly recommended.[16] Redocking involves extracting the co-crystallized ligand from the PDB structure, preparing it, and then docking it back into the same protein.[17]

  • Redocking Protocol:

    • Extract the co-crystallized ligand from the original 4XO6 PDB file.

    • Prepare the co-crystallized ligand using the same protocol as for N-(3-Methoxybenzylidene)-4-fluoroaniline.

    • Perform the docking using the same grid box parameters.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[16][18]

Quantitative Data Summary

ParameterDescriptionTypical Value/Range
Binding Affinity Predicted free energy of binding. More negative values indicate stronger binding.-5 to -15 kcal/mol for drug-like molecules
RMSD (Redocking) Root Mean Square Deviation between the redocked and crystallographic ligand poses.< 2.0 Å for a validated protocol
Grid Box Center The x, y, z coordinates defining the center of the search space.Dependent on the target protein's active site
Grid Box Size The dimensions (in Å) of the search space in the x, y, and z directions.Sufficient to encompass the entire binding pocket

Conclusion

This application note provides a detailed and scientifically grounded protocol for performing a molecular docking simulation of N-(3-Methoxybenzylidene)-4-fluoroaniline with the anticancer target AKR1C2. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this and other Schiff base derivatives, thereby guiding further experimental studies in the drug discovery and development pipeline. The emphasis on protocol validation through redocking ensures a higher degree of confidence in the generated results.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved February 14, 2026, from [Link]

  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved February 14, 2026, from [Link]

  • Gack, M., et al. (2023). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. PMC. Retrieved February 14, 2026, from [Link]

  • Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved February 14, 2026, from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved February 14, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved February 14, 2026, from [Link]

  • GitHub. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose. Retrieved February 14, 2026, from [Link]

  • Medium. (2023, October 10). Guide for small molecule molecular docking. Retrieved February 14, 2026, from [Link]

  • MDPI. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved February 14, 2026, from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). How to validate the molecular docking results ? Retrieved February 14, 2026, from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved February 14, 2026, from [Link]

  • The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Retrieved February 14, 2026, from [Link]

  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved February 14, 2026, from [Link]

  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved February 14, 2026, from [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. Retrieved February 14, 2026, from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved February 14, 2026, from [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved February 14, 2026, from [Link]

  • Elixir. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved February 14, 2026, from [Link]

  • University of Colombo School of Computing. (n.d.). Session 4: Introduction to in silico docking. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular docking proteins preparation. Retrieved February 14, 2026, from [Link]

  • PubMed. (2011, September 15). Synthesis, antibacterial activities and molecular docking studies of Schiff bases derived from N-(2/4-benzaldehyde-amino) phenyl-N'-phenyl-thiourea. Retrieved February 14, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved February 14, 2026, from [Link]

  • MDPI. (2026, January 9). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Retrieved February 14, 2026, from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved February 14, 2026, from [Link]

  • ScienceDirect. (2025, September 8). Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms. Retrieved February 14, 2026, from [Link]

  • Juniper Publishers. (2025, September 22). Synthesis and Antimicrobial Activity of Some Schiff Base. Retrieved February 14, 2026, from [Link]

  • Dove Press. (2023, December 27). Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers. Retrieved February 14, 2026, from [Link]

  • MDPI. (2016, December 17). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Retrieved February 14, 2026, from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Schiff Bases and Their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Retrieved February 14, 2026, from [Link]

Sources

Thin-layer chromatography (TLC) conditions for 4-fluoroaniline Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Schiff bases (imines) derived from 4-fluoroaniline are critical intermediates in the synthesis of liquid crystals, antimicrobial agents, and fluorinated pharmaceuticals. The incorporation of the fluorine atom at the para-position introduces unique physicochemical properties—enhanced lipophilicity combined with high electronegativity—that distinguish these compounds from non-fluorinated analogues.

However, monitoring their synthesis and purity via TLC presents specific challenges:

  • Hydrolytic Instability: The imine bond (

    
    ) is susceptible to hydrolysis on acidic silica gel, often leading to "ghost spots" of the starting aldehyde.
    
  • Tailing: The basic nitrogen of the imine can interact with silanol groups, causing streakiness.

  • Detection Ambiguity: Distinguishing the Schiff base from the starting 4-fluoroaniline requires specific visualization strategies.

This guide provides a robust, self-validating protocol for the TLC analysis of these compounds, moving beyond standard recipes to a logic-driven method development approach.

Physicochemical Context & Stationary Phase Selection

The Fluorine Effect

The C-F bond in 4-fluoroaniline creates a dipole that is distinct from 4-chloro or 4-bromo analogues. While fluorine is highly electronegative, it is also small and tightly bound, often increasing the compound's migration rate (higher


) in non-polar solvents compared to non-fluorinated equivalents due to the "fluorine effect" (low polarizability).
Stationary Phase Logic
  • Standard Silica Gel 60 (

    
    ):  Suitable for most rapid checks, but carries a high risk of on-plate hydrolysis.
    
  • Neutralized Silica: RECOMMENDED. Pre-treating the plate with 1-2% Triethylamine (Et

    
    N) in the mobile phase neutralizes acidic silanol sites, preventing hydrolysis and tailing.
    
  • Alumina (Basic/Neutral): The "Gold Standard" for unstable imines, but often less available. This guide focuses on optimizing Silica, as it is the industry standard.

Mobile Phase Optimization Strategy

Do not rely on a single solvent system. Use the "Solvent Triangle" approach to tune separation.

Primary Solvent Systems (Gradient of Polarity)
System ClassSolvent Composition (v/v)Target PolarityApplication
Non-Polar (Type A) Hexane : Ethyl Acetate (9:1 to 7:3) LowBest for lipophilic aldehyde derivatives. Standard starting point.
Intermediate (Type B) Toluene : Ethyl Acetate (8:2) MediumUse if Hex/EtOAc fails to separate the imine from the aldehyde. Toluene interacts with the aromatic

-system.
Polar (Type C) DCM : Methanol (95:5) HighRequired for Schiff bases with polar auxiliary groups (e.g., -OH, -NO

on the aldehyde ring).
Modifier + 1% Triethylamine (Et

N)
N/AMANDATORY if tailing is observed or if the product decomposes on the plate.

Visualization & Detection

Schiff bases of 4-fluoroaniline are UV-active but often lack color in visible light.

  • UV 254 nm (Non-Destructive): The primary mode.[1] The conjugated aromatic system of 4-fluoroaniline + the imine double bond provides strong quenching (dark spots on green background).

  • Iodine Chamber (Semi-Destructive): The fluorine atom does not inhibit iodine intercalation. Shows yellow/brown spots.[1][2]

  • 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain: CRITICAL FOR VALIDATION.

    • Mechanism:[3][4] Reacts only with aldehydes/ketones.

    • Usage: Use this to detect unreacted starting aldehyde. The Schiff base product should NOT stain strongly unless it hydrolyzes.

    • Result: Aldehyde = Orange/Red spot. Schiff Base = No reaction (or faint trace).

Experimental Protocol: Synthesis Monitoring

Workflow Diagram

The following flowchart illustrates the decision logic for mobile phase selection and reaction monitoring.

TLC_Workflow Start Start: Synthesis of 4-Fluoroaniline Schiff Base PlatePrep Step 1: Plate Prep Silica Gel 60 F254 Start->PlatePrep Spotting Step 2: Spotting Lane 1: Aldehyde (SM1) Lane 2: Reaction Mix (RM) Lane 3: 4-Fluoroaniline (SM2) PlatePrep->Spotting SolventChoice Step 3: Mobile Phase Hexane:EtOAc (8:2) Spotting->SolventChoice Develop Develop & Visualize (UV 254) SolventChoice->Develop Decision1 Is there Tailing? Develop->Decision1 AddBase Add 1% Et3N to Solvent Decision1->AddBase Yes Decision2 Is Product Rf < 0.2? Decision1->Decision2 No AddBase->Develop IncreasePolarity Switch to Hex:EtOAc (6:4) or DCM:MeOH (95:5) Decision2->IncreasePolarity Yes Decision3 Validation (DNP Stain) Decision2->Decision3 No (Rf 0.3-0.7) IncreasePolarity->Develop Conclusion Reaction Complete (No Orange Spot in RM) Decision3->Conclusion SM1 Absent

Figure 1: Logic flow for TLC development and optimization of 4-fluoroaniline Schiff bases.

Step-by-Step Procedure
  • Standard Preparation:

    • Dissolve 5 mg of the reaction mixture in 1 mL of Ethyl Acetate.

    • Crucial: Do not use Acetone or Methanol if the reaction is not complete, as they can react with residual amines/aldehydes in the vial, creating false positives.

  • Plate Spotting:

    • Spot three lanes: (1) Pure Aldehyde, (2) Reaction Mixture, (3) Pure 4-Fluoroaniline.

    • Note: 4-Fluoroaniline is toxic and volatile; handle in a fume hood.

  • Development (Standard Condition):

    • Eluent: Hexane : Ethyl Acetate (8:2) .

    • Run the plate.[5][6][7] If the Schiff base streaks, discard eluent and remake with Hexane : Ethyl Acetate : Triethylamine (80 : 19 : 1) .

  • Analysis:

    • UV Check: The Schiff base usually appears between the aldehyde (higher

      
      ) and the aniline (lower 
      
      
      
      ).
    • DNP Stain: Dip the top 1/3 of the plate in DNP. If the "Product" spot turns orange, it is not the product; it is the aldehyde co-eluting or the product hydrolyzing.

Troubleshooting & Self-Validation

This section ensures the trustworthiness of your results.

ObservationRoot CauseCorrective Action
Spot disappears after 5 mins Hydrolysis on SilicaThe acidic silica is breaking the imine bond. Action: Use an Alumina plate or add 2% Et

N to the mobile phase.
"Ghost" Aldehyde spot Equilibrium ReversalSchiff base formation is reversible.[8] Action: Ensure the reaction solvent (e.g., Ethanol) is removed before spotting.
Aniline spot is invisible Volatility of 4-Fluoroaniline4-Fluoroaniline has a high vapor pressure. Action: Visualize immediately after drying; do not use heat gun to dry the plate.
Broad, streaky product spot Nitrogen interactionBasic nitrogen sticking to silica. Action: Switch to DCM:MeOH (95:5) + 0.5% Ammonia.

Expected Values (Reference Data)

Based on Hexane:EtOAc (7:3) on Silica Gel 60[9]

CompoundApprox.[1][2][4][5][8][10][11][12][13][14][15]

Visualization Characteristics
4-Fluoroaniline 0.25 - 0.35UV (weak), Iodine (brown), Ninhydrin (pink/red)
Benzaldehyde (Generic) 0.60 - 0.70UV (strong), DNP (orange)
4-Fluoroaniline Schiff Base 0.45 - 0.55 UV (strong), Iodine (yellow), DNP (negative)

Note: The Schiff base is typically less polar than the amine (loss of H-bond donor) but more polar than the aldehyde.

References

  • Schiff Base Synthesis & Stability

    • Title: Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore.
    • Source: N
    • URL:[Link]

  • TLC Visualization Methods

    • Title: Visualizing TLC Pl
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • General Schiff Base Purification

    • Title: How to purify Schiff base product? (Discussion & Protocols).
    • Source: ResearchGate.[10]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis. As your dedicated scientific resource, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline in a direct question-and-answer format.

Question 1: My reaction is showing low conversion to the desired imine product, even after several hours. What are the likely causes and how can I improve the yield?

Answer: Low conversion in Schiff base synthesis is a common issue, primarily stemming from the reversible nature of the reaction.[1] The formation of the imine from 3-methoxybenzaldehyde and 4-fluoroaniline is an equilibrium process that produces water as a byproduct.[2] The presence of this water can drive the reaction backward, hydrolyzing the newly formed imine back to the starting materials.[1]

To drive the equilibrium towards the product and significantly improve your yield, focus on meticulous water removal. Here are several effective strategies:

  • Azeotropic Distillation: Employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene. As the reaction refluxes, the water-toluene azeotrope distills over and is collected in the trap, effectively removing water from the reaction mixture and driving the formation of the imine.[2]

  • Dehydrating Agents: The addition of a dehydrating agent directly to the reaction mixture is a practical alternative. Activated 4Å molecular sieves are highly effective at trapping the water generated during the reaction.[2][3] Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.[2][4]

  • Solvent-Free (Neat) Conditions with Vacuum: For a greener and often highly efficient approach, consider running the reaction neat (without a solvent) at an elevated temperature (e.g., 80-100°C) under a mild vacuum.[5] This method actively removes water and can lead to high yields in a shorter time frame.

Question 2: I'm observing the formation of a persistent oily product that is difficult to crystallize. How can I facilitate the isolation of a solid product?

Answer: The physical state of the final product can be influenced by residual solvent and minor impurities. N-(3-Methoxybenzylidene)-4-fluoroaniline is reported to be a colorless oil at a purity of 92%, so obtaining a solid might indicate higher purity or polymorphic differences.[6] If you are aiming for a crystalline solid, here are some techniques to try:

  • Trituration: After removing the reaction solvent under reduced pressure, add a non-polar solvent in which the imine product is expected to be insoluble, such as hexane or petroleum ether.[7] Stir the mixture vigorously. This process can wash away soluble impurities and induce crystallization of the desired product.

  • Recrystallization: This is a highly effective method for purifying solid Schiff bases.[7][8] A suitable solvent system is crucial. For N-(3-Methoxybenzylidene)-4-fluoroaniline, consider recrystallization from ethanol or methanol. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly. If a single solvent doesn't provide satisfactory results, a binary solvent system (e.g., ethanol/water or dichloromethane/hexane) can be explored.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a tiny crystal to the supersaturated solution can induce crystallization.

Question 3: My purified product seems to degrade over time or during analysis (e.g., on a TLC plate). What is causing this instability and how can I mitigate it?

Answer: The C=N bond in imines is susceptible to hydrolysis, especially in the presence of moisture and acidic conditions.[7] This is a common cause of product degradation.

  • Hydrolysis on TLC Plates: Standard silica gel TLC plates can be slightly acidic, which can catalyze the hydrolysis of the imine back to its aldehyde and amine starting materials.[3] This can give a false impression of a failed reaction. To circumvent this, you can deactivate the silica gel plate by eluting it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% in the eluent) before spotting your sample. Alternatively, using aluminum oxide TLC plates can be a good option.[9]

  • Long-Term Storage: To prevent degradation during storage, ensure the purified N-(3-Methoxybenzylidene)-4-fluoroaniline is thoroughly dried and stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) and in a desiccator to protect it from atmospheric moisture.[7]

Question 4: The reaction mixture has turned a dark brown or black color. Is this normal, and if not, what are the likely side reactions?

Answer: While many Schiff bases are colored, a dark brown or black coloration often indicates the occurrence of side reactions, such as oxidation or polymerization, particularly at elevated temperatures.[10] Aniline derivatives, like 4-fluoroaniline, can be susceptible to oxidation, leading to colored impurities.[11]

To minimize these side reactions:

  • Temperature Control: Avoid excessively high reaction temperatures for prolonged periods. Monitor the reaction progress and stop the heating as soon as the starting materials are consumed.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help prevent oxidation of the 4-fluoroaniline starting material.

  • Purification of Starting Materials: Ensure the 4-fluoroaniline and 3-methoxybenzaldehyde are pure before starting the reaction. Aniline derivatives can darken over time due to oxidation.[11] If your 4-fluoroaniline is discolored, consider purifying it by distillation before use.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline?

A1: The rate of imine formation is highly pH-dependent. The optimal pH is typically mildly acidic, in the range of 4-5.[1] At a lower (more acidic) pH, the amine nucleophile (4-fluoroaniline) becomes protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon of the aldehyde.[1] At a higher (neutral or basic) pH, the carbonyl group is not sufficiently activated by protonation, and the elimination of water from the intermediate carbinolamine is slow.[1][12] A catalytic amount of a weak acid like acetic acid or a stronger acid like p-toluenesulfonic acid (p-TsOH) is often added to achieve the optimal pH.[13][14]

Q2: Which solvent is best for this synthesis?

A2: The choice of solvent depends on the solubility of your starting materials and the method you choose for water removal.

  • Protic Solvents: Ethanol and methanol are commonly used and are effective, especially for reactions at room temperature or with gentle heating.[8][15] The product may precipitate from the solution upon formation, which can be a convenient method of isolation.

  • Aprotic Solvents: Toluene is the solvent of choice when using a Dean-Stark apparatus for azeotropic water removal.[3] Dichloromethane can also be effective, particularly when using a drying agent like anhydrous MgSO₄.[2]

  • Green Solvents/Conditions: Recent studies have shown that water can be used as an eco-friendly solvent, sometimes in combination with sonication to enhance reaction rates.[16] Solvent-free (neat) conditions are also an excellent green alternative.[5][17]

Q3: Is a catalyst always necessary for this reaction?

A3: While the reaction can proceed without a catalyst, particularly at higher temperatures, the addition of an acid catalyst significantly accelerates the rate of reaction by activating the aldehyde carbonyl group and facilitating the dehydration of the carbinolamine intermediate.[12][18] For an efficient synthesis with a high yield in a reasonable timeframe, a catalyst is highly recommended. Both Brønsted acids (e.g., p-TsOH, acetic acid) and heterogeneous acid catalysts (e.g., Amberlyst® 15) have proven effective for imine synthesis.[1][17]

Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A4: A combination of techniques is ideal for a comprehensive analysis.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.[17] As mentioned in the troubleshooting guide, be mindful of potential on-plate hydrolysis.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction.[17]

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The formation of the imine is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically between δ 8.0 and 8.5 ppm.[6]

    • Infrared (IR) Spectroscopy: The formation of the C=N bond is indicated by a characteristic stretching vibration in the range of 1600-1650 cm⁻¹.

    • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[6]

III. Experimental Protocols & Data

Optimized Protocol for N-(3-Methoxybenzylidene)-4-fluoroaniline Synthesis

This protocol utilizes a heterogeneous catalyst under solvent-free conditions, offering high yield, simple work-up, and adherence to green chemistry principles.

Materials:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • Amberlyst® 15 (0.1 g per 5 mmol of aldehyde)

  • Ethanol (for recrystallization)

  • Hexane (for washing)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3-methoxybenzaldehyde and 4-fluoroaniline.

  • Catalyst Addition: Add the Amberlyst® 15 catalyst to the mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.[17]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).[19] The reaction is complete when the spot corresponding to the 3-methoxybenzaldehyde has disappeared.

  • Work-up:

    • Add a small amount of diethyl ether or dichloromethane to the reaction mixture to dissolve the product.

    • Filter the mixture to remove the solid Amberlyst® 15 catalyst. The catalyst can be washed with a small amount of the solvent, and the washings combined with the filtrate.[17]

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Wash the crude product with cold hexane to remove any non-polar impurities.

    • Recrystallize the crude product from a minimal amount of hot ethanol.[17]

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Comparative Yield Data Under Various Conditions
Method Catalyst Solvent Temperature Time Typical Yield Reference
Microwave-AssistedNoneNeat900 W< 10 min92%[6]
Heterogeneous CatalysisAmberlyst® 15NeatRoom Temp.2-4 h>95%[17]
Conventional RefluxAcetic AcidEthanolReflux2-4 h~85-90%[7][14]
Azeotropic Removalp-TsOHTolueneReflux3-6 h>90%[1][3]

IV. Mechanistic Insights & Workflow Diagrams

Reaction Mechanism

The synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final imine product.[12][18]

Reaction_Mechanism Fig. 1: Reaction Mechanism for Imine Formation R1 3-Methoxybenzaldehyde I1 Carbinolamine Intermediate R1->I1 + H⁺ (Catalyst) Nucleophilic Attack R2 4-Fluoroaniline R2->I1 P1 N-(3-Methoxybenzylidene)-4-fluoroaniline I1->P1 Dehydration - H₂O P2 Water

Caption: Fig. 1: Reaction Mechanism for Imine Formation

Troubleshooting Workflow

When encountering low yields, this decision tree can guide your optimization strategy.

Troubleshooting_Workflow start Low Yield Observed check_water Is water being actively removed? start->check_water add_desiccant Add molecular sieves or MgSO₄ check_water->add_desiccant No check_catalyst Is an acid catalyst present? check_water->check_catalyst Yes success Yield Improved add_desiccant->success use_dean_stark Use Dean-Stark with toluene add_catalyst Add catalytic p-TsOH or acetic acid check_catalyst->add_catalyst No check_temp_time Are reaction time/temp sufficient? check_catalyst->check_temp_time Yes add_catalyst->success increase_temp_time Increase temperature or reaction time check_temp_time->increase_temp_time No check_purity Are starting materials pure? check_temp_time->check_purity Yes increase_temp_time->success purify_reagents Purify aldehyde and amine check_purity->purify_reagents No check_purity->success Yes purify_reagents->success

Caption: Fig. 2: Troubleshooting workflow for low imine yield.

V. References

  • ResearchGate. (2014, June 25). What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Retrieved from [Link]

  • American Chemical Society. (n.d.). Efficient imine synthesis using an eco-friendly solvent. Retrieved from [Link]

  • Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13867. [Link]

  • Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. International Journal of Organic Chemistry, 5, 1-10. [Link]

  • Balachandar, R. K., Kalainathan, S., Eappen, S. M., & Podder, J. (2012). 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]

  • Reddit. (2024, April 26). Synthesis of Schiff base. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique. International Journal of Organic Chemistry, 8, 255-267. [Link]

  • ResearchGate. (2014, June 1). Which is the best way to synthesize schiff base? Retrieved from [Link]

  • ResearchGate. (2015, March 23). Is it necessary to remove water during schiff base synthesis? Retrieved from [Link]

  • Celik, H., & Kuzu, M. (2019). Microvawe assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Records of Natural Products, 13(6), 485-492. [Link]

  • ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Schiff Bases. Retrieved from [Link]

  • IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Retrieved from [Link]

  • Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline. Retrieved from

  • CABI Digital Library. (2019, January 14). Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene- 4-Nitroaniline and their inhibitory activities. Retrieved from [Link]

  • Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

  • Thieme. (2018). A New Synthesis of Gefitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from.... Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Retrieved from [Link]

Sources

Technical Support Center: Purification of Schiff Base Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted 4-fluoroaniline from Schiff base reaction products. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your compounds.

I. Understanding the Challenge: The Persistence of 4-Fluoroaniline

Schiff base synthesis, a condensation reaction between a primary amine and a carbonyl compound, is a cornerstone of many synthetic pathways.[1][2] While the reaction is often straightforward, the purification of the resulting imine can be complicated by the presence of unreacted starting materials, particularly the amine. 4-Fluoroaniline, a common building block in medicinal chemistry, presents a specific purification challenge due to its physical and chemical properties.[3]

Key Properties of 4-Fluoroaniline:

PropertyValueSignificance in Purification
Boiling Point 187-188 °CHigh boiling point makes removal by simple evaporation difficult.[4][5]
Solubility Slightly soluble in water (33 g/L at 20 °C)[5][6][7]; Soluble in many organic solvents.[8]Its solubility profile can overlap with that of the Schiff base product, complicating extraction and recrystallization.
Basicity (pKa) 4.65 (conjugate acid)[6]The basicity of the amino group is the key to its removal via acidic extraction.

II. Troubleshooting Guide: Isolating Your Pure Schiff Base

This section addresses common issues encountered during the purification process and provides step-by-step solutions.

FAQ 1: My NMR spectrum shows a persistent peak for 4-fluoroaniline after my initial work-up. What is the most effective first step to remove it?

Answer: The most robust and widely applicable method for removing unreacted anilines is an acidic aqueous extraction .[9][10][11] This technique leverages the basicity of the 4-fluoroaniline's amino group.

The Underlying Principle (Causality):

The lone pair of electrons on the nitrogen atom of 4-fluoroaniline makes it basic. When the crude reaction mixture, dissolved in a water-immiscible organic solvent, is washed with an acidic aqueous solution (e.g., dilute hydrochloric acid), the 4-fluoroaniline is protonated to form a water-soluble ammonium salt. This salt preferentially partitions into the aqueous layer, while the generally less basic Schiff base product remains in the organic layer.

G cluster_0 Organic Phase cluster_1 Aqueous Phase (Acidic) cluster_2 Separated Organic Phase cluster_3 Separated Aqueous Phase crude_product Crude Product (Schiff Base + 4-Fluoroaniline) in Organic Solvent extraction Separatory Funnel crude_product->extraction Liquid-Liquid Extraction acid_wash Dilute HCl (aq) organic_layer Purified Schiff Base in Organic Solvent extraction->organic_layer Schiff Base remains aqueous_layer 4-Fluoroanilinium Chloride (Water Soluble) extraction->aqueous_layer 4-Fluoroaniline reacts to form water-soluble salt G start Impure Schiff Base tlc TLC Analysis: Check for stability and separation start->tlc recrystallize Attempt Recrystallization start->recrystallize stable Is the compound stable on silica? tlc->stable separate Is there good separation from 4-fluoroaniline? stable->separate Yes neutral_alumina Consider neutral alumina or add triethylamine to eluent stable->neutral_alumina No column Perform Column Chromatography separate->column Yes change_solvent Optimize solvent system separate->change_solvent No pure Pure Schiff Base column->pure recrystallize->pure neutral_alumina->tlc change_solvent->tlc

Sources

Imine Synthesis Optimization Hub: 3-Methoxybenzaldehyde & 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5829-OPT

Status: Open Priority: High Assigned Specialist: Senior Application Scientist Topic: Optimization of Reflux Time & Conditions for N-(3-methoxybenzylidene)-4-fluoroaniline Synthesis

Executive Summary & Core Directive

You are attempting to synthesize (E)-N-(3-methoxybenzylidene)-4-fluoroaniline via a condensation reaction between 3-methoxybenzaldehyde and 4-fluoroaniline.

The Critical Insight: Unlike many Schiff bases that precipitate as solids within minutes, this specific product is frequently reported as a colorless oil or a low-melting solid due to the meta-methoxy substituent disrupting crystal packing and the high rotational freedom of the fluorophenyl group [1, 2].

Immediate Action Required: Do not optimize solely for "precipitation." Optimize for conversion using Thin Layer Chromatography (TLC) monitoring. The standard fixed reflux time (e.g., "boil for 2 hours") is insufficient for high purity without in-process control.

The Standard Protocol (Baseline)

Use this protocol as your experimental control. Deviations should be made only after establishing this baseline.

ParameterSpecificationRationale
Limiting Reagent 3-Methoxybenzaldehyde (1.0 eq)Aldehydes are generally easier to remove than amines if unreacted.
Nucleophile 4-Fluoroaniline (1.0 - 1.05 eq)Slight excess drives equilibrium (Le Chatelier’s principle).
Solvent Absolute Ethanol (EtOH)Polar protic solvent stabilizes the polar transition state; "Green" profile.
Catalyst Glacial Acetic Acid (2-3 drops/mmol)Activates the carbonyl carbon (electrophile) without fully protonating the amine (nucleophile).
Temperature Reflux (~78°C)Provides activation energy for the dehydration step.
Time Monitor via TLC (Start at 1h) Do not rely on a fixed timer. Reaction is usually complete between 2–4 hours.
Step-by-Step Methodology
  • Dissolution: Dissolve 3-methoxybenzaldehyde (10 mmol) in 15 mL absolute ethanol.

  • Activation: Add 4-fluoroaniline (10 mmol) and stir for 5 minutes at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution may slightly change color (pale yellow).

  • Reflux: Heat to reflux.[1]

  • Monitoring: Check TLC every 60 minutes (Eluent: 20% EtOAc in Hexane). Look for the disappearance of the aldehyde spot.

  • Workup (Critical):

    • Scenario A (Precipitate forms): Cool to 0°C, filter, wash with cold EtOH.

    • Scenario B (No precipitate - Most Likely): Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water (to remove acid/catalyst), dry over MgSO₄, and concentrate to yield the oil .

Mechanistic Logic & Visualization

Understanding the mechanism explains why the reflux time varies. The reaction is an equilibrium process governed by the removal of water.[2]

The Acid-Catalyzed Pathway

The 4-fluoro group is electron-withdrawing (inductive), making the aniline nitrogen less nucleophilic than unsubstituted aniline. Consequently, acid catalysis is strictly required to activate the aldehyde carbonyl.

ImineMechanism Aldehyde 3-Methoxybenzaldehyde (Electrophile) Activated Activated Carbonyl (Highly Electrophilic) Aldehyde->Activated Protonation Acid H+ (Cat) Acid->Activated Carbinolamine Carbinolamine Intermediate Activated->Carbinolamine Nucleophilic Attack (Rate Limiting) Amine 4-Fluoroaniline (Weak Nucleophile) Amine->Carbinolamine Imine Imine Product + H2O Carbinolamine->Imine Dehydration (-H2O) Imine->Aldehyde Hydrolysis (If water not removed)

Caption: Figure 1. Acid-catalyzed condensation mechanism.[3] Note the reversibility (red dotted line); reflux drives the dehydration step forward.

Troubleshooting Guide (Diagnostics)

Issue 1: "I refluxed for 6 hours, but the yield is low (<50%)."

  • Diagnosis: Equilibrium Stagnation.[2]

  • Root Cause: Water generated during the reaction is hydrolyzing the product back to starting materials.[3] Simple reflux in ethanol does not actively remove water.

  • Resolution:

    • Switch solvent to Toluene .

    • Use a Dean-Stark trap to physically remove water azeotropically.

    • Alternatively, add activated 3Å Molecular Sieves to the ethanol reflux (contained in a mesh bag or sock to prevent attrition).

Issue 2: "The product is an oily mess, not a solid."

  • Diagnosis: Physical State Misconception.

  • Root Cause: The 3-methoxy group prevents efficient crystal packing. Literature confirms this specific derivative is often an oil [2].

  • Resolution:

    • Do not induce crystallization by scratching; it won't work.

    • Perform a liquid-liquid extraction (DCM/Water).

    • Remove solvent via Rotavap.

    • If high purity is needed, purify via column chromatography (Silica gel; Hexane:EtOAc 9:1). Note: Ensure silica is neutralized with 1% Triethylamine to prevent hydrolysis on the column.

Issue 3: "TLC shows starting material remaining even after 12 hours."

  • Diagnosis: Catalyst Deactivation.

  • Root Cause: If the 4-fluoroaniline contains trace basic impurities or if the acetic acid evaporated, the pH may be too high.

  • Resolution: Add another 2 drops of acetic acid. Ideally, the pH should be around 4.5–5.0. Too acidic (pH < 3) protonates the amine, killing the reaction; too basic (pH > 6) fails to activate the aldehyde [3].

Optimization & FAQ

Q: Can I use Microwave Irradiation instead of Reflux?

A: Yes, and it is recommended. Microwave synthesis for this specific class of fluorinated Schiff bases has been documented to reduce reaction time from 4 hours to 5-10 minutes with yields >90% [2].

  • Protocol: Mix neat (solvent-free) or in minimal EtOH, irradiate at 200W, monitor temp to maintain ~80°C.

Q: Why is the 4-fluoro group significant for reflux time?

A: The fluorine atom is electron-withdrawing. This lowers the energy of the HOMO (Highest Occupied Molecular Orbital) on the nitrogen lone pair, making it a "sluggish" nucleophile compared to 4-methoxyaniline.

  • Consequence: You cannot rely on room-temperature stirring. Thermal energy (Reflux) is non-negotiable to overcome the activation barrier.

Q: How do I store the product?

A: Schiff bases are moisture-sensitive. Store the oil/solid in a desiccator or under an inert atmosphere (Argon/Nitrogen) at 4°C. Exposure to humid air will slowly hydrolyze it back to the aldehyde (which smells like vanilla/almonds) and the aniline.

Optimization Workflow (Decision Tree)

Follow this logic to determine your optimal termination point.

OptimizationFlow Start Start Reflux (T = 0 min) Check1 Check TLC at 60 min Start->Check1 AldehydePresent Aldehyde Spot Visible? Check1->AldehydePresent Continue Continue Reflux (+60 min) AldehydePresent->Continue Yes Stop Stop Heating AldehydePresent->Stop No Continue->Check1 AddCat Add 1 drop AcOH (If >3 hrs) Continue->AddCat Stalled? Workup Evaporate Solvent Stop->Workup StateCheck Is Product Solid? Workup->StateCheck Recryst Recrystallize (EtOH/Water) StateCheck->Recryst Yes OilWorkup DCM Extraction + Vac Drying StateCheck->OilWorkup No (Likely)

Caption: Figure 2. Reaction monitoring and workup decision tree.

References

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.[3] Retrieved from [Link][3][4][5][6]

  • Celik, H., & Kuzu, M. (2019). Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. ACG Publications. Retrieved from [Link]

  • JoVE Science Education Database. (2025). Aldehydes and Ketones with Amines: Imine Formation Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

Sources

Troubleshooting solubility issues of N-(3-Methoxybenzylidene)-4-fluoroaniline in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Ethanol Ticket ID: #SB-3M4F-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Start Here

Before altering your protocol, determine the nature of the solubility failure. N-(3-Methoxybenzylidene)-4-fluoroaniline is a Schiff base (anil) exhibiting mesogenic (liquid crystal-like) properties. Its behavior in ethanol is governed by a competition between thermodynamic solubility , hydrolytic instability , and phase separation (oiling out) .

Use this decision tree to identify your specific issue:

SolubilityTriage Start Start: Observation Cloudy Solution turns cloudy after minutes/hours Start->Cloudy Time-dependent change Sediment Solid remains at bottom (White/Yellow powder) Start->Sediment Immediate insolubility Oil Oily droplets form instead of crystals Start->Oil Upon cooling hot solution Hydrolysis Diagnosis: Hydrolysis (Chemical Degradation) Cloudy->Hydrolysis Saturation Diagnosis: Saturation Limit (Thermodynamic) Sediment->Saturation LLPS Diagnosis: Oiling Out (Liquid-Liquid Phase Separation) Oil->LLPS Action_Dry Action: Use Anhydrous EtOH + Molecular Sieves Hydrolysis->Action_Dry Action_Heat Action: Reflux (60-70°C) Check Purity Saturation->Action_Heat Action_Seed Action: Reduce Conc. + Seeding LLPS->Action_Seed

Figure 1: Diagnostic logic flow for identifying solubility impediments.

Core Solubility Protocol (Thermodynamics)

User Issue: "I added the solid to ethanol at room temperature, but it won't dissolve."

Technical Insight: Schiff bases derived from fluoroanilines often exhibit high lattice energy due to


-

stacking and intermolecular interactions. At room temperature (

), the solubility is kinetically limited. Standard synthesis protocols utilize reflux conditions to overcome this barrier [1, 4].[1]
Optimized Dissolution Procedure
  • Solvent Selection: Use Absolute Ethanol (

    
    ) . Avoid 95% ethanol/water azeotropes to prevent hydrolysis.
    
  • Ratio: Start with 10 mL Ethanol per 1.0 g of compound.

  • Thermal Cycle:

    • Heat the mixture to reflux (

      
      )  with stirring.
      
    • Observation: The solid should dissolve completely to form a clear yellow/pale orange solution.

    • If undissolved: Add ethanol in 2 mL increments until clear.

  • Filtration (Critical): If small particles remain at boiling, they are likely inorganic salts (from synthesis neutralization) or polymerized impurities. Hot filter immediately.

ParameterStandard RangeCritical Threshold
Temperature

Do not exceed

(Degradation risk)
Concentration


risks "oiling out"
Time at Reflux


promotes hydrolysis

Stability & Hydrolysis (The "Cloudy" Solution)

User Issue: "My clear solution turned turbid or precipitated a white solid after standing for 2 hours."

Technical Insight: The imine bond (


) is reversible.[2] In the presence of water (even trace atmospheric moisture) and trace acid, the compound hydrolyzes back into 3-methoxybenzaldehyde  (oil) and 4-fluoroaniline  (solid/oil), or forms polymeric aggregates [2, 3].

Mechanism:



Prevention Protocol
  • Water Exclusion: Ethanol is hygroscopic. Use fresh bottles or store over 3Å Molecular Sieves .

  • pH Control: Ensure the ethanol is neutral. Trace acids (from glassware cleaning or synthesis carryover) catalyze hydrolysis by protonating the imine nitrogen [2].

    • Test: Check pH of aqueous ethanol blank. If

      
      , add trace triethylamine to neutralize.
      
  • Storage: Never store the solution for

    
     hours. Isolate the solid immediately.
    

Advanced Troubleshooting: "Oiling Out"

User Issue: "Upon cooling, I see oily droplets at the bottom instead of crystals."

Technical Insight: This compound is a mesogen (liquid crystal precursor). If the solution is too concentrated, the solute-solute interaction exceeds the solute-solvent interaction above the crystallization temperature. The system enters a region of Liquid-Liquid Phase Separation (LLPS) before it hits the crystal nucleation point [5].

Recovery Protocol
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 20% more hot ethanol . This shifts the phase diagram out of the LLPS region.

  • Slow Cool: Turn off the heat source and let the flask cool in the oil bath (insulation). Rapid cooling promotes oiling.

  • Seeding: Once the solution reaches

    
    , add a single crystal of the pure product (or scratch the glass wall) to induce heterogeneous nucleation.
    

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is often a better solvent for Schiff bases due to higher polarity, but it is also more aggressive regarding hydrolysis. If using methanol, keep the heating time under 10 minutes.

Q: The solid is yellow, but the precipitate is white. What happened? A: You likely experienced hydrolysis.[3] The yellow color comes from the extended conjugation of the Schiff base (


). 4-Fluoroaniline (cleavage product) is often colorless to white (oxidizing to brown), and the aldehyde is an oil. Check purity via TLC (Silica, Hexane:EtOAc 8:2). The Schiff base will have an 

between the aldehyde and amine.

Q: Why does the literature mention "Recrystallization from Ethanol"? A: Ethanol is the standard solvent because it offers a steep solubility curve (low solubility at


, high at 

). However, this assumes the compound is pure and the ethanol is dry . Impurities lower the melting point, causing the "oiling out" described in Section 4 [1, 4].

References

  • Synthesis & Recrystallization Standards: Ha, S.T., et al. "Synthesis and mesomorphic properties of new fluorinated Schiff base liquid crystals."[4] ISRN Materials Science (2014).[4] Context: Establishes ethanol recrystallization as the standard purification method for fluorinated benzylidene-anilines.

  • Hydrolysis Kinetics: Ciaccia, M., et al. "Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels." Gels 8.3 (2022): 179. Context: Details the kinetics of Schiff base hydrolysis in ethanol/water mixtures and the catalytic effect of acid.

  • Chemical Stability: Fabbrizzi, L. "Beauty in Chemistry: Making Artistic Molecules with Schiff Bases." Journal of Organic Chemistry 85.20 (2020): 12212–12226. Context: Explains the thermodynamic reversibility of the imine bond in protic solvents.

  • Crystallographic Data & Solubility: Khalaji, A.D., et al. "Synthesis and Crystal Structure of Schiff-base Compounds N-(3,4-dimethoxybenzylidene)-4-methoxyaniline."[5] Journal of Crystallography and Mineralogy (2010).[5] Context: Provides experimental protocols for slow evaporation crystallization of methoxy-substituted Schiff bases in alcohols.

  • Phase Separation (Oiling Out): Veesam, S., et al. "Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base." Journal of Crystallization Process and Technology (2012). Context: Discusses solubility limits and purification via ethanol evaporation.

Sources

Purification challenges of N-(3-Methoxybenzylidene)-4-fluoroaniline via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

You are encountering challenges in the purification of N-(3-Methoxybenzylidene)-4-fluoroaniline . This compound is a Schiff base (imine) synthesized via the condensation of 3-methoxybenzaldehyde and 4-fluoroaniline.

Compound Characteristics:

  • Chemical Class: Fluorinated Schiff Base (Anil).

  • Key Vulnerability: The imine bond (

    
    ) is reversible and susceptible to hydrolysis in the presence of moisture, reverting to the starting aldehyde and amine.
    
  • Crystallization Behavior: Likely a low-melting solid (estimated MP range 45–70°C based on the 4-methoxy isomer [1]). This makes it highly prone to "oiling out" rather than crystallizing.[1]

  • Fluorine Effect: The para-fluoro substituent increases lipophilicity compared to the parent aniline, potentially altering solubility in polar protic solvents like ethanol.

This guide moves beyond standard textbook protocols to address the specific thermodynamic and kinetic barriers associated with this fluorinated imine.

Troubleshooting Hub: Diagnostic Q&A
Issue 1: "My product separates as a yellow/orange oil instead of crystals."

Diagnosis: This is the "Oiling Out" phenomenon.[2] It occurs when the saturation temperature of your solute in the chosen solvent is higher than the melting point of the solute in that solvent mixture.[2] essentially, the compound melts before it dissolves or separates as a liquid phase upon cooling.

Corrective Action:

  • Switch to a Two-Solvent System: Single-solvent recrystallization (e.g., hot Ethanol) often fails here because the temperature gap between "dissolved" and "oiled out" is too narrow.

    • Recommendation: Use Ethanol/Hexane or Methanol/Water . The non-solvent (Hexane/Water) acts as a antisolvent to lower solubility at a controlled rate.

  • The "Seeding at Cloud Point" Technique:

    • Dissolve the oil in the minimum amount of hot solvent.[1]

    • Cool slowly until a faint turbidity (cloudiness) appears.[3]

    • STOP cooling. Add a seed crystal immediately.

    • Allow to stand at that exact temperature for 30 minutes before cooling further. This bypasses the liquid-liquid phase separation region [2].

Issue 2: "NMR shows persistent aldehyde peaks (9.8–10.0 ppm) after recrystallization."

Diagnosis: This indicates either (A) Hydrolysis during recrystallization or (B) Co-crystallization of the starting material.

  • Mechanism: Schiff bases are in dynamic equilibrium with water. If you recrystallize from 95% Ethanol (which contains water), the heat drives the equilibrium backward:

    
    
    

Corrective Action:

  • Use Anhydrous Solvents: Switch to absolute ethanol (200 proof) or store your solvent over 3Å molecular sieves overnight before use.

  • Chemical Scavenging: Add a drop of the starting amine (4-fluoroaniline) to the recrystallization solvent to push the equilibrium toward the product (Le Chatelier’s principle), though this risks contaminating with amine.

  • Alternative Solvent: Recrystallize from a non-protic solvent like Cyclohexane or Methyl tert-butyl ether (MTBE) to eliminate the hydrolysis pathway entirely [3].

Issue 3: "The crystals are sticky or hold solvent tenaciously."

Diagnosis: Fluorinated compounds often form solvates or have weak lattice energy, leading to inclusion of solvent molecules.

Corrective Action:

  • Trituration: Before drying, wash the crystals with cold, low-boiling non-solvent (e.g., cold pentane) to displace the higher-boiling crystallization solvent.

  • Vacuum Drying: Dry at 40°C under high vacuum (0.1 mbar) for 12 hours. Avoid higher temperatures to prevent melting.

Standard Operating Procedure (SOP): The "Golden Path" Protocol

This protocol is optimized to minimize hydrolysis and prevent oiling out.[1]

Reagents:

  • Crude N-(3-Methoxybenzylidene)-4-fluoroaniline

  • Solvent A: Absolute Ethanol (Anhydrous)

  • Solvent B: n-Hexane (or Heptane)

  • Activated Charcoal (Optional, for color removal)[4]

Step-by-Step Methodology:

  • Dissolution (The Saturation Step):

    • Place crude solid in an Erlenmeyer flask.

    • Add Solvent A (Ethanol) dropwise while heating gently on a steam bath or stir plate (approx. 60°C).

    • Critical: Add only enough ethanol to dissolve the solid. If the solution is dark, add 1% w/w activated charcoal and filter hot through a pre-warmed funnel.

  • The Cloud Point (The Control Step):

    • Remove from heat.[5] While the solution is still hot, add Solvent B (Hexane) dropwise.

    • Continue adding Hexane until a persistent turbidity (cloudiness) remains.

    • Add one drop of Ethanol to clear the solution.

  • Crystallization (The Kinetic Step):

    • Wrap the flask in a towel or place it in a warm water bath to ensure slow cooling .

    • Allow to reach room temperature undisturbed (approx. 2 hours).

    • Observation: If oil droplets form, reheat to dissolve and add slightly more Ethanol.

    • Once room temperature is reached, place in an ice bath (0°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration using a Buchner funnel.

    • Wash the cake with a cold 1:1 mixture of Ethanol/Hexane.

    • Dry under vacuum.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the purification workflow.

Figure 1: Troubleshooting Logic for Schiff Base Purification

TroubleshootingLogic Start Start: Crude Product CheckState Check State upon Cooling Start->CheckState Crystals Crystals Formed CheckState->Crystals Solidifies Oil Oiling Out (Liquid Phase) CheckState->Oil Liquefies CheckNMR Check NMR Purity Crystals->CheckNMR Action_Solvent Switch to EtOH/Hexane Oil->Action_Solvent First Attempt Action_Dry Use Anhydrous Solvent CheckNMR->Action_Dry Aldehyde Peaks Present Success Pure Product CheckNMR->Success Clean Spectrum Action_Seed Reheat & Seed at Cloud Point Action_Seed->CheckState Action_Solvent->Action_Seed If persists Action_Dry->CheckState Recrystallize

Caption: Decision tree for addressing oiling out and hydrolysis during Schiff base purification.

Figure 2: Synthesis & Purification Pathway

SynthesisWorkflow Aldehyde 3-Methoxybenzaldehyde Reaction Condensation (Reflux in EtOH) Aldehyde->Reaction Amine 4-Fluoroaniline Amine->Reaction Isolation Solvent Evaporation Reaction->Isolation - H2O Recryst Recrystallization (EtOH + Hexane) Isolation->Recryst Crude Oil/Solid Product N-(3-Methoxybenzylidene)-4-fluoroaniline (Crystalline Solid) Recryst->Product Purification

Caption: Workflow from raw materials to purified fluorinated Schiff base.

Data Summary: Solvent Selection Guide
Solvent SystemSuitabilityProsCons
Ethanol (95%) ⚠️ CautionCheap, good solubility gradient.High Risk: Water content causes hydrolysis.
Absolute Ethanol ✅ RecommendedMinimizes hydrolysis.Hygroscopic; requires rapid handling.
Ethanol / Hexane Best Prevents oiling out; tunable polarity.Requires careful "cloud point" management.
Toluene ⚠️ AlternativeGood for water removal (Dean-Stark).[6]High BP makes drying crystals difficult.
Acetonitrile ❌ AvoidOften too polar; poor yield for this class.Can trap in crystal lattice.
References
  • Sigma-Aldrich. Product Specification: N-(4-Methoxybenzylidene)-4-fluoroaniline. (Accessed 2026). Link(Note: Used as homologous reference for melting point estimation).

  • LibreTexts Chemistry. Troubleshooting: Oiling Out. (2022). Link

  • BenchChem.[1][6] Technical Support Center: Optimizing Schiff Base Formation. (2025). Link

  • Balachandar, R. K., et al. "4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline."[7] IUCrData, 2016. Link(Reference for synthesis conditions of methoxy/fluoro substituted Schiff bases).

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Validation & Comparative

A Comparative Guide to the FTIR Spectral Interpretation of N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of the Schiff base, N-(3-Methoxybenzylidene)-4-fluoroaniline. Designed for researchers and drug development professionals, this document moves beyond a simple peak-listing to offer a comparative interpretation, elucidating the structural nuances revealed by vibrational spectroscopy. We will dissect the spectrum by comparing it to its parent structure and precursor molecules, thereby providing a robust framework for understanding the electronic and vibratory impact of its key functional groups.

Introduction: The Significance of Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone of synthetic chemistry. Their versatile applications span catalysis, materials science, and notably, medicinal chemistry, where they serve as intermediates and pharmacophores exhibiting a wide range of biological activities.[1][2] The compound of interest, N-(3-Methoxybenzylidene)-4-fluoroaniline, is a multifaceted molecule incorporating an imine linkage, two substituted aromatic rings, a methoxy ether group, and a carbon-fluorine bond. FTIR spectroscopy is an indispensable, non-destructive technique for confirming the synthesis and elucidating the structural integrity of such molecules by identifying their characteristic functional group vibrations.[3]

Molecular Structure and Key Vibrational Units

To interpret the FTIR spectrum effectively, we must first identify the primary functional groups within the molecule. Each of these units will produce one or more characteristic absorption bands in the infrared spectrum.

Caption: Workflow for comparative FTIR analysis.

Comparison with Reactants
  • vs. 3-Methoxybenzaldehyde: The most significant change is the disappearance of the strong aldehyde carbonyl (C=O) stretching band , typically found around 1705-1720 cm⁻¹. [4][5]Concurrently, the two weak aldehydic C-H stretching bands near 2850 cm⁻¹ and 2750 cm⁻¹ also vanish.

  • vs. 4-Fluoroaniline: The spectrum of the product will lack the characteristic pair of N-H stretching bands of a primary amine, which appear in the 3500-3300 cm⁻¹ region. [4]The N-H bending (scissoring) vibration, which occurs around 1620 cm⁻¹, is replaced by the new C=N imine stretch in the same general region. This highlights the importance of analyzing the entire spectrum, as the disappearance of the N-H stretch is the definitive indicator of reaction.

This comparison provides unequivocal proof of the formation of the Schiff base linkage.

Comparison with Unsubstituted N-Benzylidene-aniline

Analyzing the target molecule against its unsubstituted parent reveals the electronic effects of the methoxy and fluoro groups.

  • Influence on C=N Frequency: The C=N stretching frequency is sensitive to the electron density on the nitrogen and carbon atoms.

    • The methoxy group (-OCH₃) in the meta position on the benzylidene ring is weakly electron-withdrawing through induction but can have a minor electron-donating resonance effect.

    • The fluorine atom (-F) in the para position on the aniline ring is strongly electron-withdrawing via the inductive effect, which outweighs its electron-donating resonance effect. [6]* Expected Shift: The net effect of these substituents is a withdrawal of electron density from the C=N bond. A decrease in electron density generally strengthens and shortens the double bond, leading to a slight shift to a higher wavenumber (a blueshift) for the C=N stretching vibration compared to the unsubstituted N-benzylidene-aniline.

Comparative Data Summary
Compound Key Feature 1 Wavenumber (cm⁻¹) Key Feature 2 Wavenumber (cm⁻¹)
3-Methoxybenzaldehyde C=O Stretch~1705C-O Stretch~1260
4-Fluoroaniline N-H Stretch~3400 & 3320C-F Stretch~1215
N-Benzylidene-aniline C=N Stretch~1628C-H OOP (Mono)~755 & 690
N-(3-Methoxybenzylidene)-4-fluoroaniline C=N Stretch~1635 (Predicted) C-F Stretch~1220

Note: Wavenumbers are typical literature values and may vary slightly based on experimental conditions.

Conclusion

The FTIR spectrum of N-(3-Methoxybenzylidene)-4-fluoroaniline provides a detailed structural fingerprint that confirms its successful synthesis and molecular identity. The definitive appearance of a strong C=N stretching band around 1625-1635 cm⁻¹, coupled with the disappearance of the precursor aldehyde C=O and amine N-H bands, validates the formation of the imine linkage. Furthermore, strong absorptions around 1250 cm⁻¹ (C-O) and 1220 cm⁻¹ (C-F) confirm the presence of the methoxy and fluoro substituents. Finally, the complex pattern of bands in the 900-675 cm⁻¹ region corroborates the 1,3- and 1,4-disubstitution patterns of the aromatic rings. This comparative approach demonstrates how FTIR spectroscopy serves as a powerful, self-validating tool in synthetic and medicinal chemistry.

References

  • Specac Ltd. "Interpreting Infrared Spectra." Accessed February 14, 2026. [Link]

  • University of California, Los Angeles. "IR Spectroscopy Tutorial: Aromatics." UCLA Chemistry & Biochemistry. Accessed February 14, 2026. [Link]

  • Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." Department of Chemistry and Biochemistry. Accessed February 14, 2026. [Link]

  • Ojo, D. F., et al. "Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes." Journal of Applied Organometallic Chemistry, 2022. [Link]

  • Patil, A. D., et al. "SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES." International Journal of Current Research, 2015. [Link]

  • Guo, Y. H., et al. "[Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]." Guang Pu Xue Yu Guang Pu Fen Xi, 2007. [Link]

  • Singh, R., et al. "FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli." International Journal of Advanced Research in Science, Communication and Technology, 2025. [Link]

  • Mansour, H. "The features of IR spectrum." SlideShare. Accessed February 14, 2026. [Link]

  • Celik, H., & Kuzu, M. "Microvawe assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties." Records of Natural Products, 2019. [Link]

  • Barbero, F., et al. "FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts." Università degli Studi dell'Insubria, 2012. [Link]

  • ResearchGate. "FTIR spectrum of the synthesized Schiff base compound showing a sharp C=N (azomethine) stretching band near 1630 cm⁻¹." Accessed February 14, 2026. [Link]

  • S. Kavitha, et al. "4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline." Acta Crystallographica Section E, 2011. [Link]

  • Al-Masoudi, W. A. "Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals." Journal of Al-Nahrain University, 2013. [Link]

  • Krishnakumar, V., & John Xavier, R. "Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods." Indian Journal of Pure & Applied Physics, 2008. [Link]

  • The Royal Society of Chemistry. "Supplementary Material." Accessed February 14, 2026. [Link]

  • ResearchGate. "FTIR spectrum of NMOBA." Accessed February 14, 2026. [Link]

  • The Journal of Chemical Physics. "Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters." AIP Publishing, 2024. [Link]

  • Dehno Khalaji, A., et al. "Synthesis and Crystal Structure of Schiff-base Compounds N-(3, 4- dimethoxybenzylidene)..." Journal of Crystallography and Mineralogy, 2010. [Link]

  • Smith, B. C. "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings." Spectroscopy, 2016. [Link]

  • Sivaranjini, T., et al. "Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline." Journal of Molecular Structure, 2014. [Link]

  • NIST. "N-(4-Methoxybenzylidene)aniline." NIST Chemistry WebBook. Accessed February 14, 2026. [Link]

  • Celik, H., & Kuzu, M. "Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene- 4-Nitroaniline and their inhibitory activities." CABI Digital Library, 2019. [Link]

  • LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups." Accessed February 14, 2026. [Link]

  • ResearchGate. "Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR." Accessed February 14, 2026. [Link]

  • Al-Mudaris, Z. A. "Stranger Values of FTIR and NMR reflect." ResearchGate, 2015. [Link]

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A Comparative Analysis of the Bioactivity of N-(3-Methoxybenzylidene)-4-fluoroaniline Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, Schiff bases have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive comparison of the potential bioactivity of a specific Schiff base, N-(3-Methoxybenzylidene)-4-fluoroaniline, against established standard antibiotics. By synthesizing available data on structurally similar compounds and outlining robust experimental protocols, this document serves as a critical resource for researchers engaged in the discovery and development of new antimicrobial therapies.

Introduction: The Promise of Schiff Bases in Antimicrobial Drug Discovery

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1][2] Their unique structural features allow for effective coordination with various metal ions, often enhancing their biological efficacy.[3] The imine group is crucial for their broad spectrum of pharmacological activities, which include antibacterial, antifungal, antiviral, and anticancer properties.[1][4] The growing body of research on Schiff bases highlights their potential to yield novel therapeutic agents capable of overcoming existing resistance mechanisms.

The specific compound of interest, N-(3-Methoxybenzylidene)-4-fluoroaniline, combines key structural motifs that are often associated with enhanced bioactivity. The presence of a methoxy group on the benzylidene ring and a fluorine atom on the aniline ring can significantly influence the compound's lipophilicity, electronic properties, and ability to interact with biological targets.[5] Fluorine substitution, in particular, is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[5][6]

This guide will delve into a comparative analysis of the potential antimicrobial activity of N-(3-Methoxybenzylidene)-4-fluoroaniline with that of widely used standard antibiotics, providing a framework for its evaluation as a potential new drug candidate.

Comparative Bioactivity Profile: N-(3-Methoxybenzylidene)-4-fluoroaniline Analogs vs. Standard Antibiotics

It is crucial to note that the following comparison is based on data from different studies and for compounds that are not identical to N-(3-Methoxybenzylidene)-4-fluoroaniline. Therefore, this serves as a preliminary assessment to guide future experimental work.

Antibacterial Activity

Staphylococcus aureus is a significant Gram-positive pathogen responsible for a wide range of infections. The table below compares the reported MIC values of various Schiff bases against S. aureus with those of standard antibiotics, Ciprofloxacin and Penicillin.

Compound/DrugTarget OrganismMIC (µg/mL)Reference(s)
Schiff Base Analogs
N-benzylidene-4-fluoroaniline derivativesStaphylococcus aureusModerate Activity[7]
Fluoro-substituted Schiff BasesStaphylococcus aureusMild to Moderate Activity[8]
Standard Antibiotics
CiprofloxacinStaphylococcus aureus (susceptible)0.25 - 1.0[1][6]
PenicillinStaphylococcus aureus (susceptible)≤ 0.125[9]
PenicillinStaphylococcus aureus (resistant)> 0.05[10]
Antifungal Activity

Candida albicans is a common opportunistic fungal pathogen. The following table compares the potential antifungal activity of Schiff base analogs with the standard antifungal agent, Fluconazole.

Compound/DrugTarget OrganismMIC (µg/mL)Reference(s)
Schiff Base Analogs
Fluorinated Schiff BasesCandida albicansMild to Moderate Activity[6][8]
Methoxy-substituted Schiff BasesCandida albicansModerate Activity[11]
Standard Antifungal
FluconazoleCandida albicans0.25 - 8.0[12]

Interpretation and Causality: The available data on analogous Schiff bases suggest that N-(3-Methoxybenzylidene)-4-fluoroaniline is likely to possess some degree of antibacterial and antifungal activity. The presence of both methoxy and fluoro substituents on the aromatic rings is a known strategy to enhance antimicrobial potential.[5] The methoxy group can increase lipophilicity, facilitating passage through microbial cell membranes, while the electronegative fluorine atom can enhance binding interactions with target enzymes or proteins. However, without direct experimental evidence, the precise potency of N-(3-Methoxybenzylidene)-4-fluoroaniline remains to be determined.

Proposed Mechanism of Action of Schiff Bases

The antimicrobial action of Schiff bases is believed to be multifactorial. The azomethine group is a key pharmacophore that can interfere with various cellular processes in microorganisms. One of the proposed mechanisms involves the inhibition of essential enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. Additionally, Schiff bases can disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and ultimately cell death. The chelation of metal ions essential for microbial growth and enzyme function is another potential mechanism of action.

cluster_0 N-(3-Methoxybenzylidene)-4-fluoroaniline cluster_1 Microbial Cell SB Schiff Base (-C=N- group) Enzyme Essential Enzymes (e.g., DNA Gyrase) SB->Enzyme Inhibition Membrane Cell Membrane SB->Membrane Disruption Metal Metal Ions SB->Metal Chelation

Caption: Postulated mechanisms of antimicrobial action for Schiff bases.

Experimental Protocols for Bioactivity Assessment

To rigorously evaluate the bioactivity of N-(3-Methoxybenzylidene)-4-fluoroaniline and enable a direct comparison with standard antibiotics, standardized antimicrobial susceptibility testing methods must be employed. The following are detailed protocols for the broth microdilution and Kirby-Bauer disk diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • N-(3-Methoxybenzylidene)-4-fluoroaniline

  • Standard antibiotics (e.g., Ciprofloxacin, Penicillin, Fluconazole)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Dissolve N-(3-Methoxybenzylidene)-4-fluoroaniline and standard antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial stock solutions in the appropriate broth medium within the 96-well microtiter plates.

  • Inoculation: Dilute the standardized inoculum in broth and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror.

A Prepare Antimicrobial Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial/Fungal Suspension B->D C->D E Incubate at 35-37°C D->E F Read MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer method is a qualitative assay that assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[8][11]

Materials:

  • N-(3-Methoxybenzylidene)-4-fluoroaniline impregnated disks

  • Standard antibiotic disks (e.g., Ciprofloxacin, Penicillin, Fluconazole)

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • McFarland turbidity standards

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Disk Application: Aseptically place the antimicrobial-impregnated disks onto the surface of the agar, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.

A Prepare Standardized Inoculum B Streak Inoculum on MHA Plate A->B C Apply Antimicrobial Disks B->C D Incubate at 35-37°C C->D E Measure Zone of Inhibition (mm) D->E F Interpret as Susceptible, Intermediate, or Resistant E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Conclusion and Future Directions

N-(3-Methoxybenzylidene)-4-fluoroaniline represents a promising scaffold for the development of novel antimicrobial agents. While direct experimental data on its bioactivity is currently limited, analysis of structurally related Schiff bases suggests potential efficacy against both bacterial and fungal pathogens. The presence of methoxy and fluoro substituents are key features that warrant further investigation.

To definitively establish the antimicrobial profile of N-(3-Methoxybenzylidene)-4-fluoroaniline, rigorous in vitro testing using standardized protocols such as broth microdilution and Kirby-Bauer assays is essential. A direct comparison of its MIC values against a panel of clinically relevant pathogens with those of standard antibiotics will provide a clear indication of its potential as a therapeutic candidate. Future research should also focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to assess its therapeutic index, and exploring its in vivo efficacy in animal models of infection. The insights gained from such studies will be invaluable in guiding the rational design and development of the next generation of antimicrobial drugs.

References

  • Frontiers in Chemistry. (n.d.). Fluorinated Schiff Bases as Antifungal Compounds. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Studies on the Synthesis of Fluorinated Schiff Bases; Biological Activity of Resulting (E)-N-benzylidene. Retrieved from [Link]

  • ResearchGate. (2026, January 17). (PDF) Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline and their inhibitory activities on hCA isoenzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Antifungal activity of synthesized fluoro Schiff bases. Retrieved from [Link]

  • PMC. (2021, March 17). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Retrieved from [Link]

  • PMC. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Retrieved from [Link]

  • Growing Science. (2019, April 22). Synthesis and characterization of Schiff base analogues of fluoroaniline and their antibiocidal activ. Retrieved from [Link]

  • International Journal of Scientific Research. (n.d.). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Synthesis, Antimicrobial And Anticorrosive Activities Of N4-Substituted Benzylidene-N1-(2- Bromo-3-Phenylallylidene). Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

  • PMC. (n.d.). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of compounds 4 and 7 against tested organisms. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]. Retrieved from [Link]

  • PMC. (n.d.). 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. Retrieved from [Link]

  • PMC. (2021, October 27). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Retrieved from [Link]

  • PMC. (n.d.). Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production. Retrieved from [Link]

  • MDPI. (2023, February 1). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]

  • ACG Publications. (2023, April 27). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved from [Link]

  • International Journal of Science and Research. (n.d.). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. Retrieved from [Link]

  • Semantic Scholar. (2021, April 28). Compounds with Distinct Targets Present Diverse Antimicrobial and Antibiofilm Efficacy against Candida albicans and Streptococcus mutan. Retrieved from [Link]

  • PubMed. (2024, October 3). Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital. Retrieved from [Link]

  • MDPI. (n.d.). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. Retrieved from [Link]

  • African Journal of Pure and Applied Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes O. Akeredolu1, F. O. Adebusuyi1, B. C. Adeba. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of Schiff base analogues of fluoroaniline and their antibiocidal activity against MRSA. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Retrieved from [Link]

  • PubMed. (n.d.). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Retrieved from [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced understanding of a molecule's electronic properties is paramount. Schiff bases, characterized by their azomethine group (-C=N-), are a class of compounds that continue to garner significant attention due to their versatile applications, ranging from medicinal chemistry to the development of advanced optical materials. Among these, N-(3-Methoxybenzylidene)-4-fluoroaniline stands as a molecule of interest, incorporating key structural motifs that influence its electronic behavior. This guide provides a comprehensive analysis of the UV-Vis absorption spectra of N-(3-Methoxybenzylidene)-4-fluoroaniline, offering a comparative perspective against structurally related analogues to elucidate the impact of substituent effects and solvent environment on its spectral characteristics.

The Significance of UV-Vis Spectroscopy for Schiff Bases

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique that provides fundamental insights into the electronic transitions within a molecule. For aromatic Schiff bases like N-(3-Methoxybenzylidene)-4-fluoroaniline, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by absorption bands that correspond to specific electronic transitions, primarily the π→π* and n→π* transitions.

  • π→π Transitions:* These are typically high-energy transitions occurring in molecules with π-systems, such as aromatic rings and the C=N double bond. They result in intense absorption bands, usually found in the shorter wavelength region of the UV spectrum.

  • n→π Transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the nitrogen atom of the azomethine group) to an anti-bonding π* orbital. These transitions are generally of lower intensity and appear at longer wavelengths compared to π→π* transitions.

The position (λmax) and intensity of these absorption bands are exquisitely sensitive to the molecule's chemical environment, including the nature of substituents on the aromatic rings and the polarity of the solvent. This sensitivity, known as solvatochromism, makes UV-Vis spectroscopy an invaluable tool for probing solute-solvent interactions and understanding the electronic distribution within a molecule.

Experimental Protocol: A Self-Validating System

To ensure the scientific integrity and reproducibility of the spectral analysis, a rigorous and self-validating experimental protocol is essential. The following methodology outlines the steps for acquiring the UV-Vis absorption spectra of N-(3-Methoxybenzylidene)-4-fluoroaniline and its analogues.

Materials and Instrumentation
  • Target Compound: N-(3-Methoxybenzylidene)-4-fluoroaniline (Purity ≥ 96%)

  • Comparative Compounds:

    • N-(4-Methoxybenzylidene)-4-fluoroaniline

    • N-Benzylidene-4-fluoroaniline

  • Solvents: A range of spectroscopic grade solvents with varying polarities should be used, such as:

    • Cyclohexane (non-polar)

    • Dichloromethane (polar aprotic)

    • Acetonitrile (polar aprotic)

    • Ethanol (polar protic)

    • Methanol (polar protic)

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a quartz cuvette with a 1 cm path length.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of each Schiff base in a suitable solvent (e.g., dichloromethane) at a concentration of 1 x 10⁻³ M. The choice of the initial solvent should be one in which the compound is highly soluble.

  • Working Solution Preparation: From the stock solution, prepare working solutions in each of the selected solvents at a concentration of 1 x 10⁻⁵ M. This dilution is critical to ensure that the absorbance values fall within the linear range of the Beer-Lambert Law.

  • Spectrophotometer Calibration: Before each measurement, calibrate the spectrophotometer by running a baseline correction with the respective pure solvent in both the sample and reference cuvettes.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of each working solution from 200 to 500 nm. The scanning speed should be set to a medium rate to ensure good resolution without unnecessarily long acquisition times.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band in every solvent.

G cluster_prep Solution Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis stock Prepare 1x10⁻³ M Stock Solution working Prepare 1x10⁻⁵ M Working Solutions (in various solvents) stock->working baseline Baseline Correction with Pure Solvent working->baseline acquire Acquire UV-Vis Spectrum (200-500 nm) baseline->acquire identify_lambda Identify λmax for each band acquire->identify_lambda compare Compare Spectra and Analyze Solvatochromism identify_lambda->compare

Results and Discussion: A Comparative Analysis

While specific experimental data for N-(3-Methoxybenzylidene)-4-fluoroaniline is not extensively available in the public domain, we can predict its spectral behavior and conduct a comparative analysis based on the well-established principles of physical organic chemistry and the available data for analogous compounds.

Predicted UV-Vis Absorption of N-(3-Methoxybenzylidene)-4-fluoroaniline

The UV-Vis spectrum of N-(3-Methoxybenzylidene)-4-fluoroaniline is expected to exhibit two main absorption bands:

  • Band I (π→π):* A high-intensity band located at a shorter wavelength, likely in the range of 260-290 nm. This band arises from the electronic transitions within the conjugated system encompassing the two aromatic rings and the azomethine bridge.

  • Band II (n→π):* A lower-intensity band at a longer wavelength, anticipated to be in the region of 320-360 nm. This band is attributed to the transition of non-bonding electrons from the nitrogen atom.

G GS Ground State (S₀) ES1 Excited State (S₁) (n, π) GS->ES1   λmax (Band II) (Longer Wavelength, Lower Energy) ES2 Excited State (S₂) (π, π) GS->ES2 λmax (Band I) (Shorter Wavelength, Higher Energy)

Comparative Analysis with Structurally Related Schiff Bases

To understand the influence of the methoxy group's position and the presence of other substituents, we will compare the expected spectrum of N-(3-Methoxybenzylidene)-4-fluoroaniline with that of N-(4-Methoxybenzylidene)-4-fluoroaniline and N-Benzylidene-4-fluoroaniline.

CompoundStructureExpected Effect on λmax
N-(3-Methoxybenzylidene)-4-fluoroaniline The meta-methoxy group is weakly electron-donating through resonance but can also be weakly electron-withdrawing through induction. Its effect on the overall conjugation is less pronounced than a para-substituent.
N-(4-Methoxybenzylidene)-4-fluoroaniline The para-methoxy group is a strong electron-donating group through resonance, which extends the π-conjugation of the system. This is expected to cause a bathochromic (red) shift in the λmax of the π→π* transition compared to the unsubstituted analogue.
N-Benzylidene-4-fluoroaniline This compound serves as the baseline for observing the effect of the methoxy substituent.

The fluoro group at the para-position of the aniline ring is an electron-withdrawing group by induction but a weak electron-donating group by resonance. Its overall effect is to slightly modulate the electronic properties of the aniline moiety.

Solvatochromism: The Influence of the Solvent Environment

The polarity of the solvent can significantly impact the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption maxima.

  • Positive Solvatochromism (Bathochromic Shift): In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This reduces the energy gap between the ground and excited states, resulting in a shift of the absorption maximum to a longer wavelength (red shift). This is often observed for the π→π* transitions in Schiff bases.

  • Negative Solvatochromism (Hypsochromic Shift): For n→π* transitions, the ground state can be stabilized by hydrogen bonding with protic solvents (like ethanol and methanol). This increases the energy gap to the excited state, causing a shift to a shorter wavelength (blue shift).

For N-(3-Methoxybenzylidene)-4-fluoroaniline, it is anticipated that the π→π* transition will exhibit positive solvatochromism, with the λmax increasing in the order: Cyclohexane < Dichloromethane < Acetonitrile < Ethanol < Methanol. The n→π* transition may show a less predictable behavior, potentially exhibiting a hypsochromic shift in protic solvents.

Data Summary and Interpretation

The following table summarizes the expected UV-Vis absorption data for N-(3-Methoxybenzylidene)-4-fluoroaniline and its comparators. It is important to note that these are predicted values based on known chemical principles and data from similar compounds.

CompoundSolventPredicted λmax (Band I, π→π) (nm)Predicted λmax (Band II, n→π) (nm)
N-(3-Methoxybenzylidene)-4-fluoroaniline Cyclohexane~270~330
Dichloromethane~275~335
Acetonitrile~278~338
Ethanol~280~332
Methanol~282~330
N-(4-Methoxybenzylidene)-4-fluoroaniline Cyclohexane~280~340
Dichloromethane~285~345
Acetonitrile~288~348
Ethanol~290~342
Methanol~292~340
N-Benzylidene-4-fluoroaniline Cyclohexane~265~325
Dichloromethane~270~330
Acetonitrile~273~333
Ethanol~275~327
Methanol~277~325

Conclusion and Future Outlook

The UV-Vis absorption spectrum of N-(3-Methoxybenzylidene)-4-fluoroaniline provides a window into its electronic structure and its interactions with the surrounding environment. Through a comparative analysis with structurally similar Schiff bases, we can deduce the subtle yet significant influences of substituent position and solvent polarity on its spectral properties. The meta-position of the methoxy group is expected to result in a less pronounced bathochromic shift compared to its para-substituted isomer, highlighting the importance of the extent of conjugation.

While this guide provides a robust theoretical framework and predictive analysis, the acquisition of detailed experimental data for N-(3-Methoxybenzylidene)-4-fluoroaniline across a comprehensive range of solvents is a crucial next step. Such data would not only validate the predictions made herein but also contribute valuable information to the broader understanding of Schiff base chemistry, aiding in the rational design of novel compounds with tailored photophysical properties for applications in drug development and materials science.

References

  • Celik, H., & Kuzu, M. (2019). Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Records of Natural Products, 13(6), 483. [Link]

  • Ebara, N. (1960). Benzylideneaniline. I. Structure and Ultraviolet Absorption Spectrum of Benzylideneaniline. Bulletin of the Chemical Society of Japan, 33(4), 534-540. [Link]

  • NIST Chemistry WebBook. N-(4-Methoxybenzylidene)aniline. [Link]

A Comparative Guide to the Elemental Analysis (CHN) Validation of N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a novel molecule's identity and purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of elemental analysis (CHN) for the validation of the imine compound, N-(3-Methoxybenzylidene)-4-fluoroaniline. We will explore the causality behind the experimental choices, compare the technique with orthogonal analytical methods, and present a holistic validation strategy.

The Target Compound: N-(3-Methoxybenzylidene)-4-fluoroaniline

Before any analysis, understanding the theoretical elemental composition is paramount. This serves as the fundamental benchmark against which all experimental results are measured.

The structure of N-(3-Methoxybenzylidene)-4-fluoroaniline is shown below:

Chemical structure of N-(3-Methoxybenzylidene)-4-fluoroaniline

Figure 1: Chemical Structure of N-(3-Methoxybenzylidene)-4-fluoroaniline

From its structure, we can derive the key properties:

  • Molecular Formula: C₁₄H₁₂FNO[1][2]

  • Molecular Weight: 229.25 g/mol [1][2]

Based on the molecular formula and the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), Fluorine (18.998 u), and Oxygen (15.999 u), the theoretical elemental composition is calculated as follows:

  • % Carbon (C): (14 * 12.011 / 229.25) * 100 = 73.35%

  • % Hydrogen (H): (12 * 1.008 / 229.25) * 100 = 5.27%

  • % Nitrogen (N): (1 * 14.007 / 229.25) * 100 = 6.11%

These theoretical values represent the absolute truth for a 100% pure sample of the compound.

The Gold Standard: Combustion (CHN) Elemental Analysis

Combustion analysis, often referred to as CHN analysis, is a robust and long-established technique for determining the elemental composition of an organic compound.[3] Its validation is crucial for confirming the empirical formula and assessing the purity of a newly synthesized molecule.

Principle of Operation: The Dumas Method

The analysis is based on the Dumas method, which involves the complete and instantaneous oxidation of the sample through dynamic flash combustion.[4][5][6] A precisely weighed sample is combusted in a high-temperature furnace (typically ~1000°C) in the presence of oxygen.[7] The resulting gases (CO₂, H₂O, and Nₓ) are then passed through a reduction chamber containing hot copper to convert nitrogen oxides (Nₓ) to elemental nitrogen (N₂).[7][8] These gases are subsequently separated, and their concentrations are measured by a thermal conductivity detector.[5][6]

A Self-Validating Experimental Protocol

Trustworthiness in analytical data comes from a protocol designed with inherent checks and balances. The following step-by-step methodology ensures a validated CHN analysis.

Instrumentation: A standard CHN Elemental Analyzer.

Calibration Standard: Acetanilide (C₈H₉NO, Theoretical: 71.09% C, 6.71% H, 10.36% N). Acetanilide is an ideal calibrant due to its high purity, stability, and well-defined elemental composition.

Protocol:

  • Instrument Preparation & Calibration:

    • Perform instrument leak checks and ensure a stable baseline.

    • Analyze 3-5 replicates of the acetanilide standard (typically 1-2 mg each) to establish a robust calibration curve. The instrument software uses these results to create response factors for each element.

  • Blank Analysis:

    • Analyze an empty tin capsule to determine the baseline contribution from the atmosphere and the capsule itself. This value is automatically subtracted from subsequent sample measurements.

  • Sample Preparation:

    • Ensure the N-(3-Methoxybenzylidene)-4-fluoroaniline sample is homogenous and completely dry, as residual solvents will significantly skew results.[9]

    • Accurately weigh approximately 1-2 mg of the sample into a tin capsule. Record the weight precisely.

    • Prepare three separate samples for analysis (n=3) to assess precision.

  • Sample Analysis:

    • Analyze the three prepared samples sequentially.

    • Interleave a calibration standard (acetanilide) after every few unknown samples to check for instrument drift.[9]

Data Analysis & Acceptance Criteria

The primary goal of validation is to compare the experimental results with the theoretical values. For publication in most scientific journals and for internal quality standards, the experimental values must fall within a narrow range of the theoretical calculation.

Acceptance Criterion: The mean experimental value for each element must be within ±0.4% (absolute) of the theoretical value.[10][11]

Simulated Experimental Data:

The table below presents simulated, yet realistic, experimental data for our target compound, demonstrating a successful validation.

Analysis Run Sample Weight (mg) % Carbon (Found) % Hydrogen (Found) % Nitrogen (Found)
11.52173.155.316.05
21.49873.285.256.13
31.55073.215.296.09
Mean -73.21 5.28 6.09
Std. Deviation -0.065 0.031 0.040
Theoretical Value -73.35 5.27 6.11
Difference --0.14 +0.01 -0.02
Validation Status -Pass Pass Pass

Table 1: Simulated CHN Analysis Data for N-(3-Methoxybenzylidene)-4-fluoroaniline.

The low standard deviation across the three runs indicates high precision (reproducibility), while the small difference between the mean experimental values and the theoretical values demonstrates high accuracy . This adherence to the ±0.4% criterion provides strong evidence for both the compound's proposed elemental formula and its high degree of purity.

A Comparative Outlook: Orthogonal Validation Techniques

While CHN analysis is a powerful tool for purity and elemental composition, it provides no direct information about molecular weight or atomic connectivity. Therefore, a comprehensive validation strategy must employ orthogonal methods—techniques that measure different properties of the molecule—to build an unshakeable case for its identity.

High-Resolution Mass Spectrometry (HRMS)
  • Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (often to four or more decimal places).[12] This allows for the determination of a molecule's exact mass.

  • Contribution: Because elements have non-integer isotopic masses, the exact mass of a molecule is unique to its specific elemental formula.[13] HRMS can distinguish between different formulas that have the same nominal (integer) mass.[14] For C₁₄H₁₂FNO, HRMS would confirm the molecular formula by providing a measured mass that matches the calculated exact mass (229.0903) to within a few parts-per-million (ppm).

  • Versus CHN: HRMS directly confirms the molecular formula, whereas CHN analysis confirms the ratio of elements within that formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H and ¹³C) within a magnetic field.[15][16][17] The resulting spectrum provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

  • Contribution: NMR is the preeminent technique for determining the precise structure of an organic compound.[15][18] ¹H and ¹³C NMR spectra would confirm the presence of the methoxy group, the aromatic rings, the imine C=N bond, and the specific substitution patterns, effectively providing an atomic "blueprint" of the molecule.

  • Versus CHN: NMR elucidates the exact molecular structure and connectivity, information that CHN analysis cannot provide.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[19][20]

  • Contribution: Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint".[19][21] For our target compound, FTIR would show characteristic absorption bands for the C=N (imine), C-O-C (ether), aromatic C=C, and C-F bonds, confirming the presence of these key functional groups.[22]

  • Versus CHN: FTIR provides qualitative confirmation of the functional groups present in the molecule, complementing the quantitative elemental data from CHN analysis.

Comparative Summary
Technique Information Provided Primary Use Quantitative? Destructive?
CHN Analysis Elemental composition (%C, H, N)Purity & Empirical FormulaYes (High)Yes
HRMS Exact Mass-to-Charge RatioMolecular Formula ConfirmationNoYes (trace amounts)
NMR Spectroscopy Atomic connectivity & structureUnambiguous Structure ElucidationYes (Quantitative NMR)No
FTIR Spectroscopy Presence of functional groupsFunctional Group IdentificationNoNo

Table 2: Comparison of Analytical Techniques for Compound Validation.

An Integrated Validation Workflow

The most trustworthy validation arises not from a single technique but from the convergence of evidence from multiple, orthogonal methods. Each technique provides a piece of the puzzle, and together they create a complete and validated picture of the novel compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Orthogonal Analytical Validation cluster_2 Validation Conclusion NewCompound Synthesized N-(3-Methoxybenzylidene)-4-fluoroaniline CHN CHN Analysis NewCompound->CHN HRMS HRMS NewCompound->HRMS NMR NMR (1H, 13C) NewCompound->NMR FTIR FTIR NewCompound->FTIR Final Validated Structure & Purity CHN->Final Confirms Elemental Composition & Purity (%C, %H, %N) HRMS->Final Confirms Molecular Formula (C14H12FNO) NMR->Final Confirms Atomic Connectivity & Structure FTIR->Final Confirms Functional Groups (C=N, C-O, C-F)

Caption: Integrated workflow for novel compound validation.

Conclusion

The validation of a novel compound such as N-(3-Methoxybenzylidene)-4-fluoroaniline is a multi-faceted process. While CHN elemental analysis serves as an indispensable tool for quantitatively confirming elemental composition and assessing purity with high accuracy, its true power is realized when integrated into a broader analytical strategy. By combining the quantitative purity data from CHN analysis with the molecular formula confirmation from HRMS, the unambiguous structural data from NMR, and the functional group verification from FTIR, researchers can establish the identity and quality of their materials with the highest degree of scientific confidence. This integrated approach is not merely best practice; it is essential for ensuring data integrity in research and accelerating the development of new chemical entities.

References

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  • How to Interpret FTIR Results: A Beginner's Guide . AZoM. [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Services . EAG Laboratories. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds . Wesleyan University. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Elemental analysis - Wikipedia . Wikipedia. [Link]

  • What is high-resolution mass spectrometry for determining molecular formulas? . METABOLOMICS. [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models . ACS Publications. [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds . Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Interpreting Infrared Spectra . Specac Ltd. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds . AZoLifeSciences. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation . Perpusnas. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

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  • Determination of the Molecular Formula by High Resolution Mass Spectrometry . Chemistry LibreTexts. [Link]

  • Formula determination by high resolution mass spectrometry . YouTube. [Link]

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  • Summary of CHNS Elemental Analysis Common Problems . The University of British Columbia, Department of Chemistry. [Link]

  • Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis . National Institutes of Health. [Link]

  • An International Study Evaluating Elemental Analysis . ACS Publications. [Link]

  • Elemental Analysis and the Dumas Method . VELP Scientifica. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> . Spectroscopy Online. [Link]

  • Elemental Analyser (C, H, N and S) . Indian Institute of Technology Bombay. [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Fluorinated Schiff Bases

Fluorinated Schiff bases represent a cornerstone in modern drug development and materials science. The strategic incorporation of fluorine atoms into the Schiff base scaffold can dramatically alter key molecular properties, including metabolic stability, lipophilicity, and binding affinity. This modulation is critical for designing next-generation pharmaceuticals and advanced functional materials. Consequently, the precise structural characterization of these molecules is not merely an academic exercise but a fundamental requirement for innovation.

Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight. However, the introduction of fluorine—a highly electronegative and structurally demanding element—imposes unique challenges and creates distinctive fragmentation patterns that differ significantly from their non-fluorinated counterparts. This guide provides a comparative analysis of these fragmentation behaviors, offering researchers, scientists, and drug development professionals a framework for interpreting mass spectra and selecting optimal analytical strategies. We will delve into the mechanistic underpinnings of fragmentation, compare ionization techniques, and provide a field-proven experimental protocol to empower your research.

Part 1: The Non-Fluorinated Baseline - Fragmentation of a Model Schiff Base

To appreciate the influence of fluorine, we must first establish a baseline. Under Electron Ionization (EI), a "hard" ionization technique, the initial event is the removal of an electron to form a molecular radical cation (M•+).[1][2] The location of ionization is dictated by the electron-donating ability of different parts of the molecule, following the general rule: n > π > σ electrons.[1] For a typical Schiff base like N-salicylideneaniline, ionization likely occurs at the lone pair (n) electrons of the nitrogen or oxygen atom, or the π-systems of the aromatic rings.

The energetically unstable molecular ion then undergoes a series of fragmentation events to yield a characteristic pattern.[2] Key fragmentation pathways for a non-fluorinated Schiff base include:

  • α-Cleavage: Fission of the bonds adjacent to the imine C=N bond is common. Cleavage of the C-C bond between the salicylidene ring and the imine carbon can lead to resonance-stabilized fragments.

  • Cleavage of the C-N Single Bond: Scission of the bond between the imine nitrogen and the aniline ring is another prominent pathway.

  • Rearrangements: Hydrogen rearrangements, such as the well-documented "ortho effect," can occur, particularly in salicylidene derivatives, leading to unique fragment ions.[3][4]

The following diagram illustrates a simplified, representative fragmentation pathway for a generic non-fluorinated Schiff base under EI-MS.

G cluster_main EI Fragmentation of Non-Fluorinated Schiff Base M Molecular Ion (M•+) F1 Fragment 1 [M - R'•]+ M->F1 - R'• (e.g., Aniline radical) F2 Fragment 2 [M - R•]+ M->F2 - R• (e.g., Salicyl radical) F3 Fragment 3 (e.g., Tropylium Ion) F1->F3 - HCN

Caption: Generalized EI-MS fragmentation of a non-fluorinated Schiff base.

Part 2: The Fluorine Effect - Distinctive Fragmentation Pathways

The introduction of one or more fluorine atoms profoundly alters the fragmentation landscape. The high electronegativity of fluorine and the exceptional strength of the C-F bond dictate the formation of unique, diagnostically significant ions.

Key fragmentation pathways specific to fluorinated aromatics include:

  • Loss of HF: A common rearrangement process involves the elimination of a neutral hydrogen fluoride (HF) molecule from the molecular ion, particularly when a hydrogen atom is suitably positioned.

  • Loss of a Fluorine Radical (•F): Direct cleavage of the C-F bond can occur, though it is less common than HF loss due to the bond's strength.

  • Formation of Fluorinated Fragments: The presence of fluorine leads to characteristic fragment ions containing fluorine, such as fluorotropylium or fluorinated phenyl cations. In perfluorinated compounds, the CF₃⁺ ion (m/z 69) is often the most abundant ion in the spectrum.[5]

  • Fluorine Migration: In some cases, particularly under tandem MS conditions, fluorine atoms can migrate within the ion structure prior to fragmentation, leading to complex and sometimes unexpected product ions.[6]

For a fluorinated Schiff base, these pathways compete with the inherent fragmentation of the Schiff base core. The position of the fluorine substituent (on the salicylidene vs. aniline ring) will direct the fragmentation, often stabilizing charge on the fluorine-containing fragment or promoting specific neutral losses.

The diagram below illustrates potential fragmentation pathways for a monofluorinated Schiff base, highlighting the unique channels introduced by the fluorine atom.

G cluster_main EI Fragmentation of a Fluorinated Schiff Base M Fluorinated Molecular Ion (M•+) F_HF [M - HF]•+ M->F_HF - HF (rearrangement) F_F [M - F]•+ M->F_F - •F (direct cleavage) F_R Fluorinated Fragment (e.g., Fluorophenyl cation) M->F_R - Non-fluoro radical F_NR Non-fluorinated Fragment M->F_NR - Fluoro-radical

Caption: Key EI-MS fragmentation channels for a fluorinated Schiff base.

Part 3: Comparative Analysis (EI-MS): Fluorinated vs. Non-Fluorinated

The most effective way to understand the impact of fluorination is through direct comparison. The following table summarizes the key differences observed in the electron ionization mass spectra of analogous fluorinated and non-fluorinated Schiff bases.

FeatureNon-Fluorinated Schiff BaseFluorinated Schiff BaseRationale & Supporting Evidence
Molecular Ion (M•+) Peak Typically observable, intensity varies.Often more intense and stable due to the electron-withdrawing nature of fluorine.Aromatic structures generally give strong molecular ion peaks.[2]
Base Peak Identity Often a large, stable fragment from C-C or C-N cleavage (e.g., [M-R•]+).Can be the molecular ion (M•+), a fragment from HF loss ([M-HF]•+), or a stable fluorinated cation.Perfluorinated compounds often show CF₃⁺ as the base peak.[5]
Characteristic Neutral Losses •H, •CH₃, •R (alkyl/aryl radicals), HCN.HF , •F, CF₂, and other fluorinated species, in addition to standard losses.The loss of fluorinated silyl groups is characteristic of silylated polyfluoroalkyl compounds.[7]
Diagnostic Fragment Ions Tropylium ion (m/z 91), phenyl cation (m/z 77), etc.Fluorotropylium ion (m/z 109), fluorophenyl cation (m/z 95), etc.Fragmentation patterns are useful for structure elucidation and classification.[4]

Part 4: The Influence of Ionization Technique: EI-MS vs. ESI-MS

The choice of ionization technique is a critical experimental decision that dictates the nature of the resulting mass spectrum. While Electron Ionization (EI) is a powerful tool for structural elucidation via fragmentation, Electrospray Ionization (ESI) offers a complementary, "softer" approach.

  • Electron Ionization (EI): This is a hard ionization technique where high-energy electrons bombard the molecule in the gas phase.[8] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[2]

    • Strengths: Provides a detailed fragmentation "fingerprint" ideal for structural confirmation and library matching. The 70 eV standard energy ensures consistency across instruments.[9]

    • Weaknesses: The molecular ion may be weak or entirely absent for fragile molecules, making molecular weight determination difficult.[2]

  • Electrospray Ionization (ESI): This is a soft ionization technique where ions are generated from a solution sprayed into a strong electric field.[8] It imparts very little excess energy, typically yielding protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻).[10][11]

    • Strengths: Excellent for determining the molecular weight of thermally labile or large molecules, as the molecular ion (or pseudomolecular ion) is usually the base peak.[12] It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Weaknesses: Provides minimal fragmentation in a standard MS scan, offering limited structural information. To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where a specific precursor ion is isolated and fragmented through collision-induced dissociation (CID).[13][14]

G cluster_ei Workflow 1: Electron Ionization (EI) cluster_esi Workflow 2: Electrospray Ionization (ESI-MS/MS) ei_sample Gas-Phase Sample ei_source EI Source (70 eV Electrons) ei_sample->ei_source ei_ions M•+ & Fragments ei_source->ei_ions Ionization & In-Source Fragmentation ei_analyzer Mass Analyzer ei_ions->ei_analyzer esi_sample Solution Sample esi_source ESI Source esi_sample->esi_source esi_ions [M+H]+ esi_source->esi_ions Soft Ionization esi_q1 MS1: Precursor Ion Selection esi_ions->esi_q1 esi_cid Collision Cell (CID) esi_q1->esi_cid esi_fragments Product Ions esi_cid->esi_fragments Fragmentation esi_analyzer MS2: Mass Analyzer esi_fragments->esi_analyzer

Caption: Conceptual workflow comparison of EI-MS and ESI-MS/MS.

Recommendation: For novel fluorinated Schiff bases, a dual approach is optimal. Use ESI-MS (typically via LC-MS) to unequivocally determine the molecular weight. Subsequently, use GC-MS with EI to obtain a detailed fragmentation pattern for structural confirmation.

Part 5: Experimental Protocol - GC-MS Analysis of a Fluorinated Schiff Base

This protocol outlines a standard procedure for the analysis of a volatile, thermally stable fluorinated Schiff base using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Objective: To obtain a reproducible mass spectrum for structural identification and purity assessment.

1. Sample Preparation:

  • Causality: The goal is to dissolve the sample in a volatile solvent that is compatible with the GC system and does not interfere with the analyte peaks.
  • Protocol:
  • Accurately weigh approximately 1 mg of the fluorinated Schiff base.
  • Dissolve the sample in 1.0 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL autosampler vial to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

2. GC-MS Instrumentation & Conditions:

  • Causality: The GC conditions are designed to separate the analyte from any impurities and deliver it as a sharp peak to the MS source. The MS conditions are standardized to generate a reproducible fragmentation pattern.
  • Protocol:
  • System: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[9][15]
  • GC Column: A standard non-polar or mid-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for many aromatic compounds.[15][16]
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[15]
  • Inlet:
  • Mode: Split/Splitless (use Splitless for highest sensitivity).
  • Temperature: 280-300 °C. This ensures rapid volatilization without thermal degradation.[15]
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial Temperature: 100 °C, hold for 2 minutes.
  • Ramp: Increase at 15 °C/min to 300 °C.
  • Final Hold: Hold at 300 °C for 5 minutes. This program should be optimized based on the analyte's retention time.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV. This is the industry standard for creating comparable and library-searchable spectra.[9]
  • Source Temperature: 230 °C.[15]
  • Mass Range: Scan from m/z 40 to 600. This range covers potential fragments and the expected molecular ion.
  • Solvent Delay: 3-5 minutes. This prevents the high solvent load from entering and contaminating the MS source.[15]

3. Data Analysis:

  • Causality: The analysis involves identifying the analyte peak in the total ion chromatogram (TIC) and interpreting the corresponding mass spectrum.
  • Protocol:
  • Identify the chromatographic peak for your compound.
  • Extract the mass spectrum from the apex of the peak.
  • Identify the molecular ion peak (M•+). Verify that its m/z corresponds to the calculated molecular weight of your fluorinated Schiff base.
  • Identify major fragment ions and characteristic neutral losses (e.g., a loss of 20 Da for HF).
  • Compare the obtained spectrum with literature data or spectral libraries (if available) for confirmation.

Conclusion

The mass spectrometric analysis of fluorinated Schiff bases is a nuanced but powerful endeavor. The presence of fluorine introduces unique and diagnostic fragmentation channels, primarily the loss of HF and the formation of stable fluorinated cations, which supplement the foundational fragmentation patterns of the Schiff base core. Understanding these competing pathways is essential for accurate structural elucidation.

For researchers in this field, a comprehensive analytical strategy is paramount. Employing soft ionization techniques like ESI is invaluable for confirming molecular weight, while the detailed structural fingerprint provided by hard ionization techniques like EI remains the gold standard for unambiguous identification. By carefully selecting the ionization method and optimizing instrumental parameters as outlined in this guide, scientists can confidently characterize these vital molecules and accelerate the pace of discovery in medicine and materials science.

References

  • Z. G. Blazso, M., Toth, T., Knausz, D., & Ujszaszy, K. (2004). Electron Ionization Mass Spectrometry as a Tool for the Investigation of the Ortho Effect in Fragmentation of Some Schiff Bases Derived From Amphetamine Analogs. Journal of Mass Spectrometry, 39(8), 966-72. [Link]

  • Wang, L., et al. (2019). 2.4. Gas Chromatography Mass Spectrometry Analysis of Aromatics. Bio-protocol, 9(22), e3426. [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]

  • Na-Bangchang, K., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8249. [Link]

  • Slawson, C., & Kleintop, B. (2003). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Poster presentation. [Link]

  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. [Link]

  • Various Authors. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]

  • Sollan, N. D., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12479. [Link]

  • Various Authors. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-14. [Link]

  • Andersen, J. R. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-55. [Link]

  • LibreTexts Chemistry. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]

  • D'Arienzo, M., et al. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 621935. [Link]

  • Nichol, G. S., et al. (2023). Comparative Assessment of ESI-MS Softness for Inorganic Complexes: How Soft Is Your ESI-MS? Chemistry – A European Journal. [Link]

  • Al-Qahtani, N., & Yaylayan, V. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research, 492, 107985. [Link]

  • Dantus, M., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. The Journal of Physical Chemistry A. [Link]

  • Müller, T., et al. (2020). Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series. Chemistry – A European Journal, 26(46), 10574-10585. [Link]

  • Dodder, N. G., et al. (2024). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

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The Halogen Effect: A Comparative Analysis of Fluoro vs. Chloro Substituted Benzylidene Anilines as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against metal degradation, organic corrosion inhibitors have emerged as a critical line of defense. Among these, Schiff bases, particularly benzylidene aniline derivatives, have garnered significant attention due to their facile synthesis and remarkable efficacy.[1][2] This guide delves into a comparative analysis of the corrosion inhibition efficiency of fluoro and chloro-substituted benzylidene anilines, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their performance, supported by experimental data.

The core of their inhibitory action lies in the presence of heteroatoms like nitrogen and π-electrons within the aromatic rings, which facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive media.[3][4] The nature and position of substituents on these aromatic rings can significantly modulate their inhibition efficiency. This guide will specifically explore the nuanced yet impactful differences imparted by fluorine and chlorine substitution.

Synthesis of Halogenated Benzylidene Anilines

The synthesis of N-benzylideneaniline derivatives is primarily achieved through a condensation reaction between substituted anilines and benzaldehydes.[4] This straightforward approach allows for the introduction of various functional groups, including halogens, onto the molecular scaffold.

A representative synthesis involves the reaction of a substituted aniline with a substituted benzaldehyde in an appropriate solvent, often with catalytic amounts of acid to facilitate the reaction. For instance, the synthesis of (E)-N-(2-Chlorobenzylidene)-2-Fluorobenzenamine (NCF) and (E)-N-(2-Chlorobenzylidene)-3-Chloro-2-Methylbenzenamine (NCCM) is achieved by reacting the corresponding aniline derivative with 2-chlorobenzaldehyde.[3][5]

Experimental Evaluation of Corrosion Inhibition

To empirically compare the corrosion inhibition efficiencies of fluoro and chloro-substituted benzylidene anilines, a suite of electrochemical and gravimetric techniques are employed. These methods provide quantitative data on the protective capabilities of these compounds.

Methodologies
  • Weight Loss Measurement: This traditional yet reliable method involves immersing metal coupons in a corrosive solution with and without the inhibitor for a specified duration.[6][7][8] The difference in weight loss between the protected and unprotected coupons allows for the calculation of inhibition efficiency. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100, where W₀ and Wᵢ are the weight loss of the metal in the absence and presence of the inhibitor, respectively.[7]

  • Potentiodynamic Polarization (PDP): This electrochemical technique measures the current response of a metal electrode to a controlled change in its potential.[9][10][11] The resulting Tafel plots provide crucial parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value in the presence of an inhibitor signifies a reduction in the corrosion rate.[11] The inhibition efficiency can be calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100.[3]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that probes the electrochemical interface.[12][13] By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The data, often represented as Nyquist and Bode plots, can be fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of an inhibitor indicates the formation of a protective film on the metal surface.[8]

Comparative Performance: Fluoro vs. Chloro Substitution

A direct comparison of a fluoro-substituted benzylidene aniline, (E)-N-(2-Chlorobenzylidene)-2-Fluorobenzenamine (NCF), and a chloro-substituted analogue, (E)-N-(2-Chlorobenzylidene)-3-Chloro-2-Methylbenzenamine (NCCM), on carbon steel in a 1 M HCl solution reveals the superior performance of the fluorine-containing compound.[3][5]

Table 1: Potentiodynamic Polarization Data for NCF and NCCM [3]

InhibitorConcentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
Blank--4851150-
NCF10⁻⁶-49258049.56
10⁻⁵-49534070.43
10⁻⁴-50319083.47
10⁻³-51011889.72
NCCM10⁻⁶-49068040.86
10⁻⁵-49845060.86
10⁻⁴-50526077.39
10⁻³-51516485.71

The data clearly indicates that at all tested concentrations, NCF exhibits a higher inhibition efficiency than NCCM, reaching a maximum of 89.72% at 10⁻³ M compared to 85.71% for NCCM at the same concentration.[3] This suggests that the presence of the fluorine atom enhances the protective properties of the benzylidene aniline derivative.

Table 2: Electrochemical Impedance Spectroscopy Data for NCF and NCCM at 10⁻³ M [3][5]

InhibitorRct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank60120-
NCF5804589.65
NCCM4206085.71

The EIS data corroborates the findings from the polarization measurements. The significantly higher charge transfer resistance (Rct) for NCF (580 Ω cm²) compared to NCCM (420 Ω cm²) at a concentration of 10⁻³ M confirms the formation of a more robust and protective film on the carbon steel surface by the fluoro-substituted inhibitor.[3][5]

Mechanism of Inhibition: The Role of Halogen Electronegativity

The corrosion inhibition by benzylidene aniline derivatives occurs through the adsorption of the molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.[2][13][14] This adsorption is facilitated by the interaction of the π-electrons of the aromatic rings and the lone pair of electrons on the nitrogen atom of the azomethine group with the vacant d-orbitals of the iron atoms on the steel surface.

The superior performance of the fluoro-substituted derivative (NCF) can be attributed to the high electronegativity of the fluorine atom. This high electronegativity leads to a stronger electron-donating effect through the resonance of its lone pairs, which enhances the electron density on the aromatic ring. This, in turn, facilitates a stronger adsorption onto the metal surface. Theoretical studies using Density Functional Theory (DFT) have shown that the adsorption energy of NCF is greater than that of NCCM, which is in agreement with the experimentally determined inhibition efficiencies.[3][5]

The adsorption of these inhibitors on the carbon steel surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[3][5]

Visualizing the Experimental Workflow and Inhibition Mechanism

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for evaluating corrosion inhibitors and the proposed mechanism of inhibition.

Experimental_Workflow cluster_preparation Sample Preparation cluster_synthesis Inhibitor Synthesis cluster_testing Corrosion Testing cluster_analysis Data Analysis Metal_Coupon Carbon Steel Coupon Surface_Abrasion Mechanical Abrasion Metal_Coupon->Surface_Abrasion Degreasing Degreasing with Acetone Surface_Abrasion->Degreasing Rinsing Rinsing with Distilled Water Degreasing->Rinsing Drying Drying Rinsing->Drying Weight_Loss Weight Loss Measurement Drying->Weight_Loss Electrochemical_Cell Electrochemical Cell Setup Drying->Electrochemical_Cell Aniline Substituted Aniline Condensation Condensation Reaction Aniline->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Inhibitor Benzylidene Aniline Derivative Condensation->Inhibitor Inhibitor->Weight_Loss Inhibitor->Electrochemical_Cell Corrosive_Solution 1 M HCl Solution Corrosive_Solution->Weight_Loss Corrosive_Solution->Electrochemical_Cell IE_WL Calculate IE% (Weight Loss) Weight_Loss->IE_WL PDP Potentiodynamic Polarization Electrochemical_Cell->PDP EIS Electrochemical Impedance Spectroscopy Electrochemical_Cell->EIS Tafel_Analysis Tafel Analysis (icorr, Ecorr) PDP->Tafel_Analysis EIS_Analysis EIS Data Fitting (Rct, Cdl) EIS->EIS_Analysis IE_Electrochem Calculate IE% (Electrochemical) Tafel_Analysis->IE_Electrochem EIS_Analysis->IE_Electrochem

Caption: Experimental workflow for the evaluation of corrosion inhibitors.

Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule cluster_surface Metal Surface Inhibitor Benzylidene Aniline (with F or Cl substituent) Aromatic_Rings π-electrons in Aromatic Rings Inhibitor->Aromatic_Rings Azomethine Lone Pair on N atom (-CH=N-) Inhibitor->Azomethine Adsorption Adsorption Aromatic_Rings->Adsorption Azomethine->Adsorption Metal_Surface Carbon Steel Surface (Fe) Vacant_d_orbitals Vacant d-orbitals of Fe Metal_Surface->Vacant_d_orbitals Vacant_d_orbitals->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Proposed mechanism of corrosion inhibition by benzylidene anilines.

Conclusion

The comparative analysis of fluoro and chloro-substituted benzylidene anilines demonstrates the significant influence of halogen substituents on their corrosion inhibition performance. The experimental data consistently shows that the fluoro-substituted derivative provides superior protection for carbon steel in acidic media. This enhanced efficiency is attributed to the high electronegativity of fluorine, which promotes stronger adsorption onto the metal surface. These findings underscore the importance of molecular design in the development of highly effective corrosion inhibitors and provide valuable insights for researchers in the field.

References

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A Comparative Guide to the Thermal Stability of N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the thermal stability of a compound is a critical parameter, dictating its suitability for processing, storage, and application. For Schiff bases, a class of compounds renowned for their diverse biological activities, understanding their thermal decomposition behavior is paramount. This guide provides a comprehensive analysis of the thermal gravimetric analysis (TGA) of N-(3-Methoxybenzylidene)-4-fluoroaniline, a promising heterocyclic compound. By comparing its thermal properties with structurally related Schiff bases, we offer a deeper understanding of how subtle molecular modifications influence stability.

The Significance of Thermal Stability

Thermal stability is not merely an academic data point; it has profound practical implications. For a drug candidate, poor thermal stability can lead to degradation during manufacturing (e.g., milling, granulation) or long-term storage, compromising its efficacy and safety. In materials science, the thermal decomposition temperature defines the upper limit of a material's utility in various applications. Thermogravimetric analysis (TGA) is the cornerstone technique for assessing this property, providing precise measurements of weight loss as a function of temperature.[1][2]

Experimental Protocol: Thermogravimetric Analysis

To ensure the reliability and reproducibility of thermal stability data, a rigorously defined experimental protocol is essential. The following methodology represents a standard approach for the TGA of organic crystalline compounds like Schiff bases.

Instrumentation and Parameters

A thermogravimetric analyzer is used to perform the analysis. The key experimental parameters are meticulously controlled to ensure data accuracy:

  • Sample Preparation: A small sample of the crystalline compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina or platinum.

  • Atmosphere: The analysis is conducted under a controlled, inert atmosphere, typically flowing nitrogen at a rate of 20-50 mL/min.[3][4] This prevents oxidative degradation and ensures that the observed weight loss is due to thermal decomposition alone.

  • Heating Rate: The sample is heated at a linear rate, commonly 10 °C/min or 20 °C/min.[3][5] The choice of heating rate can influence the apparent decomposition temperature, hence consistency is key for comparative studies.

  • Temperature Range: The analysis typically spans from ambient temperature to a point well beyond the compound's final decomposition, for instance, from 30 °C to 700 °C.[3][6]

The causality behind these choices is rooted in achieving a balance between resolution and experimental time. A slower heating rate can provide better resolution of distinct decomposition steps, while a faster rate is more time-efficient. The inert atmosphere is crucial for isolating the intrinsic thermal stability from its reactivity with air.

Experimental Workflow: Thermogravimetric Analysis

Caption: A schematic overview of the TGA experimental workflow.

Thermal Decomposition Profile of N-(3-Methoxybenzylidene)-4-fluoroaniline

While specific experimental data for N-(3-Methoxybenzylidene)-4-fluoroaniline is not publicly available, we can project its thermal behavior based on the established trends for fluorinated and methoxy-substituted Schiff bases. Typically, such compounds exhibit a single, sharp decomposition step, indicating a clean and concerted breakdown of the molecular structure.[3][7]

The TGA curve would be expected to show a stable baseline with negligible weight loss up to the onset of decomposition. The primary weight loss would then occur in a single, well-defined step, corresponding to the fragmentation of the molecule. The presence of the fluorine atom is anticipated to enhance the thermal stability due to the strength of the C-F bond.

Comparative Analysis with Alternative Schiff Bases

To contextualize the thermal stability of N-(3-Methoxybenzylidene)-4-fluoroaniline, it is instructive to compare it with other Schiff bases. The following table summarizes the thermal decomposition data for several related compounds, providing a framework for understanding structure-stability relationships.

CompoundOnset Decomposition Temp (°C)Peak Decomposition Temp (°C)Decomposition StagesKey Structural FeaturesReference
N-(3-Methoxybenzylidene)-4-fluoroaniline (Projected) ~250 - 270~280 - 300SingleMethoxy and Fluoro substitution-
Fluorinated Schiff Base (General)~250-SinglePresence of fluorine[3]
(E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP)13392.87 (peak heat flow)SingleTrifluoromethyl group, ethoxy and hydroxyl groups[4]
Schiff Base from 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine>200-Multi-stageChloro-substitution, larger biphenyl structure[5]
Schiff Base from 3-methoxysalicylaldehyde and aniline150 - 550-Multi-stageMethoxy and hydroxyl substitution, no fluorine[6]

Logical Comparison of Schiff Base Stability

Stability_Comparison Target N-(3-Methoxybenzylidene) -4-fluoroaniline (High Stability) Comp1 General Fluorinated Schiff Base (Comparable Stability) Target->Comp1 Similar due to fluorine substitution Comp2 ETPMP (Lower Stability) Target->Comp2 Higher due to lack of multiple electron-withdrawing groups Comp3 Chloro-substituted Biphenyl Schiff Base (Complex Decomposition) Target->Comp3 Simpler decomposition due to smaller structure Comp4 Methoxy-hydroxyl Schiff Base (Complex Decomposition) Target->Comp4 Higher initial stability due to fluorine

Caption: Comparative logic of thermal stability based on structure.

From this comparison, several key insights emerge:

  • Effect of Fluorine: The presence of a fluorine atom, as in our target compound and the general fluorinated Schiff base, tends to confer significant thermal stability, with decomposition onsets often exceeding 250 °C.[3]

  • Influence of Other Substituents: The presence of multiple functional groups can lead to more complex, multi-stage decomposition profiles, as seen in the chloro-substituted and methoxy-hydroxyl substituted Schiff bases.[5][6] The lower decomposition temperature of ETPMP suggests that the combination of trifluoromethyl, ethoxy, and hydroxyl groups may introduce pathways for earlier thermal breakdown.[4]

  • Molecular Size and Complexity: Larger and more complex structures, like the biphenyl-containing Schiff base, may exhibit multi-stage decomposition due to the presence of multiple fragmentation points.[5]

Conclusion

N-(3-Methoxybenzylidene)-4-fluoroaniline is projected to be a thermally robust compound, a desirable attribute for its potential applications in drug development and materials science. Its stability is largely attributed to the presence of the fluoro substituent. The comparative analysis underscores a crucial principle: the thermal stability of a Schiff base is a nuanced property, finely tuned by the interplay of its various substituents. For researchers and developers, a thorough understanding of these structure-stability relationships, grounded in precise TGA data, is indispensable for the rational design and successful application of new chemical entities.

References

  • 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports, 15(1), 1-12.
  • Antony, R., et al. (2020). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. International Journal of Scientific & Technology Research, 9(3), 5964-5971.
  • Arun, T., et al. (2018). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Journal of Materials Science: Materials in Electronics, 29(14), 11867-11877.
  • Asghar, M. A., et al. (2022). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega, 7(49), 45543–45555.
  • Hossain, M. A., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(43), 40689-40703.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Molecules, 28(13), 5122.
  • Li, S. J., & Cai, Y. H. (2011). Synthesis, Morphology and Thermal Decomposition of Schiff Base Derived from m-Hydroxybenzaldehyde and p-Aminobenzoic Acid. Asian Journal of Chemistry, 23(6), 2619-2621.
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2014). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complex. Journal of Chemical and Pharmaceutical Research, 6(5), 103-111.
  • Ali, A. A. (2019). Synthesis and structural study of some new metal complexes of Schiff base from 2-thenoyltrifluoroacetone with alkyl amine and its thione derivative by NMR, IR and TGA analysis methods. Pelagia Research Library, 10(1), 1-11.
  • Hussein, R. K., et al. (2022). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][6][8]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences, 5(4), 570-578.

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Validating Purity of N-(3-Methoxybenzylidene)-4-fluoroaniline: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of N-(3-Methoxybenzylidene)-4-fluoroaniline (CAS: 202073-14-1) presents a specific "Schiff Base Paradox": the very reactivity that makes these imines valuable intermediates also makes them prone to artifactual degradation during analysis.

This guide challenges the reliance on standard "generic" gradients. We demonstrate why Reverse-Phase HPLC (RP-HPLC) under pH-controlled conditions is the only viable quantitative standard, outperforming Gas Chromatography (GC) and Quantitative NMR (qNMR) for trace impurity analysis.

Part 1: The Analytical Challenge

The target molecule is a Schiff base (imine) synthesized from 3-methoxybenzaldehyde and 4-fluoroaniline .

The Stability-Indicating Mechanism

The primary risk in analyzing this compound is hydrolysis . In the presence of water and acid (common in HPLC mobile phases like 0.1% TFA), the imine bond cleaves, reverting to its starting materials.



Therefore, a "standard" acidic HPLC method will generate false positives—detecting impurities that were not present in the solid sample but were created inside the column.

Part 2: Comparative Technology Review

Why choose HPLC? Below is an objective comparison of analytical platforms for Schiff base analysis.

Table 1: Performance Comparison of Analytical Techniques
FeatureRP-HPLC (Proposed) GC-MS / GC-FID 1H-qNMR
Primary Mechanism Partition ChromatographyThermal VolatilizationMagnetic Resonance
Stability Risk Low (if pH neutral)High (Thermal hydrolysis in injector)None (Non-destructive)
LOD (Sensitivity) High (< 0.05%)High (< 0.05%)Low (~0.5 - 1.0%)
Trace Impurity Profiling Excellent Poor (Artifacts mimic impurities)Poor (Overlapping signals)
Suitability Gold Standard Not RecommendedStructure Confirmation Only
Decision Logic: Analytical Workflow

AnalyticalDecision Start Start: Purity Analysis of N-(3-Methoxybenzylidene)-4-fluoroaniline IsVolatile Is the sample thermally stable above 150°C? Start->IsVolatile GC GC-MS Analysis IsVolatile->GC Yes (Incorrect Assumption) HPLC_Choice Select HPLC Mode IsVolatile->HPLC_Choice No (Schiff Base) Warning STOP: Thermal Hydrolysis Risk (False Impurities) GC->Warning MobilePhase Mobile Phase pH Selection HPLC_Choice->MobilePhase Acidic Acidic (0.1% TFA) MobilePhase->Acidic Standard Screen Neutral Neutral/Basic (pH 7.5) Ammonium Acetate MobilePhase->Neutral Optimized Acidic->Warning On-Column Hydrolysis Result Validated Purity Method Neutral->Result

Figure 1: Analytical decision tree highlighting the risks of thermal (GC) and acidic (HPLC) methods for Schiff bases.

Part 3: The Validated Protocol

This protocol is designed to be self-validating . By buffering the mobile phase to pH 7.5, we suppress the hydrolysis mechanism. If you observe peaks for the aldehyde or aniline, they are genuine impurities, not artifacts.

Reagents & Equipment
  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why: End-capping reduces silanol activity, preventing peak tailing of the amine starting material.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.5 with dilute ammonia).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Avoid Methanol. Methanol can undergo "transimination" or acetal formation with the aldehyde under stress.

  • Detector: Diode Array Detector (DAD/PDA) scanning 200–400 nm. Extraction at 280 nm .

Gradient Program
Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)Event
0.0401.0Injection
10.0901.0Elution of Schiff Base
12.0901.0Wash
12.1401.0Re-equilibration
15.0401.0Stop
Sample Preparation
  • Diluent: Acetonitrile (anhydrous). Do not use water in the diluent.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Hydrophobic).

Part 4: Validation Parameters (ICH Q2(R1))

To ensure scientific integrity, the method must be validated against the following criteria.

Specificity (Stress Testing)

You must demonstrate that the method separates the product from its degradation products.

  • Experiment: Inject individual standards of 4-fluoroaniline and 3-methoxybenzaldehyde .

  • Expected Result:

    • 4-Fluoroaniline:[1][2][3][4][5] Early eluting (Polar, RT ~2-3 min).

    • 3-Methoxybenzaldehyde:[5] Mid eluting (RT ~4-5 min).

    • Schiff Base: Late eluting (Non-polar, RT ~8-9 min).

  • Resolution (Rs): Must be > 1.5 between all peaks.

Linearity & Range
  • Range: 0.05% to 120% of target concentration.

  • Criterion:

    
     for the main peak area vs. concentration.
    
Robustness (The Critical Step)

Because Schiff bases are pH-sensitive, robustness testing must focus on mobile phase pH.

  • Test: Vary Mobile Phase A pH by ± 0.2 units (7.3 to 7.7).

  • Pass Criteria: No significant change in the area % of the main peak. If area drops at lower pH, the method is degrading the sample.

Part 5: Troubleshooting & Degradation Logic

If "impurities" appear, use this flow to identify if they are real or method-induced.

Troubleshooting Observation Observed Impurity Peaks (RT 2-5 min) Check_Blank Check Blank Injection Observation->Check_Blank System_Peak System Peak/Ghost Peak Check_Blank->System_Peak Present in Blank Check_UV Check UV Spectrum Check_Blank->Check_UV Not in Blank Match_SM Matches Starting Materials? Check_UV->Match_SM Compare Spectra True_Impurity True Impurity: Incomplete Synthesis Match_SM->True_Impurity Stable Ratio w/ Time Artifact Method Artifact: Hydrolysis on Column Match_SM->Artifact Increases w/ Acidic pH

Figure 2: Troubleshooting logic for distinguishing genuine synthesis impurities from analytical artifacts.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] Link

  • Sigma-Aldrich. (n.d.). N-(3-Methoxybenzylidene)-4-fluoroaniline Product Specification & CAS 202073-14-1.[1]Link

  • T. Iwanaga et al. (2022). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. MDPI. Link

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.Link

  • PubChem. (n.d.). Compound Summary: 4-Fluoroaniline (CAS 371-40-4).[2][5] National Library of Medicine. Link

Sources

Safety Operating Guide

N-(3-Methoxybenzylidene)-4-fluoroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3-Methoxybenzylidene)-4-fluoroaniline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary: Operational Disposal Strategy

N-(3-Methoxybenzylidene)-4-fluoroaniline (CAS: 202073-14-1) is a fluorinated Schiff base used primarily as a synthesis intermediate.[1][2][3] Its disposal requires a specific protocol distinct from general organic waste due to two critical chemical vulnerabilities:

  • Hydrolytic Instability: The azomethine bond (-CH=N-) is acid-labile.[1][2][3] Exposure to acidic waste streams triggers hydrolysis, releasing 4-fluoroaniline , a highly toxic compound capable of inducing methemoglobinemia.[2][3]

  • Fluorine Content: Improper combustion can release hydrogen fluoride (HF).[2][3] Disposal must be routed to high-temperature incineration facilities equipped with scrubbers.[1][2][3]

Immediate Action: Segregate this compound from all acidic waste streams.[2][3] Do not attempt bench-top neutralization.

Chemical Profile & Hazard Assessment

Understanding the molecular stability is the foundation of this disposal protocol.[2][3]

PropertyDataOperational Implication
Molecular Formula C₁₄H₁₂FNOOrganic halogenated waste.[1][2][3]
Functional Group Schiff Base (Imine)Acid Sensitive: Hydrolyzes to aldehyde + amine.[2][3]
Breakdown Product 4-FluoroanilineHigh Toxicity: Oral/Dermal/Inhalation hazard.[1][2][3]
Physical State Solid (Crystalline)Dust generation risk during transfer.[2][3]
Melting Point ~65–69 °C (Isomer approx.)[2][3]Store cool; avoid heat near waste containers.[2][3]
The Hydrolysis Risk (Causality)

The primary risk during disposal is accidental hydrolysis.[3] In an acidic aqueous environment (pH < 5), the equilibrium shifts rapidly:



  • Result: Release of 4-fluoroaniline.[1][2][3][4]

  • Safety Rule: Never dispose of N-(3-Methoxybenzylidene)-4-fluoroaniline in "General Aqueous Waste" or "Acidic Waste" carboys.[2][3]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for fluorinated aniline precursors due to potential rapid skin absorption of breakdown products.[2][3]

  • Respiratory: N95 particulate respirator (minimum) or fume hood operation (preferred) to prevent inhalation of dust.[2][3]

  • Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness).[2][3] Fluorinated aromatics can permeate latex.[2][3]

  • Ocular: Chemical splash goggles.[2][3] Safety glasses are inadequate for powder handling where airborne particulates are possible.[2][3]

Waste Segregation & Packaging Protocol

This protocol uses a Self-Validating System : The waste container selection process prevents cross-contamination.[1][2][3]

Step 1: Determine Physical State[1][3][4]
  • Solid Waste: Pure compound, contaminated weighing boats, paper towels.[3]

  • Liquid Waste: Mother liquors, reaction solvents containing the compound.[3]

Step 2: Container Selection
  • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Label as "Solid Hazardous Waste - Toxic/Irritant."[1][2][3]

  • Liquids: Use a dedicated solvent carboy.[2][3] CRITICAL: Ensure the carboy is labeled "Non-Halogenated" OR "Halogenated" depending on the solvent, but add a secondary label: "Contains Fluorinated Amines - NO ACIDS." [2][3]

Step 3: Labeling Requirements

All waste tags must explicitly list:

  • Full Chemical Name: N-(3-Methoxybenzylidene)-4-fluoroaniline.[1][2][3]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[2][3][5]

  • "DO NOT MIX WITH ACIDS" (Red marker).[2][3]

Detailed Disposal Workflow

The following diagram illustrates the decision logic for disposing of N-(3-Methoxybenzylidene)-4-fluoroaniline.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, wipes, boats) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solvent mixtures) StateCheck->LiquidPath Solution Bagging Double Bag in Clear Polyethylene SolidPath->Bagging SolventCheck Check Solvent Compatibility LiquidPath->SolventCheck Labeling Labeling: 'Contains Fluorinated Schiff Base' 'NO ACIDS' Bagging->Labeling AcidCheck Is Waste Stream Acidic (pH < 7)? SolventCheck->AcidCheck Organic Solvent Segregate SEGREGATE: Do NOT combine AcidCheck->Segregate Yes (Acidic) Combine Combine in Halogenated Waste Carboy AcidCheck->Combine No (Neutral/Basic) Segregate->Labeling Combine->Labeling Final Transfer to EHS for Incineration Labeling->Final

Figure 1: Decision matrix for the safe segregation and disposal of fluorinated Schiff bases.

Emergency Procedures (Spill Response)

Scenario: A 5g bottle drops and shatters on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[2][3] breakdown products (amines) can be volatile.[2][3]

  • PPE Upgrade: Don double nitrile gloves and a fitted respirator.[2][3]

  • Dry Containment: Do NOT use wet paper towels initially (avoids hydrolysis).[2][3]

    • Cover the spill with a dry absorbent (Vermiculite or Sand).[2][3]

    • Sweep gently into a dust pan to minimize aerosolization.[2][3]

  • Cleaning:

    • Once the bulk solid is removed, wipe the surface with a solvent-soaked towel (Ethanol or Acetone).[2][3]

    • Reasoning: Water might hydrolyze residual traces; alcohol dissolves the Schiff base intact for removal.[2][3]

  • Final Wash: Wash surface with soap and water only after bulk removal is confirmed.[2][3]

Regulatory & Compliance Context

  • EPA (USA): While not always listed as a P-listed acutely hazardous waste, fluorinated anilines are often treated as such by best practice.[2][3] The waste code D001 (Ignitable) or D003 (Reactive) may apply depending on the solvent carrier.[3]

  • Destruction Method: The only acceptable final fate is High-Temperature Incineration .[1][2][3]

    • Mechanism:[1][2][3] Incineration at >1100°C ensures the C-F bond is broken.[2][3]

    • Scrubbing: The facility must capture HF gas produced during combustion to prevent environmental release [1].[2][3]

References

  • PubChem. (2025).[2][3][6] Compound Summary: 4-Fluoroaniline (Breakdown Product).[2][3] National Library of Medicine.[2][3] Retrieved from [Link][2][3][7]

Sources

Personal protective equipment for handling N-(3-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A-Scientist's-Guide-to-Handling-N-(3-Methoxybenzylidene)-4-fluoroaniline

This document provides essential safety and handling protocols for N-(3-Methoxybenzylidene)-4-fluoroaniline. It is intended for researchers, scientists, and drug development professionals. The guidance herein is synthesized from an analysis of the compound's constituent functional groups, established best practices for similar chemical classes, and authoritative safety standards. A site-specific risk assessment must be completed before commencing any work.

Hazard Analysis: A Proactive Approach

  • 4-Fluoroaniline Moiety: This is the primary driver of toxicological concern. Aniline and its derivatives are known to be toxic, with potential for absorption through the skin.[1][2][3] 4-fluoroaniline is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[4][5] There is also a risk of damage to organs through prolonged or repeated exposure.[4] Like many halogenated organic compounds, it is very toxic to aquatic life.[4][5]

  • 3-Methoxybenzaldehyde Moiety: This portion of the molecule is less hazardous but is known to cause skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7][8]

  • Imine Linkage (-CH=N-): Imines can be susceptible to hydrolysis, potentially reverting to their constituent aniline and aldehyde, especially in the presence of acid. This means that the hazards of the starting materials should always be considered present.

Based on this analysis, N-(3-Methoxybenzylidene)-4-fluoroaniline must be handled as a substance that is toxic, a skin/eye irritant, and potentially corrosive. The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of any aerosols or dust.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering and administrative controls are the primary methods for protecting laboratory personnel.[9][10] PPE is required to supplement these controls.[9][10][11][12] The selection of appropriate PPE is a critical step that must be based on a thorough hazard assessment of the specific tasks to be performed.[10][11][13]

Task / OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Safety glasses with side shields (minimum); Chemical splash goggles recommended.[10]2 pairs of nitrile gloves (double-gloving).[14]Fully buttoned lab coat.[10][14]Required only if weighing outside of a fume hood or powder-containment balance hood. Use an N95 respirator.
Solution Preparation & Transfers Chemical splash goggles.[10] A face shield must be worn over goggles when handling >50 mL.[10][14]Chemical-resistant gloves (nitrile is suitable for splash protection).[14][15]Fully buttoned lab coat.[10][14] Consider a chemical-resistant apron for larger volumes.[14]All operations should be conducted in a certified chemical fume hood.[14][16]
Reaction Work-up & Purification Chemical splash goggles and a face shield.[10][14]Chemical-resistant gloves. Inspect for tears or degradation frequently.[14]Fully buttoned lab coat and a chemical-resistant apron.[14]All operations must be conducted in a certified chemical fume hood.[14][16]
Spill Cleanup Chemical splash goggles and a face shield.[10][14]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).Chemical-resistant suit or apron over a lab coat.Full-face respirator with organic vapor cartridges.[2][14]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing risk. The American Chemical Society (ACS) recommends a RAMP framework: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[16][17][18]

Preparation and Weighing
  • Designate an Area: All handling of N-(3-Methoxybenzylidene)-4-fluoroaniline should occur in a designated area within a certified chemical fume hood.[14][15]

  • Verify Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[14][17]

  • Assemble PPE: Don the appropriate PPE as specified in the table above for "Weighing & Transfer."

  • Weighing: If possible, weigh the solid directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the material to the hood before opening. Clean any spills on the balance immediately with appropriate decontamination procedures.[19]

Disposal Plan

Proper waste disposal is crucial to protect personnel and the environment.[20]

  • Waste Categorization: As a fluorinated aniline derivative, this compound is classified as halogenated organic waste.[21][22]

  • Solid Waste: Collect any contaminated solid waste (e.g., weighing paper, contaminated gloves, silica gel) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Halogenated Organic Solid Waste" and list the chemical name.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[22]

  • Incompatible Materials: Never mix aniline-derived waste with strong oxidizing agents or strong acids.[15] Do not mix halogenated and non-halogenated waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office, as this can significantly increase disposal costs.[22]

  • Decontamination: Decontaminate all glassware by rinsing with a suitable organic solvent (e.g., acetone, ethanol), collecting the rinsate in the halogenated liquid waste container. Then, wash thoroughly with soap and water.

Emergency Preparedness

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][23] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5][23] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][24]

  • Spill: Evacuate the immediate area. Wearing the appropriate spill cleanup PPE (see table), contain the spill using an inert absorbent material like vermiculite or sand.[1] Collect the material into a sealed, labeled container for hazardous waste disposal. Do not allow the spill to enter drains or waterways.[1][25]

Workflow for PPE Selection and Handling

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_select Phase 2: PPE Selection cluster_ops Phase 3: Operations & Disposal cluster_emergency Phase 4: Emergency Response A Recognize Hazards (Aniline, Aldehyde, Imine) B Assess Risks of Task (e.g., Weighing, Solution, Spill) A->B D Select Engineering Controls (Fume Hood is Mandatory) B->D Based on Risk C Consult SDS of Analogs (4-Fluoroaniline, 3-Methoxybenzaldehyde) C->B E Select Body & Hand Protection (Lab Coat, Gloves, Apron) H Perform Task in Designated Area D->H F Select Eye & Face Protection (Goggles, Face Shield) G Select Respiratory Protection (Only if controls are insufficient) I Segregate Waste (Halogenated Organic) H->I K Spill or Exposure Occurs H->K J Decontaminate & Clean Up I->J L Follow Emergency Procedures (Flush, Evacuate, Notify) K->L

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.